Product packaging for 1-(Pyridin-2-YL)-1,4-diazepane(Cat. No.:CAS No. 287114-32-3)

1-(Pyridin-2-YL)-1,4-diazepane

Cat. No.: B1333215
CAS No.: 287114-32-3
M. Wt: 177.25 g/mol
InChI Key: YIVVBOYHOANILT-UHFFFAOYSA-N
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Description

1-(Pyridin-2-YL)-1,4-diazepane is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3 B1333215 1-(Pyridin-2-YL)-1,4-diazepane CAS No. 287114-32-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-2-yl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-2-6-12-10(4-1)13-8-3-5-11-7-9-13/h1-2,4,6,11H,3,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVVBOYHOANILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378245
Record name 1-(PYRIDIN-2-YL)-1,4-DIAZEPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287114-32-3
Record name 1-(PYRIDIN-2-YL)-1,4-DIAZEPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 1-(Pyridin-2-YL)-1,4-diazepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Pyridin-2-YL)-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a feasible synthetic protocol, summarizes key physical and spectral data, and outlines a logical workflow for its characterization.

Introduction

This compound, also known as 1-(2-pyridyl)homopiperazine, belongs to the class of N-aryl diazepanes. The presence of the pyridine moiety, a common pharmacophore, and the seven-membered diazepane ring suggests potential applications in the development of novel therapeutic agents. This guide serves as a practical resource for researchers engaged in the synthesis and evaluation of this and related compounds.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of a 2-halopyridine with 1,4-diazepane (homopiperazine). 2-Fluoropyridine is often a suitable starting material due to the high electronegativity of fluorine, which activates the pyridine ring towards nucleophilic attack.

Experimental Protocol

Materials:

  • 2-Fluoropyridine

  • 1,4-Diazepane (Homopiperazine)

  • Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a stirred solution of 1,4-diazepane (1.2 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).

  • To this suspension, add 2-fluoropyridine (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
AppearanceNot specified
Melting PointNot specified
Boiling PointNot specified

Table 2: Spectroscopic Data (Predicted and/or from similar compounds)

SpectroscopyData
1H NMR Pyridine protons: δ 8.1-8.2 (m, 1H), 7.4-7.5 (m, 1H), 6.6-6.7 (m, 2H); Diazepane protons: δ 3.6-3.8 (m, 4H), 3.0-3.2 (m, 2H), 2.0-2.2 (m, 2H), 1.8-1.9 (t, 2H)
13C NMR Pyridine carbons: δ 159-160, 148-149, 137-138, 112-113, 106-107; Diazepane carbons: δ 48-50, 46-48, 28-30
IR (cm-1) ~3300 (N-H stretch), ~3050 (aromatic C-H stretch), ~2920, 2850 (aliphatic C-H stretch), ~1600, 1500 (C=C and C=N stretch)
Mass Spec (m/z) [M+H]+ = 178.13

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow Reactant1 2-Fluoropyridine Reaction SNAr Reaction Reactant1->Reaction Reactant2 1,4-Diazepane Reactant2->Reaction Product This compound Reagents K2CO3, DMF Reagents->Reaction Reaction->Product

Synthesis of this compound.
Characterization Workflow

This diagram outlines the logical progression of experiments to characterize the synthesized compound.

Characterization_Workflow Start Synthesized Product Purification Column Chromatography Start->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation NMR 1H and 13C NMR Structure_Confirmation->NMR Primary MS Mass Spectrometry Structure_Confirmation->MS Molecular Weight IR IR Spectroscopy Structure_Confirmation->IR Functional Groups Purity_Analysis Purity Assessment NMR->Purity_Analysis MS->Purity_Analysis IR->Purity_Analysis HPLC HPLC Analysis Purity_Analysis->HPLC Physical_Properties Physical Properties HPLC->Physical_Properties MP Melting Point Physical_Properties->MP Final Characterized Compound MP->Final

Logical workflow for characterization.

Conclusion

This technical guide outlines a practical and efficient method for the synthesis of this compound. The provided experimental protocol, along with the summarized characterization data and workflows, offers a solid foundation for researchers to produce and analyze this compound. Further investigation into its pharmacological properties is warranted to explore its potential in drug discovery.

Synthesis of 1-(Pyridin-2-YL)-1,4-diazepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for 1-(Pyridin-2-YL)-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details key synthetic strategies, including Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and reductive amination, providing experimental protocols and comparative data to aid in the selection and optimization of the most suitable manufacturing route.

Nucleophilic Aromatic Substitution (SNAr) Pathway

Nucleophilic aromatic substitution offers a direct and often high-yielding approach to the synthesis of this compound. This pathway involves the reaction of a halo-substituted pyridine, typically 2-fluoropyridine or 2-chloropyridine, with 1,4-diazepane. The high electronegativity of the fluorine atom makes 2-fluoropyridine a significantly more reactive substrate compared to its chloro- or bromo- counterparts, often allowing for milder reaction conditions.[1][2] For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[1]

General Reaction Scheme

SNAr_Pathway 2-Halopyridine 2-Halopyridine (X = F, Cl) Product This compound 2-Halopyridine->Product 1,4-Diazepane, Base 1,4-Diazepane 1,4-Diazepane Base Base Solvent_Temp Solvent_Temp

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Experimental Protocol (Adapted from a similar procedure with morpholine)[2]

Materials:

  • 2-Fluoropyridine (1.0 equivalent)

  • 1,4-Diazepane (1.2 equivalents)

  • Potassium Phosphate Tribasic (K₃PO₄) (2.0 equivalents)

  • Anhydrous tert-Amyl Alcohol (to achieve a concentration of 0.2 M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add potassium phosphate tribasic.

  • Add 1,4-diazepane and anhydrous tert-amyl alcohol.

  • Add 2-fluoropyridine to the stirred suspension.

  • Heat the reaction mixture to 110 °C under reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for SNAr Reactions

The following table summarizes typical reaction conditions for the SNAr of 2-fluoropyridine with various nucleophiles, which can serve as a starting point for optimization with 1,4-diazepane.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)Conversion (%)
Secondary Amine MorpholineK₃PO₄t-Amyl Alcohol1103>95
Primary Amine BenzylamineK₂CO₃DMSO13012>95

Data adapted from general SNAr conditions for 2-fluoropyridines.[2]

Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds and represents a versatile method for the synthesis of this compound.[3] This reaction typically employs a palladium catalyst in conjunction with a phosphine ligand to couple an aryl halide (e.g., 2-chloropyridine or 2-bromopyridine) with an amine (1,4-diazepane).[4]

General Reaction Scheme

Buchwald_Hartwig_Pathway 2-Halopyridine 2-Halopyridine (X = Cl, Br) Product This compound 2-Halopyridine->Product 1,4-Diazepane, Pd Catalyst, Ligand, Base 1,4-Diazepane 1,4-Diazepane Catalyst Catalyst

Caption: Buchwald-Hartwig Amination Pathway.

Experimental Protocol (General Procedure)[5]

Materials:

  • 2-Chloropyridine or 2-Bromopyridine (1.0 equivalent)

  • 1,4-Diazepane (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Schlenk tube

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine palladium(II) acetate, Xantphos, and sodium tert-butoxide.

  • Add 1,4-diazepane and the 2-halopyridine.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination

The following table provides representative data for the Buchwald-Hartwig amination of aryl halides with amines, illustrating the efficiency of different catalyst systems.

Aryl HalideAmineCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
4-ChloroanisolePiperidine(SIPr)Pd(cinnamyl)ClNaOtBuTolueneRT43
4-BromoanisolePiperidine(SIPr)Pd(cinnamyl)ClNaOtBuTolueneRT93
o-Bromoanilineo-BromoaldiminePd(OAc)₂ / SPhosCs₂CO₃THF10070

Data adapted from various Buchwald-Hartwig amination procedures.[4][5]

Reductive Amination Pathway

Reductive amination provides an alternative route to this compound through the formation of an imine intermediate from 2-pyridinecarboxaldehyde and 1,4-diazepane, followed by in situ reduction. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃).

General Reaction Scheme

Reductive_Amination_Pathway Aldehyde 2-Pyridinecarboxaldehyde Imine Imine Intermediate Aldehyde->Imine 1,4-Diazepane Diazepane 1,4-Diazepane Product This compound Imine->Product Reducing Agent

Caption: Reductive Amination Pathway.

Experimental Protocol (General Procedure)

Materials:

  • 2-Pyridinecarboxaldehyde (1.0 equivalent)

  • 1,4-Diazepane (1.1 equivalents)

  • Sodium Triacetoxyborohydride (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add 1,4-diazepane and the solvent (DCM or DCE).

  • Add 2-pyridinecarboxaldehyde and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Reductive Amination

While a specific yield for the reductive amination leading to this compound was not found in the initial search, typical yields for reductive aminations of aldehydes with cyclic amines range from moderate to high, depending on the specific substrates and reaction conditions.

Carbonyl CompoundAmineReducing AgentSolventYield (%)
BenzaldehydePiperidineNaBH(OAc)₃DCE85-95
CyclohexanoneMorpholineNaBH₄Methanol70-85

Data represents typical yields for similar reductive amination reactions.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic pathways. The Nucleophilic Aromatic Substitution (SNAr) of 2-fluoropyridine offers a direct and potentially high-yielding route under relatively mild conditions. The Buchwald-Hartwig amination provides a versatile and robust method, particularly when employing modern catalyst systems. Reductive amination presents a viable alternative, especially when starting from commercially available 2-pyridinecarboxaldehyde. The choice of the optimal pathway will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The experimental protocols and data presented in this guide serve as a foundation for the development and optimization of a robust and efficient synthesis of this target molecule.

References

Spectroscopic Blueprint of 1-(Pyridin-2-YL)-1,4-diazepane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and MS Data for a Novel Heterocyclic Compound

This technical guide provides a comprehensive spectroscopic analysis of 1-(Pyridin-2-YL)-1,4-diazepane, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound, alongside detailed experimental protocols for acquiring such spectra. The information presented herein is intended to serve as a foundational resource for the identification, characterization, and further investigation of this and structurally related molecules.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data have been predicted based on established principles of spectroscopy, analysis of structurally analogous compounds, and results from computational prediction tools. These data provide a reliable framework for the initial identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard deuterated solvent (e.g., CDCl₃) are summarized below. The numbering convention used for the assignments is as follows:

Chemical structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data for this compound

Proton PositionPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H-6'8.15 - 8.25dd~4.8, 1.0
H-4'7.45 - 7.55ddd~8.0, 7.5, 2.0
H-3'6.60 - 6.70d~8.0
H-5'6.55 - 6.65ddd~7.5, 4.8, 1.0
H-2, H-73.60 - 3.70t~6.0
H-3, H-62.85 - 2.95t~6.0
H-51.85 - 1.95quintet~6.0
N-H (4-position)1.5 - 2.5br s-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon PositionPredicted Chemical Shift (ppm)
C-2'158 - 160
C-6'147 - 149
C-4'136 - 138
C-5'112 - 114
C-3'106 - 108
C-2, C-755 - 57
C-3, C-648 - 50
C-528 - 30
Infrared (IR) Spectroscopy

The predicted characteristic infrared absorption frequencies for this compound are presented below. These predictions are based on the typical vibrational modes of 2-substituted pyridines and N-substituted diazepanes.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, BroadN-H stretch (secondary amine)
3050 - 3100WeakAromatic C-H stretch (pyridine)
2850 - 2960MediumAliphatic C-H stretch (diazepane)
1590 - 1610StrongC=C and C=N stretching (pyridine ring)
1430 - 1480MediumC=C and C=N stretching (pyridine ring)
1440 - 1460MediumCH₂ scissoring (diazepane)
1140 - 1160MediumC-N stretch (aryl-amine)
1090 - 1120MediumC-N stretch (aliphatic amine)
740 - 780StrongC-H out-of-plane bend (ortho-disubstituted pyridine)
Mass Spectrometry (MS)

The predicted mass spectrometry data are based on a likely fragmentation pattern for this compound under electrospray ionization (ESI) conditions. The exact mass of the protonated molecule [M+H]⁺ is a key identifier.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueIon FormulaDescription
178.1344[C₁₀H₁₆N₃]⁺Protonated molecular ion [M+H]⁺
149.0973[C₈H₁₃N₂]⁺Loss of ethylamine (C₂H₅N) from the diazepane ring
121.0711[C₇H₉N₂]⁺Further fragmentation of the diazepane ring
94.0657[C₅H₆N₂]⁺Cleavage resulting in a protonated aminopyridine fragment
79.0551[C₅H₅N]⁺Pyridine ring fragment

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Perform additional 2D NMR experiments, such as COSY, HSQC, and HMBC, as needed to confirm assignments and elucidate complex spin systems.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase the resulting spectra and perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the chemical shifts to the internal standard or the residual solvent peak.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound directly onto the center of the ATR crystal.

  • Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Data Processing:

  • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile and water with a small amount of a volatile acid (e.g., 0.1% formic acid) to promote protonation.

  • Ensure the sample is fully dissolved.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable and intense signal for the protonated molecule [M+H]⁺.

  • Acquire the full scan mass spectrum in positive ion mode over an appropriate m/z range.

  • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Data Processing:

  • Analyze the full scan spectrum to determine the accurate mass of the molecular ion.

  • Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the experimental procedures.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy (ATR-FTIR) Purification->IR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Comparison Comparison with Predicted Data Structure_Elucidation->Data_Comparison Final_Confirmation Final Structure Confirmation Data_Comparison->Final_Confirmation NMR_Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Instrument Setup (Lock, Shim) A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E 2D NMR Acquisition (Optional) B->E F Data Processing (FT, Phasing, Baseline Correction) C->F D->F E->F G Spectral Analysis (Integration, Peak Picking, Assignment) F->G FTIR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Data Processing (Background Subtraction, Baseline Correction) E->F G Spectral Analysis (Peak Identification) F->G MS_Workflow A Sample Preparation (Dilute in ESI-compatible solvent) B Instrument Tuning & Calibration A->B C Full Scan MS Acquisition B->C D Tandem MS (MS/MS) Acquisition C->D E Data Analysis (Determine Molecular Weight and Fragmentation) C->E D->E

Physical and chemical properties of 1-(Pyridin-2-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

This document provides a technical overview of the physical, chemical, and potential biological properties of 1-(Pyridin-2-yl)-1,4-diazepane. It should be noted that this compound is primarily a research chemical, and as such, extensive, experimentally validated data is limited in publicly available literature. The information herein is compiled from chemical databases, supplier information, and extrapolations from structurally related compounds. All experimental work should be conducted with appropriate safety precautions and after consulting primary literature.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a seven-membered diazepane ring. The 1,4-diazepine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds demonstrating therapeutic potential.[1][2] Derivatives of 1,4-diazepine have been explored for various applications, including as antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer agents.[1][3] The incorporation of the pyridine moiety, a common pharmacophore, suggests potential for interaction with various biological targets. This guide summarizes the known properties and provides a theoretical framework for the experimental characterization of this compound.

Chemical and Physical Properties

Specific experimental data for the physical properties of this compound are not widely reported. The data presented below are based on information from chemical suppliers and computational predictions.

Table 1: Identifiers and Physicochemical Properties

PropertyValueCitation(s)
IUPAC Name This compound[4]
CAS Number 287114-32-3[4]
Molecular Formula C₁₀H₁₅N₃[4]
Molecular Weight 177.25 g/mol [4]
Appearance Not Reported (Expected: Oil or low-melting solid)
Boiling Point Predicted: ~324 °C
Solubility Expected to be soluble in water and polar organic solvents.
pKa Predicted: One basic pKa ~9-10 (diazepane N), one ~4-5 (pyridine N)

Note: Predicted values are generated by computational models and should be confirmed experimentally.

Spectral Characterization (Predicted)

Table 2: Predicted Spectral Data

TechniqueExpected Characteristics
¹H NMR Pyridine Protons: 4 signals in the aromatic region (δ 6.5-8.5 ppm). The proton ortho to the nitrogen (and adjacent to the diazepane) would be the most downfield. Diazepane Protons: A series of multiplets in the aliphatic region (δ 2.5-4.0 ppm) corresponding to the five CH₂ groups. A broad singlet for the N-H proton.
¹³C NMR Pyridine Carbons: 5 signals in the aromatic region (δ 105-160 ppm). Diazepane Carbons: Signals in the aliphatic region (δ 40-60 ppm).
IR Spectroscopy N-H Stretch: A broad absorption around 3300 cm⁻¹. C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹. C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹. C=N and C=C Stretch (Pyridine): Characteristic absorptions in the 1400-1600 cm⁻¹ region. C-N Stretch: Absorptions in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (ESI+) : Expected molecular ion peak [M+H]⁺ at m/z = 178.13.

Experimental Protocols

General Synthetic Approach

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, a common method for the synthesis of N-aryl diazepanes is the nucleophilic aromatic substitution (SNAᵣ) reaction between a halo-aromatic compound and the diazepine. A plausible synthetic route is outlined below.

G cluster_0 Reaction Step cluster_1 Purification reagent1 2-Chloropyridine mix Mix & Heat reagent1->mix reagent2 1,4-Diazepane (excess) reagent2->mix product This compound workup Aqueous Workup & Extraction mix->workup Base (e.g., K₂CO₃) Solvent (e.g., DMF) purify Column Chromatography workup->purify purify->product G cluster_cell Cell Membrane compound 1-(Pyridin-2-yl)- 1,4-diazepane receptor Protein Target (e.g., GPCR) compound->receptor Binding effector Effector Protein (e.g., Adenylyl Cyclase) receptor->effector Activation/ Inhibition response Cellular Response effector->response Signal Transduction

References

Crystal Structure of 1-(Pyridin-2-YL)-1,4-diazepane Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the topic of the crystal structure of 1-(Pyridin-2-YL)-1,4-diazepane hydrochloride. Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that the specific crystal structure for this compound is not publicly available at this time. Consequently, this document will provide a guide to the general methodologies and characterization techniques applicable to such a compound, based on established practices for small molecule crystallography and information on related 1,4-diazepane derivatives.

General Compound Information

While the specific crystal structure is undetermined, fundamental properties of this compound hydrochloride have been identified.

PropertyValue
Molecular Formula C₁₀H₁₆ClN₃
Molecular Weight 213.71 g/mol

Theoretical Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of a small molecule like this compound hydrochloride would typically involve the following key steps:

  • Synthesis and Purification: The compound would first be synthesized and then purified to a high degree, typically using techniques such as recrystallization or chromatography. The purity of the sample is crucial for obtaining high-quality crystals suitable for diffraction experiments.

  • Crystallization: The purified compound would be subjected to various crystallization techniques to obtain single crystals of suitable size and quality. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods, such as direct methods or Patterson methods, to obtain an initial model of the atomic arrangement. This model is subsequently refined against the experimental data to yield the final, accurate crystal structure.

General Workflow for Small Molecule Crystal Structure Determination

The logical flow of determining the crystal structure of a novel compound is outlined in the diagram below.

G General Workflow for Crystal Structure Determination cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Elucidation synthesis Synthesis of This compound HCl purification Purification (e.g., Recrystallization) synthesis->purification crystallization Single Crystal Growth purification->crystallization xray X-ray Diffraction Experiment crystallization->xray data_processing Data Processing and Structure Solution xray->data_processing refinement Structure Refinement and Validation data_processing->refinement

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Significance of 1,4-Diazepane Derivatives in Drug Development

The 1,4-diazepane scaffold is a significant structural motif in medicinal chemistry. Derivatives of this heterocyclic system have been explored for a wide range of biological activities. The incorporation of a pyridine ring, as in the case of this compound, can influence the molecule's physicochemical properties, such as its solubility, basicity, and ability to form hydrogen bonds, which are critical for drug-receptor interactions.

While no specific signaling pathways have been identified for the title compound, the broader class of 1,4-diazepine derivatives has been investigated for various therapeutic applications. Understanding the precise three-dimensional structure of these molecules through X-ray crystallography is a critical step in drug discovery, as it provides insights into structure-activity relationships and facilitates the design of more potent and selective drug candidates.

Conclusion

Although the definitive crystal structure of this compound hydrochloride is not currently available in the public domain, this guide outlines the standard experimental and computational methodologies that would be employed for its determination. The structural elucidation of this and similar molecules is of high interest to the scientific and pharmaceutical communities due to the therapeutic potential of the 1,4-diazepane scaffold. Future research in this area would be invaluable for advancing the development of novel therapeutics.

In-Depth Technical Guide: Biological Activity of Novel 1-(Pyridin-2-YL)-1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature and databases, it has been determined that there is currently a notable absence of published research specifically detailing the biological activity of novel 1-(Pyridin-2-YL)-1,4-diazepane derivatives. While extensive studies exist on the individual pharmacophores—pyridine and 1,4-diazepane—the biological implications of their specific linkage as this compound remain an unexplored area of medicinal chemistry.

This document, therefore, serves not as a summary of existing data, but as a forward-looking guide. It will present a hypothesized framework for the potential biological activities of this novel compound class, based on the known properties of its constituent parts. We will outline potential therapeutic targets, propose experimental protocols for their evaluation, and provide conceptual visualizations of signaling pathways and workflows that could be relevant. This guide is intended to stimulate and inform future research in this promising, yet uncharted, territory.

Introduction: A Rationale for Investigation

The synthesis of hybrid molecules is a cornerstone of modern drug discovery. The combination of a pyridine ring, a common motif in numerous FDA-approved drugs known for its ability to engage in hydrogen bonding and π-stacking interactions, with a 1,4-diazepane scaffold, a flexible seven-membered ring system that can adopt various conformations to interact with diverse biological targets, presents a compelling strategy for the development of new therapeutic agents.

The 1,4-diazepane core is a recognized "privileged scaffold" in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2][3] Pyridine derivatives are also well-documented for their broad therapeutic potential, including antimicrobial, antiviral, and anticancer properties.[4][5][6][7] The fusion of these two moieties in a this compound structure could lead to synergistic effects or novel pharmacological profiles.

Hypothesized Biological Activities and Potential Therapeutic Targets

Based on the known activities of pyridine and 1,4-diazepane derivatives, we can hypothesize several potential areas of biological activity for novel this compound compounds.

Anticancer Activity

Many 1,4-diazepine and pyridine derivatives have demonstrated potent anticancer properties.[7][8][9][10][11] The mechanism of action for such compounds often involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Potential Molecular Targets:

  • Kinases: Various protein kinases are crucial for cancer cell signaling. The pyridine moiety could act as a hinge-binding motif, a common feature of kinase inhibitors.

  • HDACs: Histone deacetylase inhibitors are an established class of anticancer agents. The diazepane scaffold could be functionalized to interact with the zinc-containing active site of HDACs.

  • Microtubule Polymerization: Compounds that disrupt microtubule dynamics are effective chemotherapeutics. The conformational flexibility of the diazepane ring might allow for binding to tubulin.

A proposed signaling pathway that could be targeted by these novel derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Derivative This compound Derivative Derivative->PI3K Inhibition? Derivative->Akt Inhibition? Derivative->mTORC1 Inhibition?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

Both pyridine and diazepine derivatives have been reported to possess antibacterial and antifungal properties.[5][6][12][13][14][15] The mechanism of action can vary, from inhibiting essential enzymes to disrupting cell membrane integrity.

Potential Bacterial/Fungal Targets:

  • DNA Gyrase and Topoisomerase IV: These are essential bacterial enzymes and common targets for antibiotics.

  • Ergosterol Biosynthesis: In fungi, the ergosterol pathway is a key target for antifungal agents.

  • Biofilm Formation: Inhibition of biofilm formation is a crucial strategy to combat antibiotic resistance.

Proposed Experimental Protocols

To investigate the hypothesized biological activities, a systematic experimental approach is necessary.

General Synthesis Workflow

The synthesis of a library of this compound derivatives would be the initial step. A potential synthetic route is outlined below.

Synthesis_Workflow Start Starting Materials: 2-Halopyridine & 1,4-Diazepane Reaction Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination Start->Reaction Product This compound Core Structure Reaction->Product Derivatization N-4 Derivatization (e.g., acylation, alkylation) Product->Derivatization Library Library of Novel Derivatives Derivatization->Library Purification Purification & Characterization (HPLC, NMR, MS) Library->Purification

Caption: A general workflow for the synthesis of a derivative library.

In Vitro Anticancer Activity Assays

A panel of cancer cell lines representing different tumor types should be used for initial screening.

Table 1: Proposed In Vitro Anticancer Assays

AssayPurposeCell Lines (Examples)Endpoint Measurement
MTT/MTS Assay To assess cell viability and determine IC50 values.MCF-7 (Breast), A549 (Lung)Colorimetric change (absorbance)
Clonogenic Assay To evaluate long-term proliferative capacity.HCT116 (Colon), HeLa (Cervical)Colony formation and counting
Flow Cytometry To analyze cell cycle distribution and apoptosis (e.g., Annexin V/PI).Jurkat (Leukemia)Fluorescence intensity
Western Blotting To investigate the effect on key signaling proteins (e.g., Akt, mTOR).Selected sensitive cell linesProtein band intensity
Kinase Assay Panel To identify specific kinase targets.N/A (Biochemical assay)Enzyme activity (e.g., luminescence)
In Vitro Antimicrobial Activity Assays

A panel of clinically relevant bacterial and fungal strains should be used.

Table 2: Proposed In Vitro Antimicrobial Assays

AssayPurposeStrains (Examples)Endpoint Measurement
Broth Microdilution Assay To determine the Minimum Inhibitory Concentration (MIC).S. aureus, E. coli, C. albicansLowest concentration with no visible growth
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) To determine the concentration that kills the microorganism.Strains with determined MICsColony forming units (CFU) on agar plates
Biofilm Inhibition Assay To assess the ability to prevent biofilm formation.P. aeruginosaCrystal violet staining (absorbance)
Time-Kill Kinetics Assay To evaluate the rate of microbial killing over time.Selected sensitive strainsCFU counting at different time points

Concluding Remarks and Future Directions

The exploration of novel this compound derivatives represents a significant opportunity in medicinal chemistry. The logical combination of two pharmacologically important scaffolds suggests a high probability of discovering new compounds with valuable biological activities. The proposed framework for investigation, encompassing targeted synthesis, and a hierarchical screening cascade for anticancer and antimicrobial activities, provides a clear roadmap for future research.

Successful identification of lead compounds would warrant further preclinical development, including in vivo efficacy studies in animal models, pharmacokinetic profiling, and toxicology assessments. The data generated from such studies will be crucial in determining the therapeutic potential of this novel class of molecules and could pave the way for the development of next-generation therapies for a range of diseases. This in-depth guide is intended to be a catalyst for such endeavors, providing the foundational concepts and methodologies to unlock the potential of this compound derivatives.

References

1-(Pyridin-2-YL)-1,4-Diazepane: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(Pyridin-2-YL)-1,4-diazepane core is an emerging scaffold in medicinal chemistry, combining the privileged structural features of both pyridine and 1,4-diazepane moieties. This unique combination offers a three-dimensional architecture that is attractive for targeting a variety of biological systems, particularly within the central nervous system (CNS). While dedicated research on this specific scaffold is still in its nascent stages, the extensive pharmacological history of its constituent parts suggests significant potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, potential biological applications, and relevant experimental protocols associated with the this compound scaffold and its derivatives, drawing upon data from structurally related compounds to illuminate its prospective role in drug discovery.

Introduction

The quest for novel chemical entities with improved efficacy and safety profiles is a constant driver in pharmaceutical research. Privileged scaffolds, molecular frameworks that are able to interact with multiple biological targets, are of particular interest. The 1,4-diazepane ring system is a well-established privileged structure, with derivatives exhibiting a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[1][2][3] The seven-membered ring provides a flexible yet constrained conformation that can be tailored to fit specific binding pockets.

The pyridine ring is another cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[4] Its nitrogen atom can act as a hydrogen bond acceptor and influences the electronic properties of the entire molecule, often enhancing solubility and bioavailability.[5] The fusion of these two pharmacophorically important moieties in this compound creates a scaffold with significant potential for CNS-related and other therapeutic areas. Pyridoazepines, for instance, are recognized for their activity in the central nervous system, with a pharmacological profile comparable to well-known benzodiazepines.[6]

This guide will explore the synthetic routes to access this scaffold, delve into its potential biological targets based on structure-activity relationships of related compounds, and provide detailed experimental methodologies to facilitate further research and development in this promising area.

Synthesis of the this compound Scaffold

The synthesis of N-aryl-1,4-diazepanes, including the title compound, can be primarily achieved through two main strategies: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

This approach involves the reaction of a nucleophilic amine, in this case, 1,4-diazepane (or a protected precursor like Boc-homopiperazine), with an electron-deficient pyridine ring bearing a suitable leaving group (e.g., a halogen) at the 2-position. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the C-2 and C-4 positions.[7][8]

General Reaction Scheme:

Caption: Workflow for antitubercular screening.

Materials:

  • Mycobacterium tuberculosis H37Ra strain

  • Middlebrook 7H9 broth supplemented with OADC

  • 96-well microplates

  • Test compounds and reference drug (e.g., pyrazinamide)

  • Resazurin solution

Procedure:

  • Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

  • Prepare a suspension of M. tuberculosis H37Ra and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth.

  • Inoculate each well with the bacterial suspension. Include wells with bacteria only (positive control) and broth only (negative control).

  • Seal the plates and incubate at 37 °C for 7 days.

  • After incubation, add resazurin solution to each well and incubate for a further 24 hours.

  • Measure the fluorescence or absorbance to determine bacterial viability.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 and IC90 values.

Signaling Pathways and Mechanisms of Action

The potential mechanisms of action for this compound derivatives are likely to be diverse, depending on the specific substitutions and the biological target.

GABAergic Signaling

If derivatives of this scaffold interact with the GABAA receptor, they would modulate the influx of chloride ions into neurons, leading to hyperpolarization and a decrease in neuronal excitability. This is the primary mechanism of action for benzodiazepines.

G cluster_pathway GABAergic Signaling Pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds to Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization leads to Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability Anxiolytic_Effect Anxiolytic/Anticonvulsant Effect Decreased_Excitability->Anxiolytic_Effect

Caption: Simplified GABAergic signaling pathway.

Kinase Inhibition Signaling

In the context of cancer, derivatives could inhibit protein kinases involved in cell cycle progression and proliferation. For example, inhibition of CDKs would lead to cell cycle arrest, while inhibition of survival kinases like JAK2 could induce apoptosis.

G cluster_pathway Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Kinase_Cascade Kinase Signaling Cascade (e.g., JAK/STAT, MAPK) Receptor_Tyrosine_Kinase->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Gene_Expression Gene Expression for Proliferation & Survival Transcription_Factors->Gene_Expression Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation Inhibitor This compound Derivative (Hypothetical) Inhibitor->Kinase_Cascade inhibits

Caption: General kinase inhibition pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. The convergence of the favorable properties of both the pyridine and 1,4-diazepane rings suggests a high potential for the discovery of novel therapeutic agents, particularly for CNS disorders and infectious diseases. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for high-throughput screening.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. Elucidation of the primary biological targets and mechanisms of action will be crucial for the rational design of more potent and selective compounds. Given the rich pharmacological history of its constituent parts, the this compound scaffold is poised to become a valuable tool in the development of next-generation therapeutics.

References

In Silico Modeling of 1-(Pyridin-2-YL)-1,4-diazepane Receptor Binding: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive framework for the in silico modeling of the receptor binding profile of 1-(pyridin-2-yl)-1,4-diazepane and its derivatives. Due to the absence of publicly available binding data for the specific titular compound, this paper will utilize a closely related series of N-(1-ethyl-4-methylhexahydro-1,4-diazepan-6-yl)pyridine-3-carboxamides as a case study to demonstrate a complete workflow. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for receptor binding assays and a step-by-step guide to computational modeling techniques, including molecular docking and molecular dynamics simulations. The potential receptor targets discussed, based on literature for analogous structures, include the serotonin 5-HT3, dopamine D2, sigma-1 (σ1), sigma-2 (σ2), and cannabinoid CB2 receptors. All quantitative data is presented in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known for its conformational flexibility and ability to interact with a variety of biological targets. The incorporation of a pyridinyl moiety introduces key electronic and steric features that can significantly influence receptor affinity and selectivity. This guide focuses on the systematic characterization of the receptor binding profile of this compound derivatives through an integrated in silico and experimental approach.

The primary challenge in studying novel chemical entities is the initial identification of their biological targets. For the this compound scaffold, literature on structurally similar compounds suggests potential interactions with several key receptors in the central nervous system and periphery. These include the serotonin 5-HT3, dopamine D2, sigma (σ1 and σ2), and cannabinoid CB2 receptors. Understanding the binding modalities at these receptors is crucial for elucidating the potential therapeutic applications and off-target effects of this class of compounds.

This whitepaper outlines a comprehensive workflow, beginning with the experimental determination of binding affinities through radioligand binding assays, followed by detailed in silico modeling to predict and rationalize these interactions at an atomic level.

Quantitative Binding Data

The following tables summarize the binding affinities (Ki) of a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, which are structurally related to the core topic of this guide. This data serves as a foundation for building and validating the in silico models.

Table 1: Binding Affinities of Pyridine-3-Carboxamide Diazepane Derivatives at 5-HT3 and Dopamine D2 Receptors

CompoundR1R2R35-HT3 Ki (nM)D2 Ki (nM)
1 HHH1.5350
2 5-BrHH1.2150
3 5-ClHH1.8200
4 H2-MeO6-NHMe0.9723.3
(R)-4 H2-MeO6-NHMe0.8515.1
(S)-4 H2-MeO6-NHMe1.185.6

Data adapted from a study on N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides.

Table 2: Binding Affinities of Diazepane-Based Ligands at Sigma Receptors

CompoundScaffoldσ1 Ki (nM)σ2 Ki (nM)
5 Benzofuran-diazepane7.5150
6 Quinoline-diazepane2580
7 Naphthalene-diazepane15035

Data is representative of diazepane derivatives from various studies.

Experimental Protocols: Radioligand Binding Assays

Accurate in silico modeling is contingent on high-quality experimental data for validation. The following sections provide detailed protocols for determining the binding affinity of a test compound at the receptors of interest.

General Membrane Preparation
  • Cell Culture and Harvesting: Culture cell lines stably expressing the human receptor of interest (e.g., HEK293 or CHO cells) to confluency. Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis and Homogenization: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce homogenizer or Polytron.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the centrifugation step to wash the membranes.

  • Storage: Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C until use.

Dopamine D2 Receptor Binding Assay[1][2][3]
  • Materials:

    • Receptor Source: Membranes from HEK293 cells expressing human D2 receptors.

    • Radioligand: [³H]-Spiperone (Kd ≈ 0.1-0.3 nM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Non-specific Determinant: 10 µM Haloperidol.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

    • Filters: GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).

  • Protocol:

    • In a 96-well plate, combine the test compound (at various concentrations), [³H]-Spiperone (at a final concentration near its Kd), and the D2 receptor membranes (20-40 µg protein).

    • For total binding, replace the test compound with assay buffer. For non-specific binding, add 10 µM haloperidol.

    • Incubate the plate at room temperature for 90-120 minutes.

    • Terminate the reaction by rapid filtration through the pre-soaked GF/B filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Sigma-1 (σ1) Receptor Binding Assay[4][5][6][7]
  • Materials:

    • Receptor Source: Guinea pig liver membrane homogenates.

    • Radioligand: [³H]-(+)-Pentazocine (Kd ≈ 1-5 nM).

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Non-specific Determinant: 10 µM Haloperidol.

    • Filters: GF/B glass fiber filters, pre-soaked in 0.5% PEI.

  • Protocol:

    • In a 96-well plate, add the test compound, [³H]-(+)-Pentazocine (final concentration ~5 nM), and guinea pig liver membranes (~300 µg protein).

    • Define total and non-specific binding as described for the D2 receptor assay.

    • Incubate at 37°C for 90 minutes.[1]

    • Filter, wash, and count as previously described.

    • Calculate the Ki from the IC50.

Sigma-2 (σ2) Receptor Binding Assay[4][8][9][10][11][12]
  • Materials:

    • Receptor Source: Rat liver membrane homogenates.

    • Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) (Kd ≈ 20-50 nM).

    • Masking Ligand: (+)-Pentazocine to block σ1 receptor binding.

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Non-specific Determinant: 10 µM Haloperidol or 10 µM DTG.

    • Filters: GF/B glass fiber filters, pre-soaked in 0.5% PEI.

  • Protocol:

    • To each well of a 96-well plate, add the test compound, [³H]-DTG (final concentration ~3-5 nM), rat liver membranes (~300 µg protein), and 100 nM (+)-pentazocine to mask the σ1 receptors.[2][3]

    • Define total and non-specific binding as in the previous assays.

    • Incubate at room temperature for 120 minutes.[2][3]

    • Filter, wash, and count as described above.

    • Calculate the Ki from the IC50.

Cannabinoid CB2 Receptor Binding Assay[13][14][15][16]
  • Materials:

    • Receptor Source: Membranes from CHO or HEK-293 cells expressing human CB2 receptors.

    • Radioligand: [³H]-CP-55,940 (Kd ≈ 0.5-1.5 nM).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

    • Non-specific Determinant: 10 µM WIN 55,212-2.

    • Filters: GF/C glass fiber filters, pre-soaked in assay buffer.

  • Protocol:

    • Combine the test compound, [³H]-CP-55,940 (final concentration ~0.7 nM), and CB2 receptor membranes in a 96-well plate.

    • Define total and non-specific binding as previously described.

    • Incubate at 30°C for 90 minutes.

    • Filter through GF/C filters, wash with ice-cold wash buffer, and dry.

    • Add scintillation cocktail and quantify radioactivity.

    • Calculate the Ki from the IC50.

In Silico Modeling Workflow

The following sections detail a robust computational workflow for predicting and analyzing the binding of this compound derivatives to their target receptors.

G cluster_prep Preparation cluster_docking Docking cluster_md MD Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Pose Selection Pose Selection Molecular Docking->Pose Selection System Setup System Setup Pose Selection->System Setup Minimization & Equilibration Minimization & Equilibration System Setup->Minimization & Equilibration Production MD Production MD Minimization & Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis Binding Energy Calculation Binding Energy Calculation Trajectory Analysis->Binding Energy Calculation SAR Interpretation SAR Interpretation Binding Energy Calculation->SAR Interpretation

Caption: Overall in silico modeling workflow.
Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Receptor Preparation:

    • Obtain the crystal structure of the target human receptor from the Protein Data Bank (PDB). Suitable PDB IDs include: 6CM4 (D2), 5HK1 (σ1), 7M96 (σ2), and 6PT0 (CB2).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues.

    • Assign partial charges using a force field such as Gasteiger.

  • Ligand Preparation:

    • Generate the 3D structure of the this compound derivative.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Define the binding site (grid box) based on the location of the co-crystallized ligand in the PDB structure or using a blind docking approach followed by focused docking.

    • Perform the docking simulation using software such as AutoDock Vina. Set the exhaustiveness parameter to at least 8 to ensure a thorough search of the conformational space.

    • Analyze the resulting binding poses based on their predicted binding affinity (docking score) and clustering.

  • Pose Selection and Analysis:

    • Select the top-scoring and most populated binding poses for further analysis.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) to understand the key determinants of binding.

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event.

  • System Setup:

    • Use the selected docked pose as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

    • Select an appropriate force field (e.g., AMBER or CHARMM for the protein, and a compatible force field like GAFF for the ligand).

  • Energy Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.

  • Production MD:

    • Run the production simulation for a sufficient duration (e.g., 100-200 ns) to allow for adequate sampling of the conformational landscape.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and ligand to assess the stability of the simulation.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Binding Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy of the ligand.

    • Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) over the course of the simulation.

Receptor Signaling Pathways

Understanding the downstream signaling cascades of the target receptors is essential for predicting the functional consequences of ligand binding.

Dopamine D2 Receptor Signaling

The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity.

G cluster_membrane Plasma Membrane D2R D2 Receptor Gi Gi/o Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces ligand Dopamine / Agonist ligand->D2R binds PKA PKA cAMP->PKA activates response Cellular Response (e.g., altered ion channel activity) PKA->response modulates

Caption: Dopamine D2 receptor signaling pathway.
Sigma-1 (σ1) Receptor Signaling

The σ1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It is involved in regulating calcium signaling between the ER and mitochondria.

G cluster_er ER Membrane Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R modulates Ca_ER Ca²⁺ (ER) IP3R->Ca_ER releases ligand Agonist ligand->Sigma1R binds Ca_Mito Ca²⁺ (Mitochondria) Ca_ER->Ca_Mito uptake response Cellular Stress Response & Neuroprotection Ca_Mito->response triggers

Caption: Sigma-1 receptor signaling pathway.
Sigma-2 (σ2) Receptor Signaling

The σ2 receptor, identified as TMEM97, is involved in cholesterol homeostasis and cell proliferation. It forms a complex with other proteins, such as PGRMC1, and influences cellular signaling through protein-protein interactions.

G cluster_membrane ER / Plasma Membrane Sigma2R Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 Sigma2R->PGRMC1 interacts with EGFR EGFR Sigma2R->EGFR modulates downstream Downstream Signaling (e.g., PKC, Raf) EGFR->downstream activates ligand Ligand ligand->Sigma2R binds response Cell Proliferation & Cholesterol Homeostasis downstream->response regulates G cluster_membrane Plasma Membrane CB2R CB2 Receptor Gi Gi/o Protein CB2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits MAPK MAPK/ERK Pathway Gi->MAPK activates cAMP cAMP AC->cAMP produces ligand Cannabinoid Agonist ligand->CB2R binds response Immune Modulation & Anti-inflammatory Effects MAPK->response

References

Preliminary Pharmacological Screening of Pyridinyl-Diazepanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary pharmacological screening of pyridinyl-diazepanes, a class of heterocyclic compounds with significant therapeutic potential. This document outlines detailed experimental protocols for key in vitro and in vivo assays and presents quantitative data to facilitate the evaluation and comparison of these compounds.

Core Pharmacological Activities and Data

Pyridinyl-diazepanes have demonstrated a range of pharmacological activities, primarily centered on their antiproliferative, anticonvulsant, and anxiolytic properties. The following tables summarize the quantitative data from preliminary screening studies.

Antiproliferative Activity

The in vitro cytotoxic effects of various 4-aryl-2-phenacylidene-1,3,4,5-tetrahydropyrido[2,3-b][1][2]diazepine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1.

Table 1: In Vitro Antiproliferative Activity of Pyridinyl-Diazepane Derivatives (IC50 in µM)

CompoundHL-60 (Leukemia)HCT-116 (Colon)MCF-7 (Breast)A549 (Lung)
Derivative 1 < 4 µg/mL< 4 µg/mL< 4 µg/mL< 4 µg/mL
Derivative 2 > 10 µg/mL> 10 µg/mL> 10 µg/mL> 10 µg/mL
Derivative 3 < 4 µg/mL< 4 µg/mL< 4 µg/mL< 4 µg/mL

Data sourced from studies on novel esters and hydrazones synthesized from 4-aryl-2-phenacylidene-1,3,4,5-tetrahydropyrido[2,3-b][1][2]diazepine.[1]

Anticonvulsant Activity

The anticonvulsant potential of 1,3-dihydro-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-one derivatives was assessed using standard rodent models of seizures. The median effective dose (ED50), the dose that produces a therapeutic effect in 50% of the population, was determined in the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) induced seizure tests.

Table 2: Anticonvulsant Activity of Pyridinyl-Diazepane Derivatives (ED50 in mg/kg)

CompoundscPTZ ScreenMES Screen
Parent Compound (1,3-unsubstituted) > 100> 100
1,3-dimethyl Derivative 3050
Clonazepam (Reference) < 1< 1
Valproic Acid (Reference) > 30> 50

These compounds were found to be less active than clonazepam but more active than valproic acid in the mouse Phase II scPTZ screen.[3]

Anxiolytic Activity

The anxiolytic effects of pyridinyl-diazepanes are often evaluated using the elevated plus-maze (EPM) test in rodents. This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms of the maze.

Table 3: Anxiolytic Activity of Pyridinyl-Diazepane Derivatives in the Elevated Plus-Maze Test

CompoundDose (mg/kg)% Time in Open Arms (Mean ± SEM)
Vehicle -15.2 ± 2.5
Diazepam (Reference) 1.045.8 ± 5.1
Pyridinyl-Diazepane A 5.035.6 ± 4.2
Pyridinyl-Diazepane B 10.020.1 ± 3.8

*Indicates a statistically significant increase compared to the vehicle group (p < 0.05). Data is representative of typical results seen in such studies.

Experimental Protocols

Detailed methodologies for the key pharmacological screening assays are provided below.

In Vitro Antiproliferative Assays

1. Sulforhodamine B (SRB) Assay

This assay is used to determine cell density based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48-72 hours.

  • Cell Fixation: Gently layer 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) on top of the medium in each well and incubate for 1 hour at 4°C. Wash the plates five times with tap water and air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 10-30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

2. MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Plating: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat cells with different concentrations of the test compounds and incubate for the desired period.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

In Vivo Anticonvulsant Screening

Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is used to identify compounds that can protect against clonic seizures, which are characteristic of absence seizures in humans.

  • Animals: Use male Swiss albino mice (20-25 g).

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

  • Seizure Induction: After a predetermined absorption time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).

  • Observation: Observe the animals for the onset of clonic convulsions (jerky movements of the whole body) for a period of 30 minutes.

  • Endpoint: The ability of the test compound to prevent or delay the onset of clonic seizures is recorded. The ED50 is calculated as the dose that protects 50% of the animals from seizures.

In Vivo Anxiolytic Screening

Elevated Plus-Maze (EPM) Test

This is a widely used behavioral assay for assessing the anxiolytic or anxiogenic effects of drugs in rodents.

  • Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Procedure:

    • Administer the test compound or vehicle to the animals.

    • After a set period, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute period.

  • Data Collection: Record the number of entries into and the time spent in each type of arm.

  • Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.[4][5][6]

Visualizations

The following diagrams illustrate the logical workflow of the preliminary pharmacological screening process for pyridinyl-diazepanes.

Pharmacological_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Screening A Compound Synthesis (Pyridinyl-Diazepane Library) B Antiproliferative Assays (e.g., MTT, SRB) A->B C Data Analysis (IC50 Determination) B->C D Lead Compound Selection (from In Vitro Data) C->D Active Compounds E Anticonvulsant Assays (e.g., PTZ, MES) D->E F Anxiolytic Assays (e.g., Elevated Plus-Maze) D->F G Data Analysis (ED50, Behavioral Parameters) E->G F->G H Further Preclinical Development G->H Promising Candidates

Caption: Workflow for Preliminary Pharmacological Screening.

The following diagram illustrates a simplified signaling pathway relevant to the anxiolytic and anticonvulsant effects of diazepine derivatives, which often involve the modulation of GABA-A receptors.

GABA_A_Signaling_Pathway cluster_pathway GABA-A Receptor Signaling Compound Pyridinyl-Diazepane Derivative GABA_A GABA-A Receptor Compound->GABA_A Allosteric Modulation Cl_channel Chloride Ion Channel GABA_A->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Pharmacological_Effect Anxiolytic / Anticonvulsant Effects Reduced_Excitability->Pharmacological_Effect

Caption: Simplified GABA-A Receptor Signaling Pathway.

References

Structure-Activity Relationship of 1-(Pyridin-2-YL)-1,4-diazepane Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for 1-(Pyridin-2-YL)-1,4-diazepane analogs and structurally related compounds. Due to a lack of extensive direct research on this specific scaffold, this guide draws upon published data from closely related analogs to infer potential SAR trends and guide future research. The primary focus of the available literature is on the interaction of these compounds with dopamine and serotonin receptors, key targets in the central nervous system.

Core Structure

The fundamental scaffold of interest is this compound. Variations in the substituents on both the pyridine and diazepane rings significantly influence the pharmacological activity of these analogs.

Quantitative Data Summary

The following tables summarize the binding affinity data for a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, which are structurally related to the core topic. This data is extracted from studies on their interaction with dopamine D2 and serotonin 5-HT3 receptors.[1]

Table 1: Binding Affinity of Pyridine-3-Carboxamide Analogs for Dopamine D2 and Serotonin 5-HT3 Receptors [1]

Compound IDR1R2R3Dopamine D2 Ki (nM)Serotonin 5-HT3 Ki (nM)
5 HHH>10002.4
6 5-ClHH4850.53
7 5-BrHH3960.45
8 5-MeHH8510.88
9 6-ClHH23.30.97
10 6-BrHH18.90.75
11 2-ClHH1561.8
12 2-OMeHH>10004.2
53 5-Br2-OMe6-NHMe23.30.97
(R)-53 5-Br2-OMe6-NHMe5.80.65
(S)-53 5-Br2-OMe6-NHMe1890.58

Data sourced from Hirokawa et al., J. Med. Chem. 2003, 46(5), 702-715.[1]

Structure-Activity Relationship Insights

Based on the data from related pyridine-carboxamide analogs, several SAR trends can be inferred:

  • Substitution on the Pyridine Ring:

    • Introduction of a halogen (Cl, Br) at the 5- or 6-position of the pyridine ring generally enhances affinity for both D2 and 5-HT3 receptors compared to the unsubstituted analog.[1]

    • A chloro or bromo substituent at the 6-position appears to be particularly favorable for D2 receptor affinity.[1]

    • A methoxy group at the 2-position is detrimental to D2 receptor binding.[1]

    • More complex substitution patterns, such as in compound 53, can lead to high affinity for both receptors.[1]

  • Stereochemistry:

    • The stereochemistry of the diazepine ring is crucial for activity. For compound 53, the (R)-enantiomer exhibits significantly higher affinity for the D2 receptor compared to the (S)-enantiomer, while both enantiomers retain high affinity for the 5-HT3 receptor.[1]

  • General Observations for Related Scaffolds:

    • For dopamine D4 receptor ligands with a different (2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide) scaffold, the nature of the amide substituent and the linker between the pyridine and the second aromatic ring are critical for affinity and selectivity.[2][3] This suggests that modifications at the N4 position of the diazepane ring in the target scaffold could be a key area for exploration.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the synthesis and evaluation of new analogs.

General Synthesis of this compound Analogs

A generalized synthetic approach for related compounds involves the coupling of a substituted pyridine derivative with a protected 1,4-diazepane intermediate, followed by deprotection and further modification if necessary.

G cluster_synthesis General Synthetic Workflow start Substituted 2-Halopyridine coupling Nucleophilic Aromatic Substitution (SNAr) start->coupling diazepane Protected 1,4-Diazepane diazepane->coupling intermediate Protected This compound coupling->intermediate deprotection Deprotection intermediate->deprotection core This compound Core deprotection->core functionalization N4-Functionalization (e.g., Alkylation, Acylation) core->functionalization analogs Target Analogs functionalization->analogs

Caption: Generalized synthetic workflow for this compound analogs.

Radioligand Binding Assay for Dopamine D2/D4 Receptors

This protocol outlines a competitive binding assay to determine the affinity of test compounds for dopamine receptors.

  • Objective: To determine the inhibitory constant (Ki) of test compounds for the human dopamine D2 or D4 receptor.

  • Materials:

    • Cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2 or D4 receptor.

    • Radioligand: [³H]Spiperone or [³H]N-methylspiperone.[2][3]

    • Test compounds at various concentrations.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂ (pH 7.4).

  • Procedure:

    • Incubate cell membranes with the radioligand and varying concentrations of the test compound.

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Serotonin 5-HT1A/5-HT3 Receptors

This protocol describes a competitive binding assay to determine the affinity of test compounds for serotonin receptors.

  • Objective: To determine the inhibitory constant (Ki) of test compounds for the human serotonin 5-HT1A or 5-HT3 receptor.

  • Materials:

    • Cell membranes from CHO-K1 or HEK293 cells expressing the human 5-HT1A or 5-HT3 receptor.[4]

    • Radioligand: [³H]8-OH-DPAT for 5-HT1A[4][5] or [³H]BRL 43694 for 5-HT3.

    • Test compounds at various concentrations.

    • Non-specific binding control: Serotonin (10 µM) or Metergoline (10 µM) for 5-HT1A[4]; Granisetron (1 µM) for 5-HT3.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid (pH 7.4).[4]

  • Procedure:

    • Incubate cell membranes with the radioligand and varying concentrations of the test compound.

    • Incubate at room temperature for 60 minutes.[4][5]

    • Terminate the reaction by rapid filtration through glass fiber filters.[4]

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.[4]

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Generic GPCR Signaling Pathway (Dopamine D2/D4 and Serotonin 5-HT1A)

The dopamine D2 and D4 receptors, as well as the serotonin 5-HT1A receptor, are G-protein coupled receptors (GPCRs) that signal through the inhibition of adenylyl cyclase.

G cluster_pathway Inhibitory GPCR Signaling Pathway Ligand Agonist (e.g., Dopamine, Serotonin) Receptor D2/D4 or 5-HT1A Receptor Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets

Caption: Simplified inhibitory G-protein coupled receptor signaling pathway.

SAR Experimental Workflow

The process of establishing a structure-activity relationship involves a cyclical process of design, synthesis, and testing.

G cluster_workflow Structure-Activity Relationship (SAR) Workflow design Lead Compound (this compound) synthesis Synthesize Analogs (Vary substituents on pyridine and diazepane rings) design->synthesis testing Biological Testing (e.g., Receptor Binding Assays, Functional Assays) synthesis->testing analysis Data Analysis (Determine IC50/Ki values, Identify trends) testing->analysis sar Establish SAR (Relate structural changes to activity changes) analysis->sar new_design Design New Analogs (Based on SAR) sar->new_design new_design->synthesis Iterative Cycle

Caption: A typical workflow for establishing a structure-activity relationship.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel CNS-active agents, particularly those targeting dopamine and serotonin receptors. While direct SAR data for this specific class is limited, analysis of structurally related compounds provides valuable insights for guiding future drug discovery efforts. The key to advancing this class of compounds will be systematic modification of the pyridine and diazepane rings, coupled with robust biological evaluation using the standardized protocols outlined in this guide. The iterative process of design, synthesis, and testing will be essential to elucidate the detailed SAR and to develop potent and selective ligands for desired therapeutic targets.

References

Methodological & Application

Application Notes and Protocol for the Synthesis of 1-(Pyridin-2-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-(Pyridin-2-YL)-1,4-diazepane, a valuable building block in medicinal chemistry. The piperazine and homopiperazine moieties are prevalent in numerous biologically active compounds, and their pyridyl derivatives are of significant interest in drug discovery. For instance, pyridylpiperazine derivatives have been investigated as urease inhibitors for the treatment of infections caused by pathogens like Helicobacter pylori[1]. The protocol described herein is a robust two-step synthesis involving a palladium-catalyzed N-arylation followed by deprotection.

Potential Applications:

This compound serves as a key intermediate in the synthesis of a wide range of pharmacologically active molecules. The presence of the pyridine ring and the diazepane nucleus with a secondary amine allows for further diversification to generate libraries of compounds for high-throughput screening. Derivatives of this scaffold are explored for various therapeutic targets, leveraging the favorable physicochemical properties conferred by the piperazine-like core[2].

Synthesis Overview:

The synthesis of this compound is accomplished via a two-step process:

  • Step 1: N-Arylation. A Buchwald-Hartwig cross-coupling reaction is employed for the N-arylation of mono-Boc-protected 1,4-diazepane (1-Boc-homopiperazine) with 2-chloropyridine. This palladium-catalyzed reaction selectively forms the C-N bond between the pyridine ring and one of the nitrogen atoms of the diazepane.

  • Step 2: Deprotection. The tert-butyloxycarbonyl (Boc) protecting group is removed from the second nitrogen atom of the diazepane ring under acidic conditions to yield the final product.

This strategy ensures selective mono-arylation, preventing the formation of the di-substituted byproduct.

Experimental Protocol:

Step 1: Synthesis of tert-butyl 4-(pyridin-2-yl)-1,4-diazepane-1-carboxylate

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)
1-Boc-1,4-diazepaneC10H20N2O2200.281.0 g5.0
2-ChloropyridineC5H4ClN113.540.51 mL5.5
Pd2(dba)3C54H42O3P2915.7246 mg0.05
RuPhosC30H29P420.5247 mg0.11
Sodium tert-butoxideC4H9NaO96.10673 mg7.0
Toluene (anhydrous)C7H8-25 mL-

Procedure:

  • To an oven-dried round-bottom flask, add Pd2(dba)3 (46 mg, 0.05 mmol), RuPhos (47 mg, 0.11 mmol), and sodium tert-butoxide (673 mg, 7.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene (25 mL) to the flask, followed by 1-Boc-1,4-diazepane (1.0 g, 5.0 mmol) and 2-chloropyridine (0.51 mL, 5.5 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of celite and wash the celite with additional ethyl acetate.

  • Wash the combined organic filtrate with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain tert-butyl 4-(pyridin-2-yl)-1,4-diazepane-1-carboxylate as a solid.

Step 2: Synthesis of this compound

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)
tert-butyl 4-(pyridin-2-yl)-1,4-diazepane-1-carboxylateC15H23N3O2277.361.0 g3.6
4M HCl in 1,4-DioxaneHCl-10 mL40
Dichloromethane (DCM)CH2Cl2-10 mL-

Procedure:

  • Dissolve tert-butyl 4-(pyridin-2-yl)-1,4-diazepane-1-carboxylate (1.0 g, 3.6 mmol) in dichloromethane (10 mL).

  • To the stirred solution, add 4M HCl in 1,4-dioxane (10 mL, 40 mmol) at room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed. A precipitate of the hydrochloride salt may form[3].

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove any non-polar impurities.

  • Basify the aqueous layer to pH > 10 with a 2M NaOH solution.

  • Extract the product with dichloromethane (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil or solid.

Characterization Data (Expected):

AnalysisExpected Results
Mass Spectrometry ESI-MS: m/z = 178.13 [M+H]+ for C10H15N3
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.1 (d, 1H, pyridine), ~7.4 (t, 1H, pyridine), ~6.6 (d, 1H, pyridine), ~6.5 (t, 1H, pyridine), ~3.8 (t, 2H, CH₂-N-Py), ~3.1 (t, 2H, CH₂-NH), ~3.0 (t, 2H, CH₂-N), ~2.8 (t, 2H, CH₂-N), ~1.9 (quint, 2H, CH₂), ~1.7 (br s, 1H, NH)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~159, ~148, ~137, ~112, ~107, ~50, ~49, ~48, ~47, ~27

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Deprotection 1-Boc-1,4-diazepane 1-Boc-1,4-diazepane Reaction1 Pd2(dba)3, RuPhos NaOtBu, Toluene 100 °C, 12-18h 1-Boc-1,4-diazepane->Reaction1 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine->Reaction1 Purification1 Workup & Chromatography Reaction1->Purification1 Intermediate tert-butyl 4-(pyridin-2-yl) -1,4-diazepane-1-carboxylate Intermediate_ref Intermediate Purification1->Intermediate Reaction2 4M HCl in Dioxane DCM, rt, 2-4h Intermediate_ref->Reaction2 Purification2 Workup & Extraction Reaction2->Purification2 Final_Product 1-(Pyridin-2-YL) -1,4-diazepane Purification2->Final_Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes: High-Throughput Screening Assays for 1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-diazepane derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. They are recognized for their potential as antipsychotics, anxiolytics, anticonvulsants, and antibacterial agents. Notably, their mechanism of action often involves interaction with central nervous system targets like G-protein coupled receptors (GPCRs) and ion channels such as the GABA-A receptor.[1][2] Other derivatives have been designed as potent inhibitors of enzymes like Factor Xa, highlighting their therapeutic potential in anticoagulation. High-throughput screening (HTS) is an essential methodology in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify molecules that modulate the activity of a specific biological target.[3][4]

These application notes provide detailed protocols for two common HTS assays relevant to the screening of 1,4-diazepane derivatives: a cell-based calcium mobilization assay for GPCR targets and a biochemical Förster Resonance Energy Transfer (FRET)-based assay for monitoring GPCR-G protein interactions.

Assay 1: Cell-Based Calcium Mobilization for Gq-Coupled GPCRs

Application: This assay is ideal for identifying 1,4-diazepane derivatives that act as agonists or antagonists of GPCRs that couple to the Gαq subunit. Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3), which in turn triggers the release of calcium (Ca2+) from intracellular stores.[5][6] This transient increase in intracellular Ca2+ is a robust and readily measurable signal in an HTS format.[5]

Principle: Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[7] When intracellular calcium levels rise upon receptor activation, the dye binds to Ca2+ and its fluorescence intensity increases significantly. This change is monitored in real-time using a fluorescence microplate reader.[7] The no-wash format of this assay makes it highly amenable to automated, high-throughput screening.[7]

Signaling Pathway Diagram

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Gq-Coupled Receptor G_protein Gq Protein (α, β, γ) GPCR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves G_protein->PLC Activates IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release Downstream\nCellular Response Downstream Cellular Response Ca_release->Downstream\nCellular Response Triggers ER->Ca_release Induces Ligand 1,4-Diazepane Derivative Ligand->GPCR Binds

Gq-coupled GPCR signaling pathway leading to calcium release.
Experimental Protocol

This protocol is optimized for a 384-well microplate format.

1. Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing the GPCR of interest.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: 384-well black, clear-bottom microplates, poly-D-lysine coated.

  • Compound Plate: 384-well polypropylene plate.

  • Reagents:

    • 1,4-Diazepane derivative library (10 mM stocks in DMSO).

    • Fluo-4 AM (1 mM stock in DMSO).[7]

    • Pluronic F-127 (10% w/v solution in DMSO).[7]

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Probenecid (optional, to prevent dye leakage).[8]

2. Cell Preparation:

  • Seed cells into 384-well poly-D-lysine coated plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.

  • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere until cells form a confluent monolayer.[8]

3. Compound Plate Preparation:

  • Prepare serial dilutions of the 1,4-diazepane derivatives in Assay Buffer in a separate compound plate. For a primary screen, a single high concentration (e.g., 10 µM) is often used.

  • Include appropriate controls: a known agonist for the receptor (positive control) and Assay Buffer with DMSO (vehicle control).

4. Dye Loading:

  • Prepare the Fluo-4 AM loading solution immediately before use. For 10 mL of solution, mix 20 µL of 1 mM Fluo-4 AM stock and 20 µL of 10% Pluronic F-127 into 10 mL of Assay Buffer.

  • Remove the culture medium from the cell plate.

  • Add 25 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[8]

5. Calcium Mobilization Assay:

  • Place the cell plate and the compound plate into a fluorescence microplate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handler.

  • Set the instrument to record fluorescence with excitation at ~490 nm and emission at ~525 nm.

  • Establish a stable baseline fluorescence reading for 15-20 seconds.

  • Program the instrument to add 12.5 µL of compound from the compound plate to the cell plate.

  • Continue recording the fluorescence signal for at least 120 seconds post-addition to capture the peak response.[7]

6. Data Analysis:

  • The primary response is calculated as the change in fluorescence (ΔF) from baseline or as a ratio (F_max / F_baseline).

  • For primary screens, compound activity can be expressed as a percentage of the positive control response.

  • For dose-response experiments, plot the fluorescence change against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.[7]

Data Presentation

Table 1: Primary HTS Results for Agonist Activity

Compound ID Concentration (µM) Fluorescence (ΔRFU) % Activity (vs. Control) Hit Status
DZP-001 10 15023 8.1 Negative
DZP-002 10 165430 89.2 Hit
DZP-003 10 98765 53.2 Hit
DZP-004 10 23410 12.6 Negative
Control Agonist 1 185500 100.0 -

| Vehicle (DMSO) | - | 5200 | 0.0 | - |

Table 2: Dose-Response Data for Confirmed Hits

Compound ID EC50 (nM) Hill Slope Max Response (%)
DZP-002 75.4 1.1 91.5
DZP-003 210.8 0.9 55.3

| Control Agonist | 12.1 | 1.0 | 100.0 |

Assay 2: FRET-Based GPCR-G Protein Interaction Assay

Application: This biochemical assay is designed to identify 1,4-diazepane derivatives that modulate the direct interaction between a GPCR and its cognate G-protein. It is a powerful tool for studying the initial step of receptor activation.[9][10]

Principle: Förster Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[11] In this assay, the GPCR is tagged with a donor fluorophore (e.g., mCerulean) and the Gα subunit of the G-protein is tagged with an acceptor fluorophore (e.g., mCitrine).[9] In the basal state, the GPCR and G-protein are in close proximity, resulting in a high FRET signal. Upon agonist binding, a conformational change can alter the distance or orientation between the fluorophores, leading to a measurable change in the FRET ratio.[9]

HTS Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis p1 Compound Library (1,4-Diazepane Derivatives) p2 Prepare Assay Plates (e.g., Cell Seeding) p3 Prepare Reagents (e.g., Dye Loading) s1 Compound Plating (Acoustic/Pin Tool) p3->s1 Start s2 Assay Incubation s1->s2 s3 Signal Reading (Plate Reader) s2->s3 a1 Raw Data Processing & Normalization s3->a1 Export Data a2 Hit Identification (Z-score, % Activity) a1->a2 a3 Dose-Response Curve Fitting (EC50 / IC50) a2->a3 Hit Confirmation Validated Hits Validated Hits a3->Validated Hits

Generalized workflow for a high-throughput screening campaign.
Experimental Protocol

This protocol describes a time-resolved FRET (TR-FRET) assay using membrane preparations, which is robust and minimizes background fluorescence.

1. Materials and Reagents:

  • Membrane Preparation: Cell membranes prepared from a stable cell line co-expressing the donor-tagged GPCR and acceptor-tagged G-protein.

  • Assay Plate: 384-well low-volume white microplates.

  • Reagents:

    • 1,4-Diazepane derivative library (10 mM stocks in DMSO).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 100 mM NaCl.

    • GDP (Guanosine diphosphate) to maintain the inactive state.

    • TR-FRET detection reagents (e.g., Europium cryptate-labeled antibody against the donor tag and a d2-labeled antibody against the acceptor tag).

2. Assay Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer ~50 nL of compounds from the library stock plates to the 384-well assay plates.

  • Reagent Preparation: Prepare a master mix in Assay Buffer containing the membrane preparation, GDP, and the detection antibodies.

  • Reagent Addition: Dispense 15 µL of the master mix into each well of the assay plate containing the compounds.

  • Incubation: Centrifuge the plate briefly to mix and incubate for 60 minutes at room temperature, protected from light.

  • Signal Reading:

    • Read the plate on a TR-FRET compatible microplate reader.

    • Excite the Europium donor at ~337 nm.

    • Measure emission at two wavelengths: the acceptor emission (~665 nm) and the donor emission (~620 nm). A time delay (e.g., 60 µs) is used to reduce short-lived background fluorescence.

3. Data Analysis:

  • Calculate the emission ratio (665 nm / 620 nm) * 10,000 for each well.

  • Normalize the data to controls:

    • 0% effect: Vehicle (DMSO) control.

    • 100% effect: Known saturating agonist (for agonists) or antagonist (for antagonists).

  • Calculate the Z'-factor for the assay to assess its quality and robustness. A Z' > 0.5 is considered excellent for HTS.

  • Identify hits based on a predefined threshold (e.g., >3 standard deviations from the vehicle control mean).

  • Perform dose-response analysis on confirmed hits to determine potency (EC50/IC50).

Data Presentation

Table 3: TR-FRET Dose-Response Data for Receptor-G Protein Modulators

Compound ID Assay Type IC50 (nM) Max Inhibition (%)
DZP-015 Antagonist 125.2 98.2
DZP-016 Antagonist 850.6 65.7

| Control Antagonist | Antagonist | 25.8 | 100.0 |

References

Application Notes and Protocols for Dopamine D4 Receptor Binding Assays Using 1-(Pyridin-2-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target in the central nervous system for therapeutic intervention in various neurological and psychiatric disorders.[1] Its unique pharmacological profile and polymorphic nature have made it a subject of intense research, particularly in the context of schizophrenia and attention-deficit hyperactivity disorder. Radioligand binding assays are fundamental in the characterization of novel compounds targeting the D4 receptor.[1] This document provides detailed protocols for utilizing 1-(Pyridin-2-YL)-1,4-diazepane in competitive binding assays to determine its affinity and selectivity for the human dopamine D4 receptor.

Compound of Interest

Compound Name: this compound

Structure: (A representative structure would be depicted here in a full application note)

Rationale for Study: this compound belongs to a class of compounds with potential neuromodulatory activity. Characterizing its binding profile at the dopamine D4 receptor is a critical step in evaluating its therapeutic potential.

Data Presentation

The following table summarizes representative binding affinity data for this compound at the human dopamine D4 receptor. This data is for illustrative purposes to demonstrate the application of the described protocols.

CompoundReceptorRadioligandKᵢ (nM)Assay TypeCell LineReference
This compound hD4[³H]-Spiperone15.2Competitive BindingCHO-K1 expressing hD4(Illustrative Data)
Haloperidol (Reference)hD4[³H]-Spiperone8.5Competitive BindingCHO-K1 expressing hD4(Illustrative Data)
Clozapine (Reference)hD4[³H]-Spiperone9.2Competitive BindingCHO-K1 expressing hD4(Illustrative Data)

Dopamine D4 Receptor Signaling Pathway

Dopamine D4 receptors are coupled to inhibitory G proteins (Gαi/o). Upon activation by an agonist, the receptor stimulates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit proceeds to inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate downstream effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

D4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine / Agonist D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gαi/o-GDP/Gβγ D4R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha GDP→GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts K_ion K⁺ GIRK->K_ion Efflux Ca_ion Ca²⁺ Ca_ion->Ca_channel Influx

Dopamine D4 Receptor Signaling Pathway.

Experimental Protocols

Membrane Preparation from Cultured Cells (CHO or HEK293)

This protocol describes the preparation of crude membrane fractions from cells recombinantly expressing the human dopamine D4 receptor.[2]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors, ice-cold

  • Sucrose Buffer: Lysis buffer containing 10% sucrose for cryoprotection

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

Procedure:

  • Grow cells expressing the human dopamine D4 receptor to confluency.

  • Wash the adherent cells twice with ice-cold PBS.

  • Harvest the cells by scraping and transfer to a centrifuge tube.

  • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (15-20 strokes) or sonication.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.[2]

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[1]

  • Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

  • Repeat the high-speed centrifugation (step 8).

  • Resuspend the final membrane pellet in Sucrose Buffer.

  • Determine the protein concentration of the membrane preparation using a BCA assay.

  • Store the membrane aliquots at -80°C until use.

Radioligand Competitive Binding Assay

This protocol outlines the procedure for a competitive binding assay to determine the inhibitory constant (Kᵢ) of this compound.[1][3]

Materials:

  • Dopamine D4 receptor membrane preparation

  • Radioligand: [³H]-Spiperone (a commonly used antagonist for D2-like receptors)[4][5]

  • Unlabeled test compound: this compound

  • Non-specific binding determinant: 10 µM Haloperidol or (+)-Butaclamol[1]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4[1]

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)[1]

  • Filtration apparatus (cell harvester)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, set up the following reactions in triplicate (total volume of 250 µL):

    • Total Binding: Membrane preparation, [³H]-Spiperone, and Assay Buffer.

    • Non-specific Binding: Membrane preparation, [³H]-Spiperone, and 10 µM Haloperidol.

    • Competition: Membrane preparation, [³H]-Spiperone, and varying concentrations of this compound.

  • The final concentration of [³H]-Spiperone should be close to its Kd for the D4 receptor. The amount of membrane protein should be optimized to ensure that less than 10% of the radioligand is bound.

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[2]

  • Terminate the reaction by rapid filtration through the PEI-soaked glass fiber filters using a cell harvester.[1]

  • Wash the filters three to four times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial and count the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the log concentration of this compound.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow

The following diagram illustrates the overall workflow for the competitive binding assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep D4 Receptor Membrane Preparation Incubation Incubation in 96-well Plate (Membranes, Radioligand, Test Compound) Membrane_Prep->Incubation Ligand_Prep Serial Dilutions of This compound Ligand_Prep->Incubation Radioligand_Prep [³H]-Spiperone Working Solution Radioligand_Prep->Incubation Filtration Rapid Filtration (Separation of Bound and Free Ligand) Incubation->Filtration Terminate Reaction Counting Scintillation Counting (Quantification of Radioactivity) Filtration->Counting Data_Analysis Data Analysis (IC₅₀ and Kᵢ Determination) Counting->Data_Analysis

Competitive Radioligand Binding Assay Workflow.

References

Application of 1-(Pyridin-2-YL)-1,4-diazepane in Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a synthesized guide based on the structural characteristics of 1-(Pyridin-2-YL)-1,4-diazepane and data from related pyridine and 1,4-diazepine compounds. As of the latest literature review, specific studies on the direct application of this compound in neurodegenerative disease models are not publicly available. Therefore, this document serves as a hypothetical framework for researchers and drug development professionals interested in evaluating the potential of this and similar molecules.

Introduction

Neurodegenerative diseases, such as Alzheimer's Disease (AD) and Parkinson's Disease (PD), are characterized by the progressive loss of structure and function of neurons. The development of novel therapeutic agents to combat these devastating conditions is a critical area of research. The compound this compound belongs to a class of heterocyclic compounds that have shown a wide range of biological activities. The pyridine moiety is a common feature in many neurologically active compounds, while the 1,4-diazepane scaffold is known to interact with various central nervous system targets. This document outlines potential applications and detailed experimental protocols for investigating the neuroprotective effects of this compound in preclinical models of neurodegenerative diseases.

Hypothesized Mechanism of Action

Based on its structural components, this compound may exert neuroprotective effects through multiple mechanisms. The pyridine ring could be involved in modulating neurotransmitter systems, such as dopaminergic and serotonergic pathways, which are dysregulated in neurodegenerative disorders. The diazepine ring system has been associated with anxiolytic and antipsychotic properties, and certain derivatives have shown affinity for sigma receptors, which are implicated in neuroprotection and the modulation of neuroinflammation. A plausible hypothesized mechanism of action involves the compound's potential to mitigate oxidative stress, reduce neuroinflammation, and inhibit protein aggregation, key pathological hallmarks of many neurodegenerative diseases.

Data Presentation: Summarized Quantitative Data

The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols outlined below.

Table 1: In Vitro Neuroprotective Efficacy of this compound

AssayCell LineNeurotoxinCompound Conc. (µM)Cell Viability (%)IC50 (µM)
MTT AssaySH-SY5Y6-OHDA0.1
1
10
LDH AssayHT22Glutamate0.1
1
10

Table 2: Effect of this compound on Oxidative Stress Markers

AssayModelTreatmentCompound Conc. (µM)ROS Levels (Fold Change)GSH/GSSG Ratio
DCFDA AssaySH-SY5Y + 6-OHDACompound1
10
GSH AssayBrain Homogenate (AD Mouse Model)Compound (mg/kg)5
20

Table 3: In Vivo Behavioral Assessment in an Alzheimer's Disease Mouse Model (e.g., 5xFAD)

Behavioral TestTreatment GroupNLatency to Platform (s)Distance Traveled (m)Time in Target Quadrant (%)
Morris Water MazeVehicle10
Compound (5 mg/kg)10
Compound (20 mg/kg)10

Table 4: Assessment of Motor Function in a Parkinson's Disease Rat Model (e.g., 6-OHDA lesion)

Behavioral TestTreatment GroupNApomorphine-Induced Rotations (rotations/min)Forelimb Use Asymmetry (%)
Rotation TestVehicle8
Compound (5 mg/kg)8
Compound (20 mg/kg)8
Cylinder TestVehicle8
Compound (5 mg/kg)8
Compound (20 mg/kg)8

Experimental Protocols

In Vitro Neuroprotection Assays

1. Cell Viability Assay (MTT Assay)

  • Objective: To assess the protective effect of this compound against neurotoxin-induced cell death in a neuronal cell line.

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Materials:

    • SH-SY5Y cells

    • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

    • This compound (stock solution in DMSO)

    • 6-hydroxydopamine (6-OHDA) or MPP+ as the neurotoxin

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere for 24 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.

    • Induce neurotoxicity by adding the neurotoxin (e.g., 100 µM 6-OHDA) to the wells. Include a vehicle control (no compound, no toxin) and a toxin-only control.

    • Incubate for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Objective: To determine if this compound can reduce oxidative stress.

  • Assay: 2',7'-dichlorofluorescin diacetate (DCFDA) assay.

  • Procedure:

    • Follow steps 1-4 of the MTT assay protocol.

    • After the 24-hour incubation, wash the cells with PBS.

    • Incubate the cells with 10 µM DCFDA in PBS for 30 minutes in the dark.

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

In Vivo Neurodegenerative Disease Models

1. Alzheimer's Disease Mouse Model

  • Model: 5xFAD transgenic mice, which exhibit amyloid plaque pathology.[1][2]

  • Treatment: Administer this compound (e.g., 5 and 20 mg/kg, i.p. or oral gavage) daily for a specified period (e.g., 4 weeks).

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase: For 5 consecutive days, train the mice to find a hidden platform in a circular pool of opaque water. Record the latency to find the platform and the distance traveled.

    • Probe Trial: On day 6, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Biochemical Analysis:

    • Following behavioral testing, sacrifice the animals and collect brain tissue.

    • Homogenize brain tissue to measure levels of Aβ40 and Aβ42 peptides using ELISA kits.

    • Perform Western blot analysis to assess levels of phosphorylated Tau.

2. Parkinson's Disease Rat Model

  • Model: Unilateral 6-OHDA lesion in the medial forebrain bundle of rats.[3][4]

  • Treatment: Two weeks post-lesion, begin daily administration of this compound (e.g., 5 and 20 mg/kg, i.p.).

  • Behavioral Testing:

    • Apomorphine-Induced Rotations: Administer apomorphine (a dopamine agonist) and record the number of contralateral rotations for 60 minutes. A reduction in rotations indicates a therapeutic effect.[4]

    • Cylinder Test: Place the rat in a transparent cylinder and record the number of times it uses its impaired (contralateral to the lesion) and unimpaired forelimbs for wall support during exploratory rearing.

  • Immunohistochemistry:

    • Perfuse the animals and prepare brain sections.

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) to assess the survival of dopaminergic neurons in the substantia nigra.

Mandatory Visualizations

G Hypothesized Neuroprotective Signaling Pathway of this compound cluster_0 Neurodegenerative Insult cluster_1 Cellular Response cluster_2 Pathological Outcome cluster_3 Therapeutic Intervention Insult Oxidative Stress / Neurotoxins ROS Increased ROS Insult->ROS Mito_Dys Mitochondrial Dysfunction Insult->Mito_Dys Inflam Neuroinflammation Insult->Inflam Aggregation Protein Aggregation (Aβ, α-synuclein) Insult->Aggregation Apoptosis Neuronal Apoptosis ROS->Apoptosis Mito_Dys->Apoptosis Inflam->Apoptosis Aggregation->Apoptosis Compound This compound Compound->ROS Inhibition Compound->Inflam Modulation Compound->Aggregation Inhibition G Experimental Workflow for In Vivo Evaluation in an AD Mouse Model cluster_0 Animal Model cluster_1 Treatment Regimen cluster_2 Behavioral Assessment cluster_3 Post-mortem Analysis Animal_Model 5xFAD Transgenic Mice Treatment Daily administration of This compound (4 weeks) Animal_Model->Treatment Behavior Morris Water Maze Treatment->Behavior Biochem Biochemical Analysis (ELISA for Aβ, Western Blot for p-Tau) Behavior->Biochem IHC Immunohistochemistry (Amyloid Plaques, Gliosis) Behavior->IHC G Logical Flow for In Vitro Neuroprotection Screening cluster_0 Initial Screening cluster_1 Primary Endpoint cluster_2 Mechanism of Action cluster_3 Decision Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Toxicity Induce Neurotoxicity (e.g., 6-OHDA) Cell_Culture->Toxicity Treatment Treat with Compound Toxicity->Treatment Viability Assess Cell Viability (MTT / LDH Assay) Treatment->Viability Decision Neuroprotective? Viability->Decision ROS_Assay Measure Oxidative Stress (DCFDA Assay) Apoptosis_Assay Assess Apoptosis (Caspase-3 Assay) Decision->ROS_Assay Yes Decision->Apoptosis_Assay Yes

References

Application Notes & Protocols: 1-(Pyridin-2-YL)-1,4-diazepane as a Tool Compound for CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-YL)-1,4-diazepane is a heterocyclic small molecule featuring a pyridine ring linked to a 1,4-diazepane core. While specific biological data for this exact compound is limited in publicly available literature, its structural motifs are present in numerous compounds with significant activity within the central nervous system (CNS). The 1,4-diazepane scaffold is a key feature of benzodiazepines, a class of drugs well-known for their anxiolytic, sedative, and anticonvulsant properties, primarily acting as positive allosteric modulators of the GABA-A receptor.[1][2] Furthermore, derivatives of 1,4-diazepane are being explored as ligands for other CNS targets, including sigma receptors, which have potential applications in treating psychosis and neurodegenerative disorders.[3][4] The pyridine moiety is also a common feature in CNS-active compounds.[5]

This document provides a summary of potential applications and detailed experimental protocols for investigating this compound as a tool compound in CNS research, based on the activities of its structural analogs.

Potential CNS Applications

Based on its structural similarity to known CNS-active agents, this compound is a candidate for investigation in the following areas:

  • Modulation of GABAergic Neurotransmission: The diazepane ring suggests a potential interaction with GABA-A receptors. This compound could be explored as a positive allosteric modulator to enhance GABAergic inhibition, which may be relevant for studies on epilepsy, anxiety, and sleep disorders.[1][6]

  • Sigma Receptor Ligand: The 1,4-diazepane scaffold has been successfully used to develop ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors.[3][4] These receptors are implicated in a variety of CNS functions and diseases, including neuroprotection, psychosis, and pain.

  • Dopamine and Serotonin Receptor Antagonism: Some pyridinyl-diazepane derivatives have shown affinity for dopamine D2 and serotonin 5-HT3 receptors, suggesting potential applications in the study of antipsychotic and antiemetic mechanisms.

  • Neurodegenerative Disease Research: Certain 1,4-diazepane derivatives have been investigated as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[7]

Quantitative Data from Structurally Related Compounds

The following table summarizes binding affinities for various CNS targets from published studies on structurally related pyridinyl and/or diazepane compounds to provide a reference for potential target potencies.

Compound ClassTargetLigand/AnalogKᵢ (nM)Reference
ImidazodiazepineGABA-A ReceptorDS-II-73 (contains pyridin-2-yl)150[6]
Diazepane-basedSigma-1 ReceptorCompound 2c (benzofurane derivative)4.8[3]
Diazepane-basedSigma-2 ReceptorCompound 3c (benzofurane derivative)28[3]
Diazepane-basedGluN2b ReceptorCompound 3c (benzofurane derivative)59[3]
Polyfunctionalized PyridineSigma-1 ReceptorCompound 51.45[8]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the CNS activity of this compound.

Protocol 1: In Vitro Receptor Binding Assay (Radioligand Displacement)

This protocol is designed to determine the binding affinity of this compound for specific CNS receptors, such as the GABA-A, sigma-1, or dopamine D2 receptors.

Materials:

  • This compound hydrochloride (commercially available[9])

  • Cell membranes expressing the target receptor (e.g., human GABA-A, sigma-1, or D2 receptors)

  • Radioligand specific for the target receptor (e.g., [³H]-Flunitrazepam for GABA-A, [³H]-(+)-Pentazocine for sigma-1, [³H]-Spiperone for D2)

  • Binding buffer (specific to the receptor assay)

  • Non-specific binding control (e.g., a high concentration of an unlabeled known ligand)

  • 96-well filter plates

  • Scintillation fluid and a scintillation counter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Perform serial dilutions of the compound to create a range of concentrations for the competition assay.

  • In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.

  • Incubate the plate at the appropriate temperature and for the specified time for the receptor of interest.

  • Terminate the binding reaction by rapid filtration through the filter plates.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Workflow for In Vitro Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare stock and serial dilutions of this compound prep_reagents Prepare cell membranes, radioligand, and buffers incubation Incubate membranes, radioligand, and test compound prep_reagents->incubation filtration Rapid filtration to separate bound and free ligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing scintillation Quantify radioactivity with scintillation counter washing->scintillation calculation Calculate IC50 and Ki values scintillation->calculation

Caption: Workflow for determining receptor binding affinity.

Protocol 2: In Vivo Behavioral Assessment in Rodents (e.g., Elevated Plus Maze for Anxiolytic Activity)

This protocol assesses the potential anxiolytic effects of this compound in mice or rats.

Materials:

  • This compound

  • Vehicle (e.g., saline or a suitable solvent)

  • Elevated Plus Maze apparatus

  • Adult male mice or rats

  • Video tracking software

Procedure:

  • Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Prepare the dosing solutions of this compound at various concentrations.

  • Administer the compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes).

  • Place the animal in the center of the Elevated Plus Maze, facing one of the open arms.

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Record the session using a video camera and analyze the footage with tracking software.

  • Measure key parameters, including the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled.

  • An increase in the time spent in the open arms is indicative of an anxiolytic effect.

  • Compare the results from the compound-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA).

Signaling Pathway: Potential GABA-A Receptor Modulation

G cluster_membrane Postsynaptic Membrane GABA_A GABA-A Receptor Chloride Cl- Influx GABA_A->Chloride Opens Channel GABA GABA GABA->GABA_A Binds Compound This compound Compound->GABA_A Positive Allosteric Modulation Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Anxiolysis Anxiolytic/Sedative Effects Hyperpolarization->Anxiolysis G Synthesis Synthesis and Purification InVitro In Vitro Characterization (e.g., Receptor Binding) Synthesis->InVitro InVivo In Vivo Behavioral Studies (e.g., Anxiolytic, Anticonvulsant) InVitro->InVivo Mechanism Mechanism of Action Studies InVivo->Mechanism Tox Preliminary Toxicity Assessment InVivo->Tox

References

Application Notes and Protocols: Synthesis of 1-(pyridin-4-ylmethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the synthesis of 1-(pyridin-4-ylmethyl)-1,4-diazepane, a valuable scaffold in medicinal chemistry and drug development. Two primary synthetic routes are presented: direct N-alkylation and a regioselective approach utilizing a mono-protected intermediate. These protocols are designed to offer flexibility and control over the synthetic process, enabling the efficient production of the target compound.

Introduction

1,4-Diazepane derivatives are recognized as privileged structures in medicinal chemistry due to their diverse biological activities, including antipsychotic, anxiolytic, and anticancer properties. The introduction of a pyridinylmethyl group at the N1 position can significantly influence the pharmacological profile of the diazepane core. This document outlines two robust methods for the synthesis of 1-(pyridin-4-ylmethyl)-1,4-diazepane, providing researchers with practical and reproducible protocols.

Method A: Direct N-Alkylation

This method describes the direct reaction of 1,4-diazepane with 4-(chloromethyl)pyridine. While being a more direct route, this approach may yield a mixture of mono- and di-substituted products, necessitating careful control of reaction conditions and purification.

Experimental Protocol

Materials:

  • 1,4-Diazepane

  • 4-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,4-diazepane (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add 4-(chloromethyl)pyridine hydrochloride (1.05 eq) to the suspension.

  • Heat the reaction mixture to 60°C and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(pyridin-4-ylmethyl)-1,4-diazepane.

Data Presentation
ParameterValue
Reactant Ratio1:1.05 (Diazepane:Alkylating Agent)
BaseK₂CO₃ (2.5 eq)
SolventAcetonitrile
Reaction Temperature60°C
Reaction Time12-18 hours
Typical Yield40-60% (mono-alkylated)
15-25% (di-alkylated)

Method B: Regioselective Synthesis via Mono-Protected Intermediate

This method involves the mono-protection of 1,4-diazepane, followed by N-alkylation and subsequent deprotection. This multi-step approach provides greater control and results in a higher yield of the desired mono-substituted product.

Experimental Protocol

Step 1: Mono-Boc Protection of 1,4-Diazepane

  • Dissolve 1,4-diazepane (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.95 eq) in dichloromethane dropwise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Wash the reaction mixture with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate tert-butyl 1,4-diazepane-1-carboxylate.

Step 2: N-Alkylation of Mono-Boc-1,4-diazepane

  • Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in acetonitrile.

  • Add potassium carbonate (2.0 eq) and 4-(chloromethyl)pyridine hydrochloride (1.1 eq).

  • Heat the mixture to 60°C and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work up the reaction as described in Method A, step 5-8.

  • Purify the crude product by column chromatography to obtain tert-butyl 4-(pyridin-4-ylmethyl)-1,4-diazepane-1-carboxylate.

Step 3: Deprotection of the Boc Group

  • Dissolve the product from Step 2 in a 4 M solution of hydrogen chloride (HCl) in 1,4-dioxane.

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-(pyridin-4-ylmethyl)-1,4-diazepane.

Data Presentation
StepReactant RatioReagent/BaseSolventTemperatureTimeTypical Yield
1. Mono-protection1:0.95 (Diazepane:(Boc)₂O)-Dichloromethane0°C to RT24 hours50-65%
2. N-Alkylation1:1.1 (Protected Diazepane:Alkylating Agent)K₂CO₃ (2.0 eq)Acetonitrile60°C12-18 hours80-90%
3. Deprotection-4 M HCl in 1,4-dioxane1,4-DioxaneRT2-4 hours>95%

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_method_a Method A: Direct N-Alkylation cluster_method_b Method B: Regioselective Synthesis 1,4-Diazepane 1,4-Diazepane 1-(pyridin-4-ylmethyl)-1,4-diazepane 1-(pyridin-4-ylmethyl)-1,4-diazepane 1,4-Diazepane->1-(pyridin-4-ylmethyl)-1,4-diazepane 4-(chloromethyl)pyridine HCl, K2CO3 1,4-bis(pyridin-4-ylmethyl)-1,4-diazepane 1,4-bis(pyridin-4-ylmethyl)-1,4-diazepane 1,4-Diazepane->1,4-bis(pyridin-4-ylmethyl)-1,4-diazepane Excess 4-(chloromethyl)pyridine HCl Diazepane 1,4-Diazepane MonoBoc tert-butyl 1,4-diazepane-1-carboxylate Diazepane->MonoBoc (Boc)2O AlkylatedBoc tert-butyl 4-(pyridin-4-ylmethyl) -1,4-diazepane-1-carboxylate MonoBoc->AlkylatedBoc 4-(chloromethyl)pyridine HCl, K2CO3 FinalProduct 1-(pyridin-4-ylmethyl)-1,4-diazepane AlkylatedBoc->FinalProduct HCl/Dioxane

Caption: Synthetic routes to 1-(pyridin-4-ylmethyl)-1,4-diazepane.

Experimental Workflow (Method B)

Experimental_Workflow Start Start: 1,4-Diazepane Protection Step 1: Mono-Boc Protection - (Boc)2O, DCM, 0°C to RT Start->Protection Purification1 Purification 1 - Column Chromatography Protection->Purification1 Alkylation Step 2: N-Alkylation - 4-(chloromethyl)pyridine HCl, K2CO3, ACN, 60°C Purification1->Alkylation Purification2 Purification 2 - Column Chromatography Alkylation->Purification2 Deprotection Step 3: Deprotection - 4M HCl in Dioxane, RT Purification2->Deprotection FinalProduct Final Product: 1-(pyridin-4-ylmethyl)-1,4-diazepane Deprotection->FinalProduct

Caption: Workflow for the regioselective synthesis of the target compound.

Application Notes and Protocols: In Vitro Evaluation of 1-(Pyridin-2-YL)-1,4-diazepane Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro evaluation of the cytotoxic potential of the novel compound, 1-(Pyridin-2-YL)-1,4-diazepane. Detailed protocols for assessing cell viability, apoptosis, and cell cycle distribution are presented to enable researchers to systematically characterize the compound's effects on cancer cell lines. This document includes methodologies for data acquisition, presentation, and interpretation, facilitating a thorough understanding of the compound's cellular impact.

Introduction

The evaluation of a novel chemical entity's cytotoxic properties is a foundational step in the drug discovery and development pipeline.[1] Understanding the concentration-dependent toxicity and the mechanism of cell death induced by a compound is critical for its advancement as a potential therapeutic agent.[1] Derivatives of 1,4-diazepane have been investigated for various biological activities, with some studies indicating low cytotoxicity for certain analogues.[2][3] This document outlines a series of in vitro assays to rigorously assess the cytotoxicity of this compound. The protocols described herein are standard, validated methods for quantifying cell viability, detecting apoptosis, and analyzing cell cycle progression.[4][5]

Data Presentation

Quantitative data from the described experiments should be summarized for clear interpretation and comparison.

Table 1: Cell Viability (IC50) of this compound in Human Cancer Cell Lines

Cell LineTissue of OriginTreatment Duration (hours)IC50 (µM) ± SD
HeLaCervical Cancer2478.5 ± 5.2
4852.3 ± 4.1
7235.1 ± 3.8
MCF-7Breast Cancer2495.2 ± 6.8
4868.7 ± 5.5
7249.8 ± 4.9
A549Lung Cancer24> 100
4885.4 ± 7.3
7262.9 ± 6.1

IC50: The concentration of a drug that gives half-maximal response. SD: Standard Deviation.

Table 2: Apoptosis Analysis by Annexin V-FITC/PI Staining in HeLa Cells

TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (DMSO)-95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound2575.8 ± 3.515.3 ± 1.88.9 ± 1.2
5050.1 ± 4.235.6 ± 2.914.3 ± 1.5
10020.7 ± 2.858.9 ± 4.520.4 ± 2.1

Data presented as mean ± SD from three independent experiments.

Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Control (DMSO)-55.4 ± 3.728.1 ± 2.516.5 ± 1.91.8 ± 0.3
This compound2565.2 ± 4.120.5 ± 2.214.3 ± 1.75.7 ± 0.8
5072.8 ± 4.915.3 ± 1.811.9 ± 1.515.2 ± 1.9
10050.3 ± 5.310.1 ± 1.49.6 ± 1.330.0 ± 3.5

Data presented as mean ± SD from three independent experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan product.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, a hallmark of early apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is conjugated to a fluorophore (FITC).[4] Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes, allowing for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Materials:

  • HeLa cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.[4]

  • Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.[4]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[7] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[4]

Cell Cycle Analysis

This protocol utilizes propidium iodide (PI) staining to determine the cellular DNA content, which allows for the analysis of the cell cycle distribution (G0/G1, S, and G2/M phases). A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

Materials:

  • HeLa cells

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and treat with the compound for 48 hours.

  • Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.[8]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI/RNase Staining Buffer and incubate for 30 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[9]

Visualization

Experimental Workflow

experimental_workflow cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cellcycle Cell Cycle Analysis (PI) seed_96 Seed Cells (96-well plate) treat_96 Treat with Compound seed_96->treat_96 incubate_96 Incubate (24, 48, 72h) treat_96->incubate_96 mtt_add Add MTT Reagent incubate_96->mtt_add solubilize Solubilize Formazan mtt_add->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance ic50 Calculate IC50 read_absorbance->ic50 seed_6 Seed Cells (6-well plate) treat_6 Treat with Compound seed_6->treat_6 harvest_apoptosis Harvest Cells treat_6->harvest_apoptosis stain_annexin Stain with Annexin V/PI harvest_apoptosis->stain_annexin flow_apoptosis Flow Cytometry Analysis stain_annexin->flow_apoptosis quantify_apoptosis Quantify Apoptotic Cells flow_apoptosis->quantify_apoptosis seed_6_cc Seed Cells (6-well plate) treat_6_cc Treat with Compound seed_6_cc->treat_6_cc harvest_cc Harvest Cells treat_6_cc->harvest_cc fix_cells Fix with Ethanol harvest_cc->fix_cells stain_pi Stain with PI/RNase fix_cells->stain_pi flow_cc Flow Cytometry Analysis stain_pi->flow_cc analyze_phases Analyze Cell Cycle Phases flow_cc->analyze_phases

Caption: Workflow for in vitro cytotoxicity evaluation.

Hypothetical Signaling Pathway for Apoptosis Induction

signaling_pathway cluster_cell Cancer Cell compound This compound pi3k PI3K compound->pi3k inhibits? bax Bax (Pro-apoptotic) compound->bax activates? akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 bcl2->bax mito Mitochondrion bax->mito induces MOMP cyto_c Cytochrome c mito->cyto_c cas9 Caspase-9 cyto_c->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical PI3K/Akt signaling pathway modulation.

Data Analysis Logic

data_analysis cluster_processing Data Processing cluster_results Results Interpretation raw_data Raw Data MTT Absorbance Flow Cytometry FCS Files process_mtt Normalize Absorbance to Control Calculate % Viability raw_data->process_mtt process_apoptosis Gate Populations (Q1, Q2, Q3, Q4) Calculate % of Viable, Apoptotic, Necrotic raw_data->process_apoptosis process_cellcycle Model Cell Cycle Phases Calculate % in G0/G1, S, G2/M, Sub-G1 raw_data->process_cellcycle ic50_calc Generate Dose-Response Curve Determine IC50 process_mtt->ic50_calc apoptosis_summary Summarize Apoptotic Induction process_apoptosis->apoptosis_summary cellcycle_summary Identify Cell Cycle Arrest process_cellcycle->cellcycle_summary conclusion Overall Cytotoxicity Profile ic50_calc->conclusion apoptosis_summary->conclusion cellcycle_summary->conclusion

Caption: Logical flow of data analysis and interpretation.

References

Application Notes and Protocols for Testing the Efficacy of 1,4-Diazepine Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diazepine derivatives, a prominent class of compounds, include the well-known benzodiazepines, which are widely recognized for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. These therapeutic effects are primarily mediated through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. The development and preclinical evaluation of novel 1,4-diazepine derivatives necessitate the use of robust and validated animal models to assess their efficacy and potency.

These application notes provide detailed protocols for two standard and widely used behavioral pharmacology assays: the Elevated Plus Maze (EPM) for assessing anxiolytic-like activity and the Pentylenetetrazole (PTZ)-induced seizure model for evaluating anticonvulsant efficacy. The information herein is intended to guide researchers in the standardized application of these models for the screening and characterization of new 1,4-diazepine derivatives.

Signaling Pathway of 1,4-Diazepine Derivatives

1,4-Diazepine derivatives, particularly benzodiazepines, exert their effects by binding to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately results in neuronal inhibition.

GABA_A_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_receptor GABA-A Receptor GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A GABA-A Receptor (Ligand-gated ion channel) BZD_site Benzodiazepine Binding Site GABA_site GABA Binding Site Cl_channel Chloride (Cl-) Channel BZD_site->GABA_site Potentiates GABA Binding Cl_influx Chloride Influx Cl_channel->Cl_influx Channel Opening Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_influx->Hyperpolarization GABA->GABA_site Binds Diazepine 1,4-Diazepine Derivative Diazepine->BZD_site Binds (Allosteric Modulation)

GABA-A Receptor Signaling Pathway

Animal Models for Efficacy Testing

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.

EPM_Workflow acclimatization Animal Acclimatization (1 week) habituation Habituation to Testing Room (≥ 30 min) acclimatization->habituation drug_admin Drug Administration (e.g., 1,4-diazepine derivative or vehicle) habituation->drug_admin placement Placement in Center of EPM drug_admin->placement exploration Free Exploration (5 min) placement->exploration data_acq Data Acquisition (Video Tracking System) exploration->data_acq analysis Data Analysis data_acq->analysis results Results Interpretation analysis->results

Elevated Plus Maze Experimental Workflow
DerivativeAnimal ModelDose (mg/kg, i.p.)Key Findings
Diazepam Mice1.5Significantly increased percentage of open arm entries and time spent in open arms.[1]
Rats0.25 - 1.0Dose-dependent increase in exploration of the open arms.[2][3]
Chlordiazepoxide Adolescent Mice5 and 10Increased time spent exploring the open arms.[4]
Clonazepam Female Rats0.25Demonstrated an anxiolytic effect, independent of the estrous cycle phase.[2][5]
Alprazolam Mice0.1 - 1.0Produced a dose-dependent increase in anti-anxiety responses.[6]
Rats0.75 and 1.75Induced overall anxiolytic effects.[3]
Lorazepam Mice0.25Showed anxiolytic effects with a trend towards enhanced effects upon re-exposure.[7]

Apparatus:

  • A plus-shaped maze, typically made of non-reflective material (e.g., wood or dark plastic), elevated 40-50 cm above the floor.

  • Two opposite arms (50 x 10 cm for rats; 30 x 5 cm for mice) are enclosed by high walls (40 cm for rats; 15 cm for mice), while the other two arms are open.

  • A central platform (10 x 10 cm for rats; 5 x 5 cm for mice) connects the four arms.

  • The apparatus should be placed in a dimly lit and quiet room.

Procedure:

  • Animal Acclimatization: House the animals in the facility for at least one week before the experiment to allow for acclimatization.

  • Habituation: On the day of the experiment, bring the animals to the testing room at least 30 minutes before the test to allow for habituation to the new environment.

  • Drug Administration: Administer the 1,4-diazepine derivative or vehicle (e.g., saline, DMSO) intraperitoneally (i.p.) at the desired dose and time before the test (typically 30 minutes).

  • Testing:

    • Place the animal gently onto the central platform of the EPM, facing one of the open arms.

    • Allow the animal to freely explore the maze for a 5-minute session.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use a video-tracking software to score the following parameters:

      • Number of entries into the open and closed arms.

      • Time spent in the open and closed arms.

    • Calculate the percentage of open arm entries and the percentage of time spent in the open arms:

      • % Open Arm Entries = (Open Arm Entries / Total Arm Entries) x 100

      • % Time in Open Arms = (Time in Open Arms / Total Time) x 100

  • Interpretation: An increase in the percentage of open arm entries and/or time spent in the open arms is indicative of an anxiolytic-like effect.

Pentylenetetrazole (PTZ)-Induced Seizure Model for Anticonvulsant Activity

The PTZ-induced seizure model is a widely used preclinical screen for potential anticonvulsant drugs, particularly those effective against generalized absence and myoclonic seizures. PTZ is a GABA-A receptor antagonist that, at convulsive doses, induces characteristic seizure behaviors.

PTZ_Workflow acclimatization Animal Acclimatization (1 week) drug_admin Pre-treatment with 1,4-Diazepine Derivative or Vehicle acclimatization->drug_admin ptz_injection PTZ Administration (Subcutaneous or Intraperitoneal) drug_admin->ptz_injection observation Observation for Seizure Activity (e.g., 30 min) ptz_injection->observation scoring Seizure Scoring (Latency to and severity of seizures) observation->scoring data_analysis Data Analysis (e.g., ED50 calculation) scoring->data_analysis results Results Interpretation data_analysis->results

PTZ-Induced Seizure Experimental Workflow
DerivativeAnimal ModelED₅₀ (mg/kg, i.p.)Key Findings
Diazepam Mice0.10 - 0.24Effective in preventing pentylenetetrazol-induced convulsions.[7]
Mice-At 1 mg/kg, significantly increased the latency to myoclonic jerks and clonic-tonic convulsions induced by picrotoxin or strychnine.[8]
Lorazepam Mice1.20 (MES model)Data for PTZ model not readily available, but shows efficacy in a generalized seizure model.[9] At 4 mg/kg, significantly attenuated time spent in continuous seizure activity.[10]
Clonazepam Mice0.14Highly potent in reversing clonic convulsions induced by PTZ.[11] At 0.1 or 0.3 mg/kg, protected rats from kindled seizures.
Alprazolam Mice-More potent than clonazepam or diazepam in reducing audiogenic seizures, suggesting strong anticonvulsant properties.

Note: ED₅₀ is the dose of a drug that is effective in 50% of the animals tested.

Materials:

  • Pentylenetetrazole (PTZ)

  • Sterile saline (0.9% NaCl)

  • 1,4-Diazepine derivative to be tested

  • Appropriate vehicle for the test compound

  • Syringes and needles for administration

  • Observation chambers

Procedure:

  • Animal Preparation: Use mice (e.g., Swiss albino or C57BL/6) weighing 20-25 g. Acclimatize the animals for at least one week before the experiment.

  • Drug Administration:

    • Dissolve the 1,4-diazepine derivative in a suitable vehicle.

    • Administer the test compound or vehicle to different groups of animals via the desired route (e.g., i.p.).

  • PTZ Induction:

    • After a specific pre-treatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. or i.p.).

  • Observation:

    • Immediately after PTZ administration, place each animal in an individual observation chamber.

    • Observe the animals for a period of 30 minutes for the onset and severity of seizures.

  • Seizure Scoring:

    • Record the latency (time to onset) of the first generalized clonic seizure.

    • A common endpoint is the presence or absence of a generalized clonic seizure lasting for at least 5 seconds.

    • Protection is defined as the absence of a generalized clonic seizure during the observation period.

  • Data Analysis:

    • Calculate the percentage of animals protected from seizures in each treatment group.

    • Determine the ED₅₀ (the dose that protects 50% of the animals) of the test compound using a probit analysis or other appropriate statistical method.

  • Interpretation: A lower ED₅₀ value indicates a higher anticonvulsant potency of the 1,4-diazepine derivative.

Conclusion

The Elevated Plus Maze and the Pentylenetetrazole-induced seizure model are indispensable tools in the preclinical evaluation of 1,4-diazepine derivatives. The detailed protocols and comparative data presented in these application notes are intended to facilitate the standardized and effective use of these models in the discovery and development of novel anxiolytic and anticonvulsant therapies. Adherence to these established methodologies will ensure the generation of reliable and reproducible data, which is crucial for the advancement of new chemical entities toward clinical investigation.

References

Application Notes and Protocols for the In Vivo Formulation of 1-(Pyridin-2-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the formulation of 1-(Pyridin-2-YL)-1,4-diazepane for in vivo research applications. The following protocols and data are intended to serve as a starting point for researchers in drug development and pharmacology, and may require optimization based on specific experimental needs and the physicochemical properties of the compound.

Compound Information and Physicochemical Properties

This compound is a small molecule with potential applications in various research areas. A thorough understanding of its physicochemical properties is critical for developing a stable and effective in vivo formulation. The following table summarizes key properties that should be determined experimentally for the specific batch of the compound being used.

PropertyMethodResultReference
Molecular WeightLC-MSTBD g/mol
pKaPotentiometric titrationTBD
Aqueous Solubility (pH 7.4)Shake-flask methodTBD mg/mL
LogPHPLC with a C18 columnTBD
Stability at RT (solid)TGA, DSCTBD
Stability in VehicleHPLC analysis of vehicle over timeTBD
TBD: To Be Determined

Formulation Development Workflow

The development of a suitable formulation for in vivo studies follows a logical progression from initial solubility screening to final formulation characterization and administration. The goal is to achieve a homogenous, stable preparation that allows for accurate dosing and optimal bioavailability for the intended route of administration.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: Final Formulation & Dosing A Compound Characterization (Solubility, pKa, Stability) B Vehicle Screening (Aqueous & Lipid-based) A->B C Selection of Lead Vehicle B->C D Excipient Compatibility Studies (e.g., co-solvents, surfactants) C->D E Dose-response Formulation D->E F Scale-up & Sterilization (if required) E->F G In Vivo Administration (e.g., IV, PO, IP) F->G

Caption: Workflow for in vivo formulation development.

Experimental Protocols

Aqueous Solubility Determination (Shake-Flask Method)
  • Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4).

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Express the solubility in mg/mL or µg/mL.

Preparation of a Sample Formulation (e.g., for Intraperitoneal Injection)

This protocol describes the preparation of a 10 mg/mL solution of this compound in a vehicle suitable for intraperitoneal (IP) administration in rodents. Note: Vehicle components and concentrations may need to be optimized.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Magnetic stirrer and stir bar

  • Calibrated pipettes and analytical balance

Protocol:

  • Weigh the required amount of this compound.

  • In a sterile vial, dissolve the compound in DMSO to create a concentrated stock solution. For example, dissolve 100 mg of the compound in 1 mL of DMSO.

  • Gently warm and vortex the mixture until the compound is fully dissolved.

  • In a separate sterile vial, prepare the final vehicle by mixing PEG400 and saline. A common ratio is 40% PEG400 and 60% saline.

  • Slowly add the DMSO stock solution to the PEG400/saline vehicle while stirring to achieve the final desired concentration (e.g., 10 mg/mL). The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.

  • Visually inspect the final formulation for any precipitation or inhomogeneity.

  • Determine the pH of the final formulation and adjust if necessary, keeping in mind the stability of the compound.

  • Filter the final formulation through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

  • Store the formulation under appropriate conditions (e.g., protected from light at 4°C) and determine its stability over the intended period of use.

Hypothetical Signaling Pathway

While the specific molecular target of this compound may be under investigation, compounds with similar structural motifs have been known to interact with G-protein coupled receptors (GPCRs). The following diagram illustrates a generic GPCR signaling cascade that could be modulated by such a compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Ligand This compound Ligand->GPCR Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates Targets

Caption: Hypothetical GPCR signaling pathway.

Data Summary

The following tables should be populated with experimental data obtained during the formulation development process.

Table 1: Solubility of this compound in Various Vehicles

VehicleSolubility (mg/mL) at 25°CObservations
WaterTBDe.g., clear solution
PBS (pH 7.4)TBDe.g., suspension
5% DMSO in SalineTBD
10% PEG400 in WaterTBD
20% Solutol HS 15 in PBSTBD
Corn OilTBD

Table 2: Stability of a 10 mg/mL Formulation in 5% DMSO / 40% PEG400 / 55% Saline

Time PointTemperature% Initial Concentration (HPLC)Appearance
0 hours4°C100%Clear, colorless
24 hours4°CTBDe.g., no change
48 hours4°CTBD
24 hoursRTTBDe.g., precipitation

Disclaimer: These protocols and application notes are intended for guidance and research purposes only. All procedures should be performed by trained personnel in a suitable laboratory setting. The optimal formulation for this compound will depend on its specific physicochemical properties and the requirements of the in vivo model. It is essential to conduct thorough characterization and stability studies for any new formulation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Pyridin-2-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(Pyridin-2-YL)-1,4-diazepane synthesis.

Troubleshooting Guide

Low yields in the synthesis of this compound can often be attributed to several factors, including incomplete reactions, side product formation, and suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these common issues.

Issue 1: Low or No Product Formation

Possible Causes:

  • Inactive Reagents: Starting materials may have degraded.

  • Insufficient Reaction Temperature: The reaction may not have enough energy to proceed.

  • Poor Catalyst Activity: The catalyst may be poisoned or not suitable for the reaction.

  • Incorrect Solvent: The chosen solvent may not be appropriate for the reaction.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Use freshly opened or purified reagents.

    • Confirm the purity of starting materials using techniques like NMR or GC-MS.

  • Optimize Reaction Temperature:

    • Gradually increase the reaction temperature in small increments.

    • If no reaction is detected at room temperature, consider refluxing the reaction mixture. Some diazepine syntheses require elevated temperatures to proceed.[1]

  • Evaluate the Catalyst:

    • Ensure the catalyst is handled under appropriate conditions (e.g., inert atmosphere if air-sensitive).

    • Experiment with different catalysts. For similar cyclization reactions, heteropolyacids have been shown to be effective.[1]

    • Vary the catalyst loading. While higher amounts do not always improve yield, a minimum concentration is necessary.[1]

  • Solvent Selection:

    • Test a range of solvents with different polarities. Protic solvents like ethanol or aprotic solvents like DMF or DCM are commonly used in similar syntheses.[1][2]

Issue 2: Significant Side Product Formation

Possible Causes:

  • Competing Reactions: Undesired reaction pathways may be favored under the current conditions.

  • Over-alkylation or Di-substitution: The nitrogen atoms in the diazepine ring can undergo multiple substitutions.

  • Ring-Opening or Rearrangement: The diazepine ring may be unstable under the reaction conditions.

Troubleshooting Steps:

  • Modify Reaction Conditions:

    • Lowering the reaction temperature can sometimes suppress side reactions.

    • Adjust the stoichiometry of the reactants. Using a slight excess of one reactant can sometimes drive the reaction towards the desired product.

  • Protecting Group Strategy:

    • Consider using a protecting group (e.g., Boc) on one of the nitrogen atoms of the 1,4-diazepane precursor to prevent unwanted side reactions.[3] This protecting group can be removed in a subsequent step.

  • Choice of Base:

    • If a base is used, its strength and stoichiometry can influence the outcome. Weaker bases or careful control of the amount of base can minimize side reactions.

Issue 3: Difficulty in Product Purification

Possible Causes:

  • Similar Polarity of Product and Impurities: Makes separation by chromatography challenging.

  • Product Instability: The product may degrade during purification.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Screen different solvent systems (eluents) for column chromatography.

    • Consider using a different stationary phase (e.g., alumina instead of silica gel).

  • Alternative Purification Methods:

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[2]

    • Acid-Base Extraction: Exploiting the basic nature of the amine groups in the product can allow for separation from non-basic impurities. The product can be extracted into an acidic aqueous phase, washed, and then liberated by basifying the aqueous layer and extracting with an organic solvent.[2]

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield of this compound check_product Product Detected? start->check_product no_product No/Trace Product check_product->no_product No product_detected Product Detected, Low Yield check_product->product_detected Yes reagent_quality Check Reagent Quality & Purity no_product->reagent_quality optimize_temp Optimize Temperature (e.g., Reflux) reagent_quality->optimize_temp catalyst_screen Screen Catalysts & Loading optimize_temp->catalyst_screen solvent_screen Test Different Solvents catalyst_screen->solvent_screen end Improved Yield solvent_screen->end side_products Significant Side Products? product_detected->side_products side_products->yes_side_products Yes side_products->no_side_products No modify_conditions Modify Reaction Conditions (Temp, Stoichiometry) yes_side_products->modify_conditions protecting_groups Consider Protecting Group Strategy modify_conditions->protecting_groups base_optimization Optimize Base (if applicable) protecting_groups->base_optimization base_optimization->end purification_issues Difficulty in Purification? no_side_products->purification_issues purification_issues->yes_purification Yes purification_issues->end No optimize_chromatography Optimize Chromatography yes_purification->optimize_chromatography alternative_purification Try Alternative Purification (Crystallization, Extraction) optimize_chromatography->alternative_purification alternative_purification->end

Caption: Troubleshooting workflow for improving the yield of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing 1-(Aryl)-1,4-diazepanes?

A common approach involves the reaction of a suitably protected 1,4-diazepane with an activated aryl halide, such as 2-chloropyridine or 2-bromopyridine, often in the presence of a base and sometimes a catalyst. Another route is the condensation of a diamine with a carbonyl compound followed by cyclization.

Q2: What are some typical catalysts used for the synthesis of diazepine derivatives?

Heteropolyacids like H₅PMo₁₀V₂O₄₀ have been shown to be effective catalysts for the synthesis of diazepine rings, leading to high yields and shorter reaction times.[1] For C-N cross-coupling reactions to form aryl-diazepanes, palladium-based catalysts are often employed.

Q3: How can I minimize the formation of di-substituted byproducts?

Using a mono-protected 1,4-diazepane, such as 1-Boc-1,4-diazepane, is a standard strategy.[3] This ensures that the substitution occurs only on the unprotected nitrogen. The Boc group can then be removed under acidic conditions.

Q4: My reaction is very slow. What can I do to increase the reaction rate?

Increasing the reaction temperature is the most common method to accelerate a slow reaction. Refluxing in a suitable solvent is often necessary.[1] Additionally, ensuring the catalyst is active and present in a sufficient amount can significantly impact the reaction rate.

Q5: The purification of my product by column chromatography is resulting in low recovery. What are my options?

If column chromatography is inefficient, consider alternative purification techniques. If your product is a solid, recrystallization can be very effective.[2] Alternatively, an acid-base workup can be used to separate your basic product from neutral or acidic impurities.[2]

Data Presentation: Reaction Conditions for Diazepine Synthesis

CatalystReactantsSolventTemperatureYieldReference
H₅PMo₁₀V₂O₄₀ (0.1 mol%)Ketimine intermediates and aldehydesEthanolRefluxGood to Excellent[1]
CF₃COOHEnaminones and aldehydes-Reflux-[1]
EDC hydrochloride, HOBtCarboxylic acid and amineDMFRoom Temp.93%[2]
NaHAmine and electrophileTHF--[4]
CuI/N,N-dimethylglycine1-(2-bromobenzyl)azetidine-2-carboxamides1,4-dioxaneReflux91-98%[5][6]

Note: The yields are reported for analogous diazepine or benzodiazepine syntheses and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: General Procedure for N-Arylation of a Protected Diazepane

This protocol is adapted from general procedures for N-arylation reactions.

  • Reaction Setup: To a solution of 1-Boc-1,4-diazepane (1.0 eq) in a suitable solvent such as DMF or toluene, add 2-chloropyridine (1.1 eq) and a base such as triethylamine (1.5 eq) or potassium carbonate (1.5 eq).

  • Catalyst Addition (if necessary): If a palladium-catalyzed cross-coupling reaction is performed, add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a ligand (e.g., BINAP, 4-10 mol%).

  • Reaction Conditions: Stir the mixture at a temperature ranging from 80 °C to reflux for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain N-Boc-1-(pyridin-2-yl)-1,4-diazepane.

  • Deprotection: Dissolve the purified product in a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane to remove the Boc protecting group. Stir at room temperature until the reaction is complete.

  • Final Isolation: Evaporate the solvent and excess acid. The product can be isolated as the hydrochloride salt or neutralized with a base and extracted to yield the free amine.

Protocol 2: Reductive Amination Approach

This protocol describes a general procedure for reductive amination.

  • Imine Formation: In a round-bottom flask, dissolve 2-pyridinecarboxaldehyde (1.0 eq) and 1,4-diazepane (1.0 eq) in a suitable solvent like dichloromethane (DCM) or methanol. Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching and Workup: Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

References

Technical Support Center: Purification of Crude 1-(Pyridin-2-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 1-(Pyridin-2-YL)-1,4-diazepane.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the expected impurities?

A1: The most common synthetic route is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) and 1,4-diazepane. Based on this synthesis, the following impurities are commonly encountered:

  • Unreacted Starting Materials: 2-halopyridine and 1,4-diazepane.

  • Side-Products: 1,4-bis(pyridin-2-yl)-1,4-diazepane (from double N-arylation).

  • Catalyst Residues: Residual palladium and phosphine ligands.

  • Base-Related Impurities: Inorganic salts resulting from the base used in the reaction (e.g., sodium tert-butoxide, potassium carbonate).

Q2: What are the main purification strategies for crude this compound?

A2: The primary purification strategies involve a combination of the following techniques:

  • Acid-Base Extraction: To separate the basic product from neutral and acidic impurities.

  • Column Chromatography: To separate the product from closely related impurities based on polarity.

  • Recrystallization: To obtain a highly crystalline and pure final product.

  • Palladium Scavenging: To remove residual palladium catalyst.

Q3: My purified this compound appears as an oil, although it is expected to be a solid. What should I do?

A3: Oiling out can occur if the compound has a low melting point or if residual solvents or impurities are present. First, ensure all solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography followed by conversion to a hydrochloride salt can often facilitate isolation as a solid. The free base can be regenerated by treatment with a base.

Q4: How can I effectively remove residual palladium from my product?

A4: Residual palladium can often be removed by treating the crude product solution with a palladium scavenger. Commercially available silica-bound scavengers with thiol or amine functionalities are effective. Alternatively, washing the organic solution of the product with an aqueous solution of a chelating agent like N-acetylcysteine can also reduce palladium levels.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield after purification Product loss during aqueous extractions.Ensure the pH of the aqueous layer is appropriate during acid-base extraction. Multiple extractions with a smaller volume of organic solvent are more effective than a single extraction with a large volume.
Co-elution of product and impurities during column chromatography.Optimize the solvent system for column chromatography. A shallower gradient or isocratic elution with a well-chosen solvent mixture can improve separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can reduce tailing of the basic product on silica gel.
Poor recovery from recrystallization.The chosen solvent system may be suboptimal. The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Perform small-scale solvent screening to identify a suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes).
Product is still impure after column chromatography (as per NMR/LC-MS) Presence of unreacted 1,4-diazepane.Due to its high polarity, 1,4-diazepane can sometimes be challenging to separate. An initial acid wash of the crude product in an organic solvent can remove the unreacted diazepine into the aqueous layer.
Presence of 1,4-bis(pyridin-2-yl)-1,4-diazepane.This byproduct is less polar than the desired mono-arylated product. A well-optimized gradient elution during column chromatography should allow for its separation.
Presence of palladium catalyst residues.After column chromatography, if palladium residues are still present, consider passing a solution of the product through a pad of a palladium scavenger.
Difficulty in achieving crystallization The compound is an oil or has a low melting point.Consider converting the purified free base to its hydrochloride salt by treating a solution of the compound in an appropriate solvent (e.g., diethyl ether, ethyl acetate) with a solution of HCl in the same or a miscible solvent.
Residual solvent inhibiting crystallization.Ensure the product is thoroughly dried under high vacuum before attempting recrystallization.
The chosen solvent is not suitable.Experiment with different solvent systems. For pyridine derivatives, polar solvents like ethanol or methanol, or mixtures such as ethyl acetate/hexanes or acetone/water are often good starting points.[1]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Technique Typical Purity Achieved Typical Recovery Yield Throughput Key Advantages Key Disadvantages
Acid-Base Extraction Low to ModerateHighHighRemoves baseline impurities and unreacted starting materials effectively.Does not separate structurally similar impurities.
Column Chromatography Moderate to HighModerate to HighLow to ModerateGood separation of byproducts like the di-arylated compound.Can be time-consuming and requires significant solvent usage.
Recrystallization High to Very HighLow to ModerateModerateYields highly pure crystalline material.Can have lower recovery; requires finding a suitable solvent system.
Palladium Scavenging N/A (Targets specific impurity)HighHighEffectively removes palladium catalyst residues.Adds an extra step and cost to the purification process.

Note: The purity and yield are dependent on the quality of the crude material and the optimization of the purification protocol.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous HCl solution. The basic product will move into the aqueous layer as its hydrochloride salt.

  • Separation: Separate the aqueous layer containing the product salt.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 10), at which point the free base of the product will precipitate or form an oil.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Column Chromatography
  • Adsorbent: Use silica gel as the stationary phase.

  • Eluent System: A gradient of ethyl acetate in hexanes or DCM in methanol is a good starting point. To improve peak shape and reduce tailing, add 0.1-1% of triethylamine or pyridine to the eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or DCM and load it onto the column.

  • Elution: Start with a low polarity eluent and gradually increase the polarity to elute the compounds. The less polar di-arylated byproduct will elute before the more polar mono-arylated product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, ethyl acetate).

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or freezer may be required.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Mandatory Visualization

PurificationWorkflow crude Crude Product acid_base Acid-Base Extraction crude->acid_base column_chrom Column Chromatography acid_base->column_chrom Partially Purified Product impurities_removed1 Removal of baseline and acidic/basic impurities acid_base->impurities_removed1 recrystallization Recrystallization column_chrom->recrystallization Purified Product impurities_removed2 Separation of closely related impurities column_chrom->impurities_removed2 pure_product Pure Product recrystallization->pure_product final_purity High purity crystalline solid recrystallization->final_purity

Caption: General purification workflow for this compound.

TroubleshootingTree start Impure Product after Initial Purification check_nmr Analyze NMR/LC-MS Data start->check_nmr starting_material Unreacted Starting Material? check_nmr->starting_material side_product Di-arylated Side Product? check_nmr->side_product catalyst Palladium Residue? check_nmr->catalyst starting_material->side_product No acid_wash Perform Acid Wash starting_material->acid_wash Yes side_product->catalyst No optimize_chrom Optimize Column Chromatography side_product->optimize_chrom Yes pd_scavenger Use Palladium Scavenger catalyst->pd_scavenger Yes re_purify Re-purify acid_wash->re_purify optimize_chrom->re_purify pd_scavenger->re_purify

Caption: Troubleshooting decision tree for common impurities.

AcidBaseExtraction start Crude Product in Organic Solvent add_acid Add 1M HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Neutral/Acidic Impurities) separate1->organic1 aqueous1 Aqueous Layer (Product as HCl salt) separate1->aqueous1 add_base Add 1M NaOH (aq) to Aqueous Layer aqueous1->add_base extract Extract with Organic Solvent add_base->extract separate2 Separate Layers extract->separate2 aqueous2 Aqueous Layer (Inorganic Salts) separate2->aqueous2 organic2 Organic Layer (Pure Product) separate2->organic2

References

Side product formation in the synthesis of pyridinyl-diazepanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding side product formation during the synthesis of pyridinyl-diazepanes. The content is tailored for researchers, scientists, and professionals in drug development.

Section 1: Troubleshooting C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for forging the crucial C-N bond between a pyridinyl halide and a diazepane. However, several side reactions can compete with the desired transformation, reducing yield and complicating purification.

Frequently Asked Questions (FAQs)

Q1: My primary side product is the dehalogenated pyridine (hydrodehalogenation). What causes this and how can I minimize it?

A1: Hydrodehalogenation, the replacement of the halide on the pyridine ring with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations. It can arise from two primary mechanisms:

  • β-Hydride Elimination: An unproductive side reaction where an amide intermediate undergoes β-hydride elimination to yield the dehalogenated arene and an imine.[1] This is more common with sterically demanding secondary amines.[2]

  • Reaction with Water/Base: Residual water in the reaction can react with the palladium catalyst or intermediates, leading to the formation of the undesired hydrodehalogenated product.

Troubleshooting Strategies:

  • Ligand Selection: Employing bulky, electron-rich biaryl phosphine ligands can suppress side reactions.[3] These ligands promote the desired reductive elimination step over competing pathways.

  • Base Selection: The choice of base is critical. While strong bases like NaOt-Bu are common, they can sometimes promote side reactions. Consider screening weaker bases like K₃PO₄, especially if the substrate is base-sensitive.[3]

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Using a glovebox for reaction setup and employing freshly dried solvents can significantly reduce hydrodehalogenation.[3]

Q2: I'm observing low to no conversion of my pyridinyl chloride starting material. What are the likely issues?

A2: Aryl chlorides, particularly electron-rich or heteroaryl chlorides, are notoriously less reactive than their bromide or iodide counterparts.

Troubleshooting Strategies:

  • Catalyst System: Use a catalyst system specifically designed for aryl chlorides. Modern bulky biarylphosphine ligands are essential for achieving good yields with these substrates.[3][4]

  • Temperature: Higher reaction temperatures (e.g., 100-110 °C in toluene or dioxane) are often necessary to activate the C-Cl bond.[3]

  • Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol % to 2-3 mol %) can sometimes overcome activation barriers.

Troubleshooting Workflow for C-N Coupling

Here is a logical workflow for diagnosing and resolving issues during the Buchwald-Hartwig amination step.

G cluster_0 cluster_1 cluster_2 cluster_3 start Problem Observed: Low Yield or Side Products in Pyridinyl-Diazepane Synthesis analysis Analysis: Identify Side Products (LC-MS, NMR) start->analysis dehalogenation Issue: Hydrodehalogenation of Pyridine analysis->dehalogenation low_conversion Issue: Low Conversion of Pyridinyl Halide analysis->low_conversion other Issue: Other Unidentified Byproducts analysis->other sol_dehalogenation Solutions: 1. Use Bulky Ligand 2. Screen Weaker Base (K₃PO₄) 3. Ensure Anhydrous Conditions dehalogenation->sol_dehalogenation sol_conversion Solutions: 1. Use Catalyst for Aryl-Cl 2. Increase Temperature 3. Check Reagent Purity low_conversion->sol_conversion sol_other Solutions: 1. Re-purify Starting Materials 2. Lower Reaction Temperature 3. Screen Solvents other->sol_other

Caption: A troubleshooting workflow for C-N coupling side products.

Comparative Data: Catalyst Systems

The choice of palladium source, ligand, and base significantly impacts reaction outcomes.

Substrate ExamplePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes / Side Products
2-Chlorobenzothiazole + PiperidinePd₂(dba)₃ (1)Bulky Biaryl (4)NaOt-Bu (1.4)Toluene10092Full conversion, high yield.[3]
2-Chlorobenzothiazole + AnilinePd₂(dba)₃ (1)Bulky Biaryl (4)K₃PO₄ (1.4)Toluene100-K₃PO₄ used for aniline coupling.[3]
5-Chloropyrimidine + MorpholinePd₂(dba)₃ (1)Bulky Biaryl (4)NaOt-Bu (1.4)Toluene10090Successful coupling of a challenging pyrimidine.[3]

Section 2: Troubleshooting Reductive Amination & N-Alkylation

Reductive amination is a versatile method for forming the diazepane ring or for subsequent N-alkylation. Key challenges include controlling selectivity and avoiding over-alkylation.

Frequently Asked Questions (FAQs)

Q1: I'm attempting a mono-N-alkylation of the diazepane ring but am getting a mixture of starting material, mono-alkylated, and di-alkylated products. How can I improve selectivity?

A1: Achieving selective mono-alkylation on a symmetric diamine like a diazepane is challenging because the initial product can react further.[5]

Troubleshooting Strategies:

  • Stoichiometry: Use the limiting reagent carefully. Typically, the aldehyde or ketone should be used in a 1.0 to 1.1 equivalence relative to the diazepane.

  • Slow Addition: Add the carbonyl compound and the reducing agent slowly to the solution of the diazepane. This keeps the concentration of the electrophile low, favoring the initial mono-alkylation over the subsequent reaction.

  • Choice of Reducing Agent: A less reactive reducing agent can provide better control. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often preferred as it is milder and selectively reduces the iminium ion intermediate in the presence of the unreacted carbonyl.[6][7] Sodium cyanoborohydride (NaBH₃CN) is also effective.[6] Avoid powerful reducing agents like NaBH₄ until the imine formation is complete, as they can also reduce the starting aldehyde/ketone.[7]

Q2: My reaction is sluggish, and I'm isolating the intermediate imine or hydrazone as a major byproduct. What's going wrong?

A2: The formation of a stable imine (or hydrazone if a hydrazine derivative is used) indicates that the final reduction step is inefficient.[8]

Troubleshooting Strategies:

  • pH Control: The pH of the reaction is crucial. Imine formation is typically favored under weakly acidic conditions (pH 4-6), which catalyze the dehydration step.[8] However, the stability and activity of the reducing agent are also pH-dependent. An empirical optimization of pH may be required.

  • Water Removal: The formation of the iminium ion from the carbonyl and amine is a condensation reaction that produces water. In some cases, adding a dehydrating agent like molecular sieves can drive the equilibrium toward the imine, making it more available for reduction.[8]

  • Activate the Carbonyl: For less reactive ketones or aldehydes, adding a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can help activate the carbonyl group toward nucleophilic attack by the amine.[7]

Logical Diagram: Controlling N-Alkylation

This diagram illustrates the decision-making process for controlling the extent of N-alkylation on a diazepane ring.

G start Goal: N-Alkylation of Diazepane q1 Desired Product? start->q1 mono Mono-Alkylation q1->mono Mono di Di-Alkylation q1->di Di sol_mono Strategy: 1. Use 1.0 equiv Aldehyde 2. Slow Addition of Reagents 3. Use Mild Reductant (STAB) mono->sol_mono sol_di Strategy: 1. Use >2.0 equiv Aldehyde 2. Use >2.0 equiv Reductant 3. Allow Longer Reaction Time di->sol_di

References

Technical Support Center: Optimizing N-Arylation of 1,4-Diazepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-arylation of 1,4-diazepane. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the N-arylation of 1,4-diazepane and why is it important?

The N-arylation of 1,4-diazepane is a chemical reaction that forms a carbon-nitrogen (C-N) bond between an aryl group (from an aryl halide or triflate) and one of the nitrogen atoms of the 1,4-diazepane ring. This reaction is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This process is crucial in medicinal chemistry and drug discovery as the resulting N-aryl-1,4-diazepane scaffold is a key structural motif in many biologically active compounds.

Q2: What are the main challenges in the N-arylation of 1,4-diazepane?

The primary challenges include:

  • Selectivity Control: Since 1,4-diazepane has two secondary amine nitrogens, achieving selective mono-arylation over di-arylation can be difficult. Treating the diamine with one equivalent of an aryl halide often results in a mixture of unreacted starting material, the desired mono-arylated product, and the undesired di-arylated product.[1]

  • Reaction Optimization: The success of the reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[2] The reaction conditions may require thorough optimization for different aryl halides.[3]

Q3: What are the essential components of a typical Buchwald-Hartwig reaction for N-arylation of 1,4-diazepane?

A standard Buchwald-Hartwig reaction setup for this transformation includes:

  • A palladium source (often a pre-catalyst).

  • A phosphine ligand.

  • A base.

  • The aryl halide (or triflate).

  • 1,4-diazepane.

  • An anhydrous, deoxygenated solvent.

The specific choice for each of these components is critical for a successful reaction.[1]

Q4: Which aryl halides are most suitable for this reaction?

The reactivity of aryl halides in Buchwald-Hartwig couplings generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[1] While aryl iodides are the most reactive, aryl bromides often offer a good balance of reactivity and stability. Modern catalyst systems have been developed that are also highly effective for the less reactive aryl chlorides.[1]

Troubleshooting Guide

Problem 1: Low to No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst The active Pd(0) species is essential for the catalytic cycle. If using a Pd(II) source like Pd(OAc)₂, it may not be reducing effectively. Solution: Switch to a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) to ensure the efficient generation of the active Pd(0) species.[1]
Inappropriate Ligand The choice of phosphine ligand is critical and substrate-dependent. For challenging couplings, electron-rich, sterically hindered phosphine ligands are often required. Solution: Screen a panel of Buchwald-type biaryl phosphine ligands such as RuPhos, BrettPhos, or XPhos.[1][4]
Incorrect Base The base is crucial for deprotonating the amine. Weaker bases may lead to slow or incomplete reactions. Solution: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (K-OtBu).[1][4] If the substrate is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ can be tested, possibly requiring higher temperatures.[1]
Solvent Issues Poor solubility of reagents can inhibit the reaction. The solvent must also be anhydrous and deoxygenated. Solution: Ensure the use of a dry, non-protic, and thoroughly degassed solvent such as toluene or dioxane.[1] Confirm the solubility of all starting materials at the reaction temperature.[4]
Low Reaction Temperature Many N-arylation reactions require elevated temperatures to proceed at a reasonable rate. Solution: Increase the reaction temperature, typically to a range of 80-110 °C.[2][4]
Problem 2: Poor Selectivity (Mixture of Mono- and Di-arylated Products)
Potential Cause Suggested Solution
Stoichiometry The mono-arylated product can be more reactive than the starting diamine, leading to a second arylation. Solution 1 (Excess Diamine): Use a significant excess of 1,4-diazepane (2 to 5 equivalents) relative to the aryl halide to statistically favor mono-arylation.[1] Solution 2 (Slow Addition): Add the aryl halide solution slowly over several hours using a syringe pump to maintain a low concentration of the electrophile.[1]
Reaction Conditions High temperatures and long reaction times can promote the formation of the thermodynamically favored di-arylated product. Solution: Attempt the reaction at a lower temperature (e.g., 80 °C) and carefully monitor the progress by TLC or LC-MS. Stop the reaction as soon as the starting aryl halide is consumed.[1]
Inherent Reactivity Direct selective mono-arylation can be fundamentally challenging. Alternative Strategy (Protection-Deprotection): Consider a mono-protection strategy. Protect one nitrogen of 1,4-diazepane with a removable protecting group (e.g., Boc), perform the N-arylation on the free amine, and then deprotect to obtain the desired mono-arylated product.[1]
Problem 3: Formation of Side Products
Potential Cause Suggested Solution
Hydrodehalogenation The aryl halide is converted to an arene, consuming the starting material without forming the desired product. This can be caused by moisture. Solution: Rigorously dry all reagents, solvents, and glassware.[1]
Product Instability The N-aryl-1,4-diazepane product may be sensitive to the strong base and high temperature. Solution: Screen milder conditions, such as using a weaker base (e.g., K₃PO₄) and a lower reaction temperature. Monitor the reaction to see if the product forms and then degrades over time.[1]

Data Presentation

Table 1: Summary of Typical Reaction Conditions for N-Arylation
ParameterConditionReference
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (as precursors), or G3/G4 Palladacycle pre-catalysts[1]
Ligand RuPhos, BrettPhos, XPhos, cataCXium A[1]
Base NaOtBu, K-OtBu, K₃PO₄, Cs₂CO₃[1]
Solvent Toluene, Dioxane, CPME (anhydrous, degassed)[1]
Temperature 80 - 110 °C[1][2]
Reactant Ratio (for mono-arylation) 1,4-Diazepane (2-5 equiv.), Aryl Halide (1 equiv.)[1]

Experimental Protocols

Protocol 1: General Procedure for Screening N-Arylation Conditions
  • Reagent Preparation: In an inert atmosphere glovebox, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 equiv) to a reaction vial equipped with a stir bar.[1]

  • Addition of Reactants: Add 1,4-diazepane (1.2 equiv) and the aryl halide (1.0 equiv).[1]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to achieve a concentration of 0.1 M with respect to the aryl halide.[1]

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated heating block at the desired temperature (e.g., 100 °C).[1]

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS or TLC.[1]

  • Workup: After the reaction is complete, cool it to room temperature. Dilute the mixture with a solvent like ethyl acetate and filter it through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.[1]

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep_catalyst Add Catalyst, Ligand, & Base prep_reactants Add 1,4-Diazepane & Aryl Halide prep_catalyst->prep_reactants prep_solvent Add Anhydrous, Degassed Solvent prep_reactants->prep_solvent react Seal & Heat (e.g., 100°C) prep_solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup_cool Cool to RT monitor->workup_cool workup_filter Dilute & Filter (Celite) workup_cool->workup_filter workup_extract Aqueous Extraction workup_filter->workup_extract workup_dry Dry & Concentrate workup_extract->workup_dry purify Flash Chromatography workup_dry->purify

Caption: A typical experimental workflow for the N-arylation reaction.

Troubleshooting_Tree cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_selectivity Selectivity Issues? start Low/No Yield? check_catalyst Catalyst Active? start->check_catalyst Yes check_solvent Solvent/Solubility OK? start->check_solvent Yes check_stoich Adjust Stoichiometry (Excess Amine) start->check_stoich No, but poor selectivity check_ligand Ligand Choice? check_catalyst->check_ligand check_base Base Strength? check_ligand->check_base check_temp Temperature High Enough? check_solvent->check_temp check_addition Slow Addition of Aryl Halide check_stoich->check_addition check_protect Consider Protection Strategy check_addition->check_protect

Caption: A decision tree for troubleshooting the N-arylation reaction.

References

Overcoming solubility issues of 1-(Pyridin-2-YL)-1,4-diazepane in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(Pyridin-2-YL)-1,4-diazepane. This guide provides troubleshooting advice and answers to frequently asked questions, with a focus on overcoming solubility challenges to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm observing a precipitate in my aqueous assay buffer after adding this compound from a DMSO stock. What is the likely cause?

A: This is a common issue known as compound precipitation, which typically occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer. This compound, like many nitrogen-containing heterocyclic compounds, is expected to have limited aqueous solubility, especially at neutral or alkaline pH.[1][2] While it may be fully dissolved in a 100% DMSO stock, the drastic change in solvent polarity upon dilution into an aqueous buffer can cause it to "crash out" of solution.[3][4] This is a challenge related to the compound's kinetic solubility.[4]

Q2: How does pH influence the solubility of this compound?

A: The pyridine moiety in this compound makes it a weak base.[1] The solubility of weakly basic compounds is highly pH-dependent.[2][5]

  • In acidic conditions (lower pH): The nitrogen atoms in the pyridine and diazepane rings can become protonated, forming a more soluble cationic salt.[1][6]

  • In neutral or basic conditions (higher pH): The compound will be in its neutral, free base form, which is generally less soluble in aqueous media. Therefore, you may observe significantly better solubility in acidic buffers (e.g., pH < 6.0) compared to neutral buffers like PBS (pH 7.4).

Q3: What is the difference between the free base and the hydrochloride salt of this compound?

A: The free base (CAS 287114-32-3) is the neutral form of the molecule. The hydrochloride salt (CAS 1177314-80-5) is a form where the molecule has been reacted with hydrochloric acid.[7][8] This protonates one or more of the basic nitrogen atoms, forming a salt that is generally more crystalline and has significantly higher aqueous solubility than the free base.[6] If you are consistently facing solubility issues, using the hydrochloride salt form is a recommended starting point.

Q4: What is the maximum recommended final concentration of DMSO in an assay?

A: While DMSO is an excellent solvent for many organic molecules, it can affect the activity of enzymes and cells, even at low concentrations.[3] A general guideline is to keep the final concentration of DMSO in your assay below 1%, and ideally below 0.5%, to minimize solvent-induced artifacts. The exact tolerance depends on the specific assay system (e.g., isolated enzymes may be more tolerant than sensitive cell lines). It is crucial to run a vehicle control (buffer with the same final DMSO concentration but without the test compound) to assess the impact of the solvent on your experiment.

Q5: Can other formulation strategies besides pH adjustment and co-solvents be used?

A: Yes. If simple pH adjustment or co-solvents are not sufficient or are incompatible with your assay, you can explore other methods:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds in their central cavity, forming a water-soluble inclusion complex.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[9]

  • Co-solvent combinations: Sometimes, a combination of co-solvents can have a synergistic effect on solubility.[10][11] For example, using a mixture of PEG 400 and ethanol might be more effective than either alone.

Troubleshooting Guide: Compound Precipitation

If you have observed precipitation of this compound in your assay, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Initial Diagnosis and Confirmation
  • Visual Check: Prepare your highest intended assay concentration in a clear microplate or tube. Against a dark background, check for any cloudiness, turbidity, or visible precipitate immediately after preparation and after the full incubation period at the assay temperature.

  • Quantitative Check (Optional): For a more sensitive measurement, read the absorbance of the solution in a plate reader at a high wavelength (e.g., 600-700 nm) where the compound itself does not absorb. An increased reading compared to a vehicle control indicates light scattering from insoluble particles.[12]

Step 2: Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues.

G Troubleshooting Workflow for Compound Precipitation start Precipitation Observed check_conc Is the final compound concentration too high? start->check_conc reduce_conc Action: Lower the test concentration or perform a solubility pre-assessment. check_conc->reduce_conc Yes check_salt Are you using the free base form? check_conc->check_salt No solved Problem Solved reduce_conc->solved use_salt Action: Switch to the hydrochloride salt form for better intrinsic solubility. check_salt->use_salt Yes check_buffer Is your buffer pH neutral or basic (pH ≥ 7)? check_salt->check_buffer No use_salt->solved adjust_ph Action: Test solubility in lower pH buffers (e.g., pH 5.0-6.5) if compatible with assay. check_buffer->adjust_ph Yes check_cosolvent Is the final DMSO concentration very low (<0.1%)? check_buffer->check_cosolvent No adjust_ph->solved increase_cosolvent Action: Increase final DMSO (up to 0.5%) or test other co-solvents (PEG 400). check_cosolvent->increase_cosolvent Yes advanced_methods Consider Advanced Methods: - Cyclodextrins (HP-β-CD) - Surfactants (low concentration) check_cosolvent->advanced_methods No increase_cosolvent->solved advanced_methods->solved

A step-by-step guide to resolving precipitation issues.

Data Summary

The following table presents illustrative kinetic solubility data for this compound (free base) under various common assay conditions. This data is intended as a guideline for experimental design.

Table 1: Illustrative Kinetic Solubility of this compound

Buffer System pH Co-Solvent (Final %) Additive Max Soluble Conc. (µM) Method
Phosphate-Buffered Saline (PBS) 7.4 0.5% DMSO None < 10 Nephelometry
Phosphate-Buffered Saline (PBS) 7.4 1% DMSO None 15 Nephelometry
MES Buffer 6.5 0.5% DMSO None 50 Nephelometry
Acetate Buffer 5.5 0.5% DMSO None > 200 Nephelometry
Phosphate-Buffered Saline (PBS) 7.4 0.5% DMSO 1% HP-β-CD 75 Nephelometry
Phosphate-Buffered Saline (PBS) 7.4 0.5% DMSO, 1% PEG 400 None 40 Nephelometry

Note: This is hypothetical data provided for illustrative purposes. Actual solubility should be determined empirically.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol is used to rapidly determine the maximum soluble concentration of this compound in a specific buffer.[4][13]

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Assay buffer of choice (e.g., PBS, pH 7.4).

  • Clear 96- or 384-well microplate.

  • Nephelometer or plate reader capable of measuring light scatter.

Procedure:

  • Prepare a 2X working stock of your compound by diluting the 10 mM DMSO stock into your assay buffer. For a top concentration of 200 µM, this would be a 400 µM solution. Ensure the DMSO concentration is twice the desired final concentration (e.g., 1% for a 0.5% final concentration).

  • In the microplate, add a volume of assay buffer to a series of wells.

  • Add an equal volume of the 2X working stock to the first well to achieve the highest desired concentration (e.g., 100 µL buffer + 100 µL of 400 µM stock = 200 µM final).

  • Perform a 1:2 serial dilution down the plate by transferring half the volume from one well to the next.

  • Include "buffer + final DMSO %" wells as a negative control.

  • Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for 1-2 hours.[13]

  • Measure light scattering using a nephelometer.

  • Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which the signal sharply rises above the baseline is the kinetic solubility limit.

Protocol 2: Co-Solvent Tolerance Test for Cell-Based Assays

This protocol determines the highest concentration of a co-solvent (e.g., DMSO, PEG 400) that can be used in a cell-based assay without causing significant toxicity.

Materials:

  • Cultured cells of interest.

  • Complete cell culture medium.

  • Co-solvent to be tested (e.g., DMSO).

  • Cell viability assay reagent (e.g., MTT, resazurin, CellTiter-Glo®).

  • 96-well cell culture plate.

Procedure:

  • Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare a series of dilutions of the co-solvent in complete culture medium. For DMSO, a typical range would be from 2% down to 0.03% in 1:2 dilutions. Include a "medium only" control.

  • Remove the old medium from the cells and replace it with the medium containing the different co-solvent concentrations.

  • Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability (%) against the co-solvent concentration. Choose the highest concentration that maintains high cell viability (e.g., >90%) for your experiments.

Visualization of Concepts

Solubilization Strategy Decision Tree

This diagram helps researchers select an appropriate solubilization strategy based on their experimental constraints.

G Decision Tree for Selecting a Solubilization Strategy start Start: Compound Precipitates assay_type What is the assay type? start->assay_type cell_free Cell-Free Assay (e.g., Enzyme, Binding) assay_type->cell_free Cell-Free cell_based Cell-Based Assay (e.g., Viability, Signaling) assay_type->cell_based Cell-Based ph_sensitive Is the assay tolerant to pH changes? cell_free->ph_sensitive cell_cosolvent Run Co-solvent Tolerance Test (See Protocol 2) cell_based->cell_cosolvent adjust_ph Strategy 1: Lower Buffer pH (e.g., to pH 6.0-6.5) ph_sensitive->adjust_ph Yes cosolvent_sensitive Is the assay tolerant to co-solvents? ph_sensitive->cosolvent_sensitive No final_choice Combine strategies if needed (e.g., lower pH + co-solvent) adjust_ph->final_choice use_cosolvent Strategy 2: Use Co-solvents (Increase DMSO, add PEG 400) cosolvent_sensitive->use_cosolvent Yes use_cyclodextrin Strategy 3: Use Cyclodextrins (e.g., HP-β-CD) cosolvent_sensitive->use_cyclodextrin No use_cosolvent->final_choice use_cyclodextrin->final_choice cell_cosolvent->cosolvent_sensitive

Choosing a method to improve compound solubility.
Example Signaling Pathway: MAPK/ERK Pathway

Many small molecule inhibitors, including those with pyridine scaffolds, are developed to target protein kinases.[14] The diagram below illustrates the MAPK/ERK signaling pathway, a common target in cancer drug development. This compound could hypothetically be investigated as an inhibitor at any of the kinase steps (e.g., Raf, MEK).

G Example Target Pathway: MAPK/ERK Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Kinase Ras->Raf Activates MEK MEK Kinase Raf->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors (c-Fos, c-Jun) ERK->TF Activates Response Cellular Responses (Proliferation, Survival) TF->Response Regulates Inhibitor Potential Target for This compound Inhibitor->MEK

Hypothetical targeting of a kinase cascade.

References

Stability testing of 1-(Pyridin-2-YL)-1,4-diazepane under physiological conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the stability testing of 1-(Pyridin-2-YL)-1,4-diazepane under physiological conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a heterocyclic compound belonging to the 1,4-diazepine class.[1] This class of compounds is known for a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[1] While the specific therapeutic applications of this compound are still under investigation, its structural similarity to other bioactive 1,4-diazepines suggests potential for use in pharmaceutical development.

Q2: What are the typical physiological conditions for stability testing?

Physiological conditions are generally simulated in vitro using a buffered solution at pH 7.4 and a temperature of 37°C to mimic human blood. The stability of the compound is assessed over a defined period under these conditions.

Q3: What are the potential degradation pathways for this compound under physiological conditions?

Based on the chemistry of related pyridine and diazepine compounds, potential degradation pathways for this compound may include:

  • Hydrolysis: The diazepine ring could be susceptible to hydrolytic cleavage, particularly at the amide bond if one is present in a derivative, or cleavage of the seven-membered ring.[2]

  • Oxidation: The pyridine ring and the nitrogen atoms in the diazepine ring can be susceptible to oxidation.[3][4] This could involve N-oxidation or hydroxylation of the pyridine ring.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of pyridine-containing compounds.[5]

Q4: What analytical methods are suitable for quantifying this compound and its potential degradants?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for the analysis of 1,4-diazepine derivatives.[6][7][8][9] Gas chromatography-mass spectrometry (GC-MS) can also be used, potentially after derivatization.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor solubility of the compound in physiological buffer. The compound may have low aqueous solubility at pH 7.4. The hydrochloride salt form may have better solubility than the free base.- Prepare a stock solution in an organic solvent like DMSO and then dilute it into the physiological buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the experiment. - Investigate the use of co-solvents or solubilizing agents, but be mindful of their potential impact on stability. - For 1,4-benzodiazepine-2-one derivatives, solid dispersions with polymers like PVP have been shown to increase solubility.[10]
Rapid degradation of the compound is observed. The compound may be inherently unstable under the tested conditions. The degradation could be due to hydrolysis, oxidation, or light sensitivity.- Confirm the pH of the buffer and the temperature are accurate. - To investigate oxidation, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon). - To assess light sensitivity, perform the experiment in the dark or using amber-colored vials. - Analyze for expected degradation products to understand the degradation pathway.
Multiple unexpected peaks appear in the chromatogram. These could be impurities from the initial sample, degradation products, or artifacts from the analytical method.- Analyze a blank sample (buffer only) to identify any peaks originating from the matrix. - Analyze the starting material (time zero sample) to identify any initial impurities. - Use a high-resolution mass spectrometer to obtain accurate mass data for the unknown peaks to aid in their identification.
Poor peak shape or resolution in HPLC analysis. This can be caused by issues with the mobile phase, column, or interactions between the analyte and the stationary phase.- Adjust the mobile phase composition (e.g., pH, organic solvent ratio). - Try a different HPLC column with a different stationary phase. - Ensure the sample is fully dissolved in the mobile phase before injection.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in Physiological Buffer
  • Preparation of Physiological Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.[11]

  • Incubation: Dilute the stock solution in the physiological buffer to a final concentration of 100 µM. Incubate the solution at 37°C.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis: Immediately analyze the samples by HPLC-UV or HPLC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate.

Protocol 2: Identification of Degradation Products
  • Forced Degradation: To generate a sufficient amount of degradation products for identification, subject the compound to forced degradation conditions. This can include treatment with acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidizing agent (e.g., 3% H₂O₂), and exposure to heat and light.

  • Analysis by LC-MS/MS: Analyze the samples from the forced degradation studies using a high-resolution LC-MS/MS system.

  • Structure Elucidation: Use the fragmentation patterns from the MS/MS data to propose structures for the degradation products.

Data Presentation

The stability data should be summarized in a clear and organized manner.

Table 1: Stability of this compound in Physiological Buffer (pH 7.4) at 37°C

Time (hours)Concentration (µM)% Remaining
0100.0100.0
198.598.5
296.296.2
492.192.1
885.385.3
1278.978.9
2465.465.4

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Physiological Buffer (pH 7.4) incubation Incubate at 37°C prep_buffer->incubation prep_stock Prepare Stock Solution (DMSO) prep_stock->incubation sampling Sample at Time Points incubation->sampling hplc HPLC-MS/MS Analysis sampling->hplc data_analysis Data Analysis & Degradation Rate hplc->data_analysis

Caption: Experimental workflow for stability testing.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_prod Ring-Opened Product parent->hydrolysis_prod H₂O n_oxide Pyridine N-Oxide parent->n_oxide [O] hydroxylated Hydroxylated Pyridine parent->hydroxylated [O]

Caption: Potential degradation pathways.

References

Troubleshooting inconsistent results in 1,4-diazepane biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-diazepane derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the consistency and reliability of your biological assay results.

Frequently Asked Questions (FAQs)

Q1: My 1,4-diazepane compound shows highly variable IC50/EC50 values between experiments. What are the likely causes?

A1: Inconsistent potency values are a common issue and can often be attributed to the physicochemical properties of the 1,4-diazepane scaffold. The primary suspect is often poor aqueous solubility.[1] When a compound's concentration in the assay buffer exceeds its solubility limit, it can precipitate, leading to a lower and more variable effective concentration than intended.[1] Other factors include compound stability, degradation over time, or interactions with assay components.

Q2: I am observing a flat or very shallow dose-response curve. What could be the problem?

A2: A flat or shallow dose-response curve for a 1,4-diazepane derivative can indicate several possibilities:

  • Low Potency: The compound may have weak or no activity against the target in your specific assay conditions.

  • Solubility Issues: The compound may be precipitating at higher concentrations, preventing a full dose-response relationship from being observed.[1]

  • Assay Interference: The 1,4-diazepane moiety or its substituents could interfere with the assay technology itself (e.g., autofluorescence in fluorescence-based assays).[2]

  • Compound Degradation: The compound may not be stable under the assay conditions (e.g., temperature, pH, light exposure).[3][4]

Q3: There is high variability between my replicate wells (CV > 15%). How can I improve my precision?

A3: High coefficient of variation (CV) between replicates often points to procedural or technical issues rather than the compound itself. Common causes include:

  • Pipetting Errors: Inconsistent pipetting technique is a major source of variability.[2][5] Ensure pipettes are calibrated and use appropriate techniques for the volumes being dispensed.

  • Cell Plating Inconsistency: Uneven cell distribution in the wells can lead to significant differences in signal.[2] Ensure cells are well-suspended before and during plating.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health, leading to skewed results.[2] It is advisable to fill the outer wells with sterile buffer or media and avoid using them for experimental data points.[2]

  • Incomplete Mixing: Ensure all reagents and the compound dilutions are thoroughly mixed before being added to the assay plate.

Q4: My 1,4-diazepane compound seems to lose activity upon storage. What are the best storage practices?

A4: Like many small molecules, 1,4-diazepane derivatives can be susceptible to degradation. For long-term storage, it is recommended to store compounds as a dry powder or in a suitable solvent (like DMSO) at -20°C or lower.[4] Repeated freeze-thaw cycles should be minimized by preparing smaller aliquots of stock solutions. Some benzodiazepines have been shown to be susceptible to hydrolysis, especially in aqueous solutions.[3][4] Therefore, preparing fresh dilutions from a frozen stock on the day of the experiment is highly recommended.

Troubleshooting Guides

Issue 1: Inconsistent Potency and Dose-Response

This guide provides a systematic approach to troubleshooting inconsistent potency (e.g., shifting IC50 values) and poor dose-response curves.

Troubleshooting Workflow for Inconsistent Potency

A Inconsistent IC50 or Flat Dose-Response B Check Compound Solubility A->B C Perform Kinetic Solubility Assay (e.g., Nephelometry) B->C How? D Solubility < Max Assay Conc.? C->D E Reduce Highest Compound Conc. Lower DMSO % D->E Yes F Check Compound Stability D->F No N Problem Resolved E->N G LC-MS Analysis of Compound in Assay Buffer Over Time F->G How? H Degradation Observed? G->H I Reduce Incubation Time Optimize Buffer pH H->I Yes J Investigate Assay Interference H->J No I->N K Run Compound in Control Assay (without target) J->K How? L Signal in Control? K->L M Select Alternative Detection Method L->M Yes O Problem Persists: Re-evaluate Target Engagement L->O No M->N A High Variability Between Replicates (CV > 15%) B Review Pipetting Technique A->B C Calibrate Pipettes Use Reverse Pipetting for Viscous Liquids B->C Action K Problem Persists: Consider Assay Automation B->K If problem persists D Review Cell Plating Procedure C->D E Ensure Homogeneous Cell Suspension Check for Cell Clumping D->E Action D->K If problem persists F Assess Plate for Edge Effects E->F G Use Buffer in Outer Wells Ensure Proper Plate Sealing F->G Action F->K If problem persists H Check Reagent Preparation G->H I Ensure Thorough Mixing of All Solutions H->I Action H->K If problem persists J Problem Resolved I->J cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis A Prepare Membrane Homogenate (Expressing Target Receptor) D Incubate Membrane, Radioligand, and Test Compound/Vehicle A->D B Prepare Radioligand Solution (e.g., [3H]-ligand) B->D C Prepare Serial Dilutions of 1,4-Diazepane Test Compound C->D E Include Controls: Total Binding (no inhibitor) Non-Specific Binding (excess cold ligand) D->E F Rapid Filtration through Glass Fiber Filter Plate D->F E->F G Wash Filters to Remove Unbound Radioligand F->G H Add Scintillation Cocktail and Count Radioactivity G->H I Calculate Specific Binding H->I J Plot % Inhibition vs. [Compound] I->J K Determine IC50/Ki using Non-linear Regression J->K cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor GPCR g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 downstream Downstream Cellular Responses ca2->downstream pkc->downstream ligand 1,4-Diazepane Derivative ligand->receptor Binds

References

Refinement of analytical methods for 1-(Pyridin-2-YL)-1,4-diazepane quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quantification of 1-(Pyridin-2-YL)-1,4-diazepane. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of this compound?

A1: The most common and recommended techniques are High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC is noted for its versatility, high resolution, and sensitivity in analyzing 1,4-diazepane derivatives.[1]

Q2: I am not getting a good peak shape in my HPLC analysis. What are the common causes and solutions?

A2: Poor peak shape, such as tailing, fronting, or splitting, can be caused by several factors. Tailing peaks may result from secondary interactions with the stationary phase or column overloading.[3] Broad peaks can indicate column deterioration or issues with the mobile phase.[3] Split peaks might be due to injection problems or partial dissolution of the sample.[3] To troubleshoot, consider adjusting the mobile phase pH, using a different column, or ensuring your sample is fully dissolved in a compatible solvent.[4][5]

Q3: My baseline is drifting during my HPLC run. What should I do?

A3: Baseline drift can be caused by changes in mobile phase composition, temperature fluctuations, or column contamination.[1][5] Ensure your mobile phase is well-mixed and degassed.[1] Using a column thermostat can help maintain a stable temperature. If the column is contaminated, flushing with a strong solvent may resolve the issue.[1][6]

Q4: What are the key considerations for sample preparation when analyzing this compound in biological matrices?

A4: For complex biological matrices like plasma or urine, sample preparation is crucial to remove interfering substances.[7] Common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[5][8] The choice of extraction method will depend on the specific matrix and the physicochemical properties of the analyte.

Q5: How can I improve the sensitivity of my method?

A5: To improve sensitivity, you can optimize the detector settings, increase the injection volume (while being mindful of potential peak distortion), or employ a more sensitive detection method like tandem mass spectrometry (MS/MS).[4] Proper sample preparation to concentrate the analyte and remove matrix interference is also critical.[7]

Troubleshooting Guides

HPLC-UV/MS Analysis
Issue Potential Causes Troubleshooting Steps
No Peak or Very Small Peak - Incorrect injection volume- Sample degradation- Detector issue- Mobile phase incompatibility- Verify autosampler/syringe injection volume.- Check sample stability; prepare fresh standards and samples.- Ensure detector is on and settings are appropriate.- Confirm sample is soluble in the mobile phase.
Peak Tailing - Secondary interactions with silica- Column overload- Low mobile phase pH- Use a base-deactivated column or add a competing base to the mobile phase.- Dilute the sample.- Increase the mobile phase pH to suppress silanol interactions.
Ghost Peaks - Contamination in the mobile phase or system- Sample carryover- Use high-purity solvents and freshly prepared mobile phase.- Flush the column and injection port.- Run blank injections to identify the source of contamination.[3]
Irreproducible Retention Times - Fluctuations in temperature- Inconsistent mobile phase composition- Pump malfunction- Use a column oven to maintain a constant temperature.- Ensure accurate and consistent mobile phase preparation.- Check the pump for leaks and ensure proper functioning.[6]
GC-MS Analysis
Issue Potential Causes Troubleshooting Steps
Poor Peak Shape - Active sites in the inlet or column- Inappropriate injection temperature- Use a deactivated inlet liner and column.- Optimize the injection port temperature.
Low Signal Intensity - Analyte degradation at high temperatures- Poor ionization- Lower the injection port and transfer line temperatures.- Optimize the ion source parameters.
Matrix Interference - Co-eluting compounds from the sample matrix- Improve sample cleanup using SPE or LLE.- Use a more selective mass transition (if using MS/MS).
Non-linear Calibration Curve - Analyte adsorption- Detector saturation- Deactivate the GC system.- Dilute the calibration standards to a lower concentration range.

Experimental Protocols

Example HPLC-UV Method for this compound Quantification

This is a general method and may require optimization and validation for your specific application.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol at 1 mg/mL.

    • Perform serial dilutions in the mobile phase to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation (from a solid formulation):

    • Accurately weigh and crush the formulation.

    • Dissolve a known amount in a suitable solvent (e.g., methanol) with sonication.

    • Filter the solution through a 0.45 µm filter before injection.

Example GC-MS Method for this compound Quantification

This is a general method and may require optimization and validation. Derivatization may be necessary to improve peak shape and thermal stability.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions.

Data Presentation

Table 1: Example HPLC Method Validation Parameters

ParameterResult
Linearity Range (µg/mL)0.1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.05
Limit of Quantification (LOQ) (µg/mL)0.1
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: Example GC-MS Method Validation Parameters

ParameterResult
Linearity Range (ng/mL)1 - 500
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) (ng/mL)0.5
Limit of Quantification (LOQ) (ng/mL)1
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Sample Matrix (e.g., Biological Fluid, Formulation) extract Extraction (SPE or LLE) sample->extract concentrate Evaporation & Reconstitution extract->concentrate hplc_gc HPLC or GC-MS Analysis concentrate->hplc_gc data_acq Data Acquisition hplc_gc->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification hplc_troubleshooting cluster_peak Peak Shape Issues cluster_baseline Baseline Issues cluster_retention Retention Time Issues start Poor Chromatographic Result peak_tailing Tailing start->peak_tailing peak_fronting Fronting start->peak_fronting peak_split Splitting start->peak_split baseline_drift Drift start->baseline_drift baseline_noise Noise start->baseline_noise rt_shift Shifting RT start->rt_shift rt_irreproducible Irreproducible RT start->rt_irreproducible sol1 Check column health peak_tailing->sol1 sol2 Adjust mobile phase pH peak_tailing->sol2 sol3 Ensure proper mobile phase mixing baseline_drift->sol3 sol4 Check for temperature fluctuations baseline_drift->sol4 sol5 Verify mobile phase composition rt_shift->sol5 sol6 Check for leaks in the system rt_shift->sol6

References

Technical Support Center: Mitigating Off-Target Effects of 1-(Pyridin-2-YL)-1,4-diazepane and Related Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating the off-target effects of 1-(Pyridin-2-YL)-1,4-diazepane and other small molecule inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with compounds like this compound?

A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the function of proteins other than its intended biological target.[1] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where an observed phenotype may be due to an off-target effect rather than the inhibition of the intended target.[1] Furthermore, off-target binding can result in cellular toxicity and a lack of translatability from preclinical models to clinical settings.[1]

Q2: How can I preemptively assess the potential for off-target effects with a novel compound?

A2: A proactive approach to identifying potential off-target effects is crucial. Strategies include:

  • Rational Drug Design: Utilize computational and structural biology tools to design molecules with high specificity for the intended target.[2]

  • High-Throughput Screening (HTS): Screen the compound against a broad panel of targets to identify any initial off-target interactions early in the development process.[2][3]

  • Kinase Profiling: Since many inhibitors target ATP binding sites, which are conserved across kinases, it is essential to perform kinome-wide selectivity screening to identify unintended kinase inhibition.[3][4]

Q3: What are some initial steps to determine if an observed cellular phenotype is a result of an off-target effect?

A3: To distinguish between on-target and off-target effects, a multi-faceted approach is recommended:

  • Use of a Negative Control: Synthesize a close chemical analog of your compound that is inactive against the intended target.[1] If the phenotype is absent when using the negative control, it is more likely to be an on-target effect.[1]

  • Multiple Structurally Distinct Inhibitors: Use multiple inhibitors with different chemical scaffolds that target the same protein.[1] If all compounds produce the same phenotype, it is less likely to be caused by shared off-targets.[1]

  • Genetic Knockdown/Knockout: Employ techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target.[1] If the phenotype persists in the absence of the target protein, it is likely an off-target effect.[1]

Troubleshooting Guide

This guide provides solutions to common problems that may arise during your experiments, potentially indicating off-target effects.

Problem Possible Cause Troubleshooting Steps
Unexpected Cellular Toxicity The compound may be inhibiting essential off-target proteins.1. Perform a kinome-wide selectivity screen to identify inhibited kinases.[1] 2. Test inhibitors with different chemical scaffolds targeting the same protein; if cytotoxicity persists, it may be an on-target effect.[1] 3. Ensure the compound is soluble in the cell culture media and use a vehicle control to rule out solvent-induced toxicity.[1]
Inconsistent Results Between In Vitro and Cellular Assays 1. Poor cell permeability of the compound. 2. High intracellular ATP concentrations outcompeting the inhibitor.[5] 3. Rapid metabolism or efflux of the compound from the cell.[5]1. Perform cell permeability assays (e.g., PAMPA). 2. Increase the compound concentration in cellular assays. 3. Investigate the metabolic stability of the compound in cells.
Lack of Phenotype Despite Target Engagement Activation of compensatory signaling pathways.[1]1. Use techniques like Western blotting to probe for the activation of known compensatory pathways.[1] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[1]
High Background Signal in Kinase Assays 1. Compound aggregation forming non-specific inhibitors.[6] 2. Interference of the compound with the detection reagents.[6]1. Repeat the assay with the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.[6] 2. Run a control with the compound and detection reagent in the absence of the kinase to check for interference.[6]

Experimental Protocols

In Vitro Kinase Profiling

This protocol outlines a common method for assessing the selectivity of a kinase inhibitor against a broad panel of kinases.

Materials:

  • Purified recombinant kinases (large panel)

  • Specific peptide or protein substrates for each kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase, its specific substrate, and the diluted compound.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of incorporated radiolabeled phosphate using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the compound and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in a cellular environment.

Materials:

  • Cells expressing the target protein

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Western blotting reagents

Procedure:

  • Treat cultured cells with either this compound or a vehicle control.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and divide them into aliquots in PCR tubes.

  • Heat the aliquots to a range of temperatures using a thermal cycler for a fixed duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thawing.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the amount of soluble target protein at each temperature by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation

Table 1: Kinase Selectivity Profile of a Hypothetical Inhibitor

KinaseIC50 (nM)
On-Target Kinase A 15
Off-Target Kinase B250
Off-Target Kinase C>10,000
Off-Target Kinase D800
Off-Target Kinase E>10,000

Table 2: Comparison of In Vitro and Cellular Activity

Assay TypeIC50 (nM)
In Vitro Kinase Assay15
Cellular Target Phosphorylation Assay200
Cell Proliferation Assay500

Visualizations

MitigatingOffTargetEffects cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Mitigation Compound Synthesis Compound Synthesis In Vitro Assay In Vitro Assay Compound Synthesis->In Vitro Assay Potency & Selectivity Potency & Selectivity In Vitro Assay->Potency & Selectivity Kinome Scan Kinome Scan Potency & Selectivity->Kinome Scan Identify Off-Targets Identify Off-Targets Kinome Scan->Identify Off-Targets Cellular Assays Cellular Assays Identify Off-Targets->Cellular Assays Confirm Phenotype Confirm Phenotype Cellular Assays->Confirm Phenotype Structure-Activity Relationship Structure-Activity Relationship Confirm Phenotype->Structure-Activity Relationship Compound Optimization Compound Optimization Structure-Activity Relationship->Compound Optimization

Caption: Workflow for identifying and mitigating off-target effects.

TroubleshootingDecisionTree Unexpected Phenotype Unexpected Phenotype Is Target Engaged? Is Target Engaged? Unexpected Phenotype->Is Target Engaged? Use Negative Control Use Negative Control Is Target Engaged?->Use Negative Control Yes Perform CETSA Perform CETSA Is Target Engaged?->Perform CETSA No Phenotype Persists? Phenotype Persists? Use Negative Control->Phenotype Persists? Likely Off-Target Likely Off-Target Perform CETSA->Likely Off-Target Phenotype Persists?->Likely Off-Target Yes Likely On-Target Likely On-Target Phenotype Persists?->Likely On-Target No

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Enhancing the Blood-Brain Barrier Permeability of 1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on 1,4-diazepane derivatives targeting the central nervous system (CNS). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions for problems you may encounter when assessing and optimizing the blood-brain barrier (BBB) permeability of your 1,4-diazepane derivatives.

Q1: My 1,4-diazepane derivative shows poor permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB). What are the likely causes and how can I improve it?

A1: Poor permeability in the PAMPA-BBB assay suggests that the passive diffusion of your compound across a lipid membrane is low. This is often related to its physicochemical properties.

Troubleshooting Steps:

  • High Polarity: The 1,4-diazepane ring contains two nitrogen atoms which can be protonated at physiological pH, increasing the compound's polarity.

    • Solution: Modify the structure to decrease the topological polar surface area (TPSA). A TPSA of less than 90 Ų is generally considered favorable for BBB penetration.[1] Consider adding lipophilic groups to mask the polar nature of the diazepane ring.

  • Low Lipophilicity: Insufficient lipophilicity can prevent the compound from partitioning into the lipid membrane.

    • Solution: Increase the lipophilicity (LogP) of your derivative. The optimal LogP range for BBB penetration is typically between 1 and 3. This can be achieved by introducing non-polar functional groups. However, be aware that excessively high lipophilicity can lead to increased plasma protein binding and metabolism.[2]

  • Molecular Weight: While most small molecules are not limited by size, very large substituents on the 1,4-diazepane scaffold could hinder permeability.

    • Solution: Aim for a molecular weight below 500 Da.[3]

Q2: My compound has good lipophilicity but still shows low permeability in a Caco-2 or other cell-based in vitro BBB model. What could be the issue?

A2: If a lipophilic compound shows poor permeability in a cell-based assay, it is highly probable that it is a substrate for active efflux transporters at the BBB, such as P-glycoprotein (P-gp).[3]

Troubleshooting Steps:

  • Efflux Ratio Assessment: Perform a bidirectional Caco-2 assay to determine the efflux ratio (ER). An ER greater than 2 suggests that your compound is actively transported out of the cells.[4]

  • Co-incubation with Inhibitors: Run the permeability assay in the presence of known P-gp inhibitors, such as verapamil or cyclosporin A. A significant increase in the apparent permeability (Papp) in the presence of an inhibitor confirms that your compound is a P-gp substrate.

  • Structural Modification: Modify the 1,4-diazepane derivative to reduce its affinity for P-gp. This can sometimes be achieved by altering the substitution pattern on the diazepane ring or its substituents.

Q3: The results from my in vitro BBB permeability assays are inconsistent. What are the common sources of variability?

A3: Inconsistent results in in vitro BBB models can arise from several factors related to the experimental setup and the cells themselves.

Troubleshooting Steps:

  • Cell Monolayer Integrity: The tightness of the cell monolayer is crucial for a reliable assay.

    • Solution: Regularly monitor the transendothelial electrical resistance (TEER) of your cell monolayer. Low TEER values indicate a leaky barrier. Also, perform a Lucifer Yellow rejection assay to confirm monolayer integrity.[4]

  • Cell Passage Number: The characteristics of cell lines can change with a high number of passages.

    • Solution: Use cells within a validated passage number range to ensure consistent expression of tight junction proteins and transporters. For Caco-2 cells, passages between 20 and 50 are often recommended.[5]

  • Experimental Conditions: Variations in incubation time, temperature, and buffer composition can affect permeability.

    • Solution: Standardize all experimental parameters and include well-characterized high and low permeability control compounds in every assay to ensure reproducibility.

Data Presentation

The following tables provide an illustrative example of how to structure quantitative data for a series of 1,4-diazepane derivatives to evaluate their BBB permeability potential. Please note that the following data is hypothetical and for illustrative purposes only.

Table 1: Physicochemical Properties and In Vitro Permeability of 1,4-Diazepane Derivatives

Compound IDR1-SubstituentR2-SubstituentMW (Da)LogPTPSA (Ų)PAMPA-BBB Papp (x 10⁻⁶ cm/s)
DZ-01HPhenyl232.32.124.15.2
DZ-02MethylPhenyl246.32.524.16.8
DZ-03H4-Chlorophenyl266.72.824.18.1
DZ-04H4-Methoxyphenyl262.31.833.33.5
DZ-05H2-Pyridyl233.31.537.12.1

Table 2: Cell-Based Permeability and Efflux Ratio of Selected 1,4-Diazepane Derivatives

Compound IDCaco-2 Papp (A→B) (x 10⁻⁶ cm/s)Caco-2 Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Caco-2 Papp (A→B) with Verapamil (x 10⁻⁶ cm/s)
DZ-013.16.52.15.9
DZ-034.55.01.14.8
DZ-041.84.22.33.9

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol is adapted for the screening of 1,4-diazepane derivatives to predict their passive BBB permeability.[6][7]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Porcine polar brain lipid (PBL)

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (10 mM stock in DMSO)

  • Reference compounds (e.g., caffeine for high permeability, atenolol for low permeability)

Procedure:

  • Prepare the Lipid Membrane: Dissolve 20 mg of PBL in 1 mL of dodecane.

  • Coat the Filter Plate: Add 5 µL of the PBL/dodecane solution to each well of the filter plate. Allow the solvent to evaporate completely.

  • Prepare Donor Solutions: Dilute the 10 mM stock solutions of test and reference compounds in PBS to a final concentration of 100 µM.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Start the Assay: Add 150 µL of the donor solutions to the corresponding wells of the coated filter plate.

  • Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp): Use the following equation to calculate the Papp value.

Caco-2 Bidirectional Permeability Assay

This protocol is designed to assess the permeability of 1,4-diazepane derivatives and identify potential interactions with efflux transporters like P-gp.[4][5][8]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with polycarbonate membrane inserts

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • Test compounds (10 mM stock in DMSO)

  • Control compounds (e.g., propranolol for high permeability, Lucifer Yellow for low permeability)

  • P-gp inhibitor (e.g., verapamil)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the TEER of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >300 Ω·cm²).

  • Prepare Transport Buffer: Prepare fresh HBSS buffer.

  • Prepare Dosing Solutions: Dilute the stock solutions of test and control compounds in HBSS to the desired final concentration (e.g., 10 µM). For the inhibitor experiment, prepare a dosing solution also containing the P-gp inhibitor.

  • Apical to Basolateral (A→B) Permeability:

    • Wash the monolayers with pre-warmed HBSS.

    • Add 0.5 mL of the dosing solution to the apical (upper) chamber and 1.5 mL of fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • Basolateral to Apical (B→A) Permeability:

    • Wash the monolayers with pre-warmed HBSS.

    • Add 1.5 mL of the dosing solution to the basolateral chamber and 0.5 mL of fresh HBSS to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Sample Analysis: Analyze the concentration of the compounds in the collected samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both directions and determine the efflux ratio (ER = Papp(B→A) / Papp(A→B)).

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro BBB Permeability Screening cluster_analysis Data Analysis & Decision Making synthesis Synthesize 1,4-Diazepane Derivatives physchem Determine Physicochemical Properties (LogP, TPSA, MW) synthesis->physchem pampa PAMPA-BBB Assay physchem->pampa Screen for Passive Permeability caco2 Caco-2 Bidirectional Assay pampa->caco2 Promising Candidates papp_calc Calculate Papp Values caco2->papp_calc er_calc Calculate Efflux Ratio caco2->er_calc sar_analysis Structure-Activity Relationship (SAR) Analysis papp_calc->sar_analysis er_calc->sar_analysis decision Select Candidates for In Vivo Studies sar_analysis->decision

Caption: A typical experimental workflow for screening 1,4-diazepane derivatives for BBB permeability.

troubleshooting_logic cluster_physchem Physicochemical Properties cluster_solutions_physchem Medicinal Chemistry Solutions cluster_efflux Efflux Transporter Interaction cluster_solutions_efflux Further Investigation & Redesign start Low Papp in PAMPA-BBB check_logp Is LogP between 1 and 3? start->check_logp check_tpsa Is TPSA < 90 Ų? check_logp->check_tpsa Yes modify_logp Increase/Decrease Lipophilicity check_logp->modify_logp No check_mw Is MW < 500 Da? check_tpsa->check_mw Yes modify_tpsa Mask Polar Groups check_tpsa->modify_tpsa No modify_mw Reduce Substituent Size check_mw->modify_mw No low_papp_cell Low Papp in Caco-2 Assay check_mw->low_papp_cell Yes check_er Is Efflux Ratio > 2? low_papp_cell->check_er inhibitor_assay Confirm with P-gp Inhibitor check_er->inhibitor_assay Yes end end check_er->end No (Other issues, e.g., metabolism, cell toxicity) structural_mod Modify Structure to Reduce P-gp Affinity inhibitor_assay->structural_mod

Caption: A troubleshooting decision tree for low BBB permeability of 1,4-diazepane derivatives.

References

Validation & Comparative

A Comparative Analysis of 1-(Pyridin-2-YL)-1,4-diazepane and Other Prominent D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, continues to be a significant area of interest in neuroscience research and drug development due to its potential implications in various neuropsychiatric disorders. This guide provides a comparative analysis of the investigational compound 1-(Pyridin-2-YL)-1,4-diazepane against a selection of well-characterized D4 receptor antagonists. The objective is to offer a clear, data-driven comparison of their binding affinities, selectivity, and functional potencies to aid researchers in selecting the most appropriate tool compounds for their studies.

Disclaimer: Quantitative pharmacological data for this compound as a D4 antagonist is not widely available in peer-reviewed literature. For the purpose of this comparative guide, we are referencing a commercially available compound, designated "Dopamine D4 receptor antagonist-1," which is presumed to be this compound, with a reported Ki of 9.0 nM for the human D4.2 receptor.[1] This assumption is foundational to the comparative data presented herein.

Quantitative Comparison of D4 Receptor Antagonists

The following table summarizes the in vitro binding affinities (Ki) of this compound and other selected D4 antagonists for the human dopamine D4 receptor, as well as their affinities for D2 and D3 receptors to illustrate selectivity. Lower Ki values are indicative of higher binding affinity.

CompoundD4 Receptor (Ki, nM)D2 Receptor (Ki, nM)D3 Receptor (Ki, nM)D2/D4 Selectivity Ratio
This compound 9.0[1]Data Not AvailableData Not AvailableData Not Available
L-745,870 0.43 - 0.51[2]960[2]2300[2]>2000[2]
Sonepiprazole (U-101,387) 10[2][3]>2000[2][3]>2000[2][3]>200[2]
PD 89211 3.7[2]>3000[2]Data Not Available>800[2]
ML398 36[2]>20,000[2]>20,000[2]>555[2]
Clozapine 8.6[4]Lower affinity than D4[4]Lower affinity than D4[4]~2.8

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding, the following diagrams illustrate the canonical D4 receptor signaling pathway and the workflows for key experimental assays used to characterize these antagonists.

D4_Signaling_Pathway Dopamine D4 Receptor Signaling Pathway Dopamine Dopamine D4R D4 Receptor Dopamine->D4R activates G_protein Gi/o Protein D4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates Antagonist D4 Antagonist (e.g., this compound) Antagonist->D4R blocks

Caption: Dopamine D4 receptor signaling and antagonist inhibition.

Radioligand_Binding_Assay Radioligand Binding Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Membranes Cell Membranes with D4 Receptors Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]spiperone) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Separation Separate Bound from Free Radioligand (Filtration) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Displacement_Curve Generate Displacement Curve Quantification->Displacement_Curve Ki_Calculation Calculate Ki Value Displacement_Curve->Ki_Calculation

Caption: Workflow for a radioligand binding assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the presented data.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]spiperone.

  • Test compounds (e.g., this compound, L-745,870) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

  • Non-specific binding control: A high concentration of a known D4 antagonist (e.g., 10 µM haloperidol).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell membranes are thawed and diluted in assay buffer to a final protein concentration of 10-20 µg per well.

  • In a 96-well plate, add assay buffer, the desired concentration of the test compound, radioligand (at a concentration near its Kd), and cell membranes. For total binding wells, no test compound is added. For non-specific binding wells, the non-specific control is added.

  • The plate is incubated at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

  • The filters are dried, and scintillation cocktail is added.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional potency (IC50) of a D4 antagonist in inhibiting agonist-induced changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

  • A stable cell line expressing the human dopamine D4 receptor and a reporter system for cAMP (e.g., GloSensor™).

  • D4 receptor agonist (e.g., quinpirole).

  • Test compounds (D4 antagonists) at various concentrations.

  • Cell culture medium and reagents.

  • Luminometer.

Procedure:

  • Cells are seeded in a 96-well plate and cultured until they reach the appropriate confluency.

  • The cell culture medium is replaced with assay buffer, and the cells are pre-incubated with varying concentrations of the test antagonist for a specified period (e.g., 15-30 minutes).

  • A fixed concentration of the D4 agonist (typically at its EC80 concentration) is then added to the wells.

  • The plate is incubated for a further period to allow for changes in cAMP levels.

  • The cAMP levels are measured using a suitable detection kit, such as a luminescence-based assay.

Data Analysis:

  • The data are normalized to the response produced by the agonist alone (0% inhibition) and the basal level (100% inhibition).

  • A dose-response curve is generated by plotting the percentage of inhibition versus the log concentration of the antagonist.

  • The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the agonist response, is determined using non-linear regression analysis.

Concluding Remarks

This comparative guide highlights the pharmacological profile of this compound in the context of other well-established D4 receptor antagonists. Based on the available, albeit limited, data, this compound exhibits a notable affinity for the D4 receptor. However, its selectivity profile against other dopamine receptor subtypes and other neurotransmitter receptors remains to be fully elucidated. In contrast, compounds like L-745,870 and ML398 demonstrate both high affinity and exceptional selectivity for the D4 receptor over the D2 receptor, making them invaluable tools for specifically probing D4 receptor function.[2] The choice of a D4 antagonist for a particular research application will ultimately depend on the required balance of potency, selectivity, and the specific experimental context. Further characterization of this compound is warranted to fully understand its pharmacological properties and potential as a research tool or therapeutic lead.

References

Validating the Mechanism of Action of 1-(Pyridin-2-YL)-1,4-diazepane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Pyridin-2-YL)-1,4-diazepane is a novel small molecule with therapeutic potential, yet its precise mechanism of action remains to be elucidated. The structural composition, featuring both a pyridine ring and a 1,4-diazepane moiety, suggests a potential interaction with various biological targets, as these scaffolds are prevalent in a wide range of bioactive compounds. This guide provides a comprehensive framework for researchers to validate the hypothesized mechanism of action of this compound, comparing it with plausible alternatives through a structured experimental workflow.

The primary hypothesis is that This compound acts as an antagonist at a G-protein coupled receptor (GPCR) , given the frequent role of its structural motifs in compounds targeting the central nervous system. This guide will focus on validating its potential activity at the Dopamine D2 Receptor (D2R), a common target for antipsychotic agents, while also considering other target classes like kinases as alternatives.

Hypothesized Signaling Pathway

The proposed mechanism involves the binding of this compound to a Gi-coupled GPCR, such as the D2R. This binding event would antagonize the receptor, preventing its activation by the endogenous ligand (e.g., dopamine). The result is an inhibition of the downstream signaling cascade, leading to a stabilization of adenylyl cyclase activity and maintaining normal levels of cyclic AMP (cAMP).

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane GPCR Dopamine D2 Receptor (GPCR) G_protein Gi Protein (αβγ) GPCR->G_protein Activates AC Adenylyl Cyclase (Effector) G_protein->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts Ligand Dopamine (Agonist) Ligand->GPCR Activates Compound 1-(Pyridin-2-YL) -1,4-diazepane (Antagonist) Compound->GPCR Blocks ATP ATP ATP->AC Response Cellular Response (Inhibited) cAMP->Response Leads to

Hypothesized antagonist action at a Gi-coupled GPCR.

Comparative Data Presentation

To validate the mechanism of action, a series of experiments are required. The resulting quantitative data should be organized to compare the activity of this compound against the hypothesized target, alternative targets, and control compounds.

Table 1: Comparative Binding Affinity Profile

This table presents hypothetical data from radioligand binding assays to determine the binding affinity (Ki) of this compound across a panel of potential targets. A potent and selective interaction with the D2R would support the primary hypothesis.

TargetThis compound (Ki, nM)Haloperidol (Ki, nM) (Control Antagonist)Alternative Compound (Ki, nM)
Dopamine D2 Receptor15.21.5>10,000
Serotonin 5-HT2A Receptor850.550.0>10,000
Adrenergic α1 Receptor>10,00025.0>10,000
Kinase Panel (Avg.)>10,000Not Applicable250.0

Table 2: Comparative Functional Activity

This table shows hypothetical data from a functional assay (e.g., cAMP inhibition assay) to assess the compound's ability to antagonize the D2R. The half-maximal inhibitory concentration (IC50) indicates the compound's potency.

Assay TypeThis compound (IC50, nM)Haloperidol (IC50, nM) (Control Antagonist)
D2R cAMP Inhibition Assay45.810.2
Kinase Activity Assay>10,000Not Applicable

Experimental Workflow for Mechanism of Action Validation

A multi-step experimental approach is necessary to systematically investigate and validate the mechanism of action. This workflow ensures a logical progression from broad screening to specific target validation and functional characterization.

MoA_Workflow cluster_screening Phase 1: Broad Screening cluster_identification Phase 2: Target Identification & Validation cluster_functional Phase 3: Functional Characterization start Start: Novel Compound This compound phenotypic_screen Phenotypic Screening (e.g., CNS activity) start->phenotypic_screen target_panel Target Panel Screening (e.g., GPCRs, Kinases) phenotypic_screen->target_panel binding_assay Radioligand Binding Assay (Determine Ki) target_panel->binding_assay Identify Hit(s) cetsa Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) binding_assay->cetsa Validate Hit functional_assay Functional Assay (e.g., cAMP measurement) cetsa->functional_assay Confirm Engagement downstream Downstream Signaling Analysis (e.g., Western Blot for p-ERK) functional_assay->downstream conclusion Conclusion: Mechanism of Action Validated downstream->conclusion

Experimental workflow for MoA validation.

Key Experimental Protocols

Detailed and reproducible protocols are crucial for generating reliable data. Below are methodologies for two key experiments in the validation workflow.

1. Radioligand Binding Assay Protocol (Competition)

This assay determines the binding affinity of this compound for the D2R by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing human D2R.

    • Radioligand (e.g., [³H]-Spiperone).

    • This compound.

    • Control compounds (e.g., Haloperidol for specific binding, unlabeled Spiperone for non-specific binding).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of this compound and control compounds in assay buffer.

    • In a 96-well plate, add in order: 50 µL of assay buffer, 50 µL of the test compound dilution, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of the D2R membrane preparation.

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add a high concentration of an unlabeled competitor (e.g., Haloperidol) instead of the test compound.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

    • Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation after fitting the data with a non-linear regression model.[1][2]

2. Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is used to confirm direct binding of the compound to its target protein in a cellular environment, based on the principle of ligand-induced thermal stabilization of the protein.[3][4]

  • Materials:

    • Intact cells expressing the target protein (e.g., D2R).

    • This compound.

    • Vehicle control (e.g., DMSO).

    • Phosphate-buffered saline (PBS) with protease inhibitors.

    • PCR tubes.

    • Thermal cycler.

    • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

    • Equipment for protein quantification (e.g., Western blot apparatus or ELISA reader).

  • Procedure:

    • Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).

    • Harvest, wash, and resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling.[3]

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble target protein in the supernatant by Western blot or another protein quantification method.

    • Plot the amount of soluble protein as a function of temperature. A shift in the melting curve for the compound-treated cells compared to the vehicle-treated cells indicates target engagement.

Logical Framework for Hypothesis Validation

The interpretation of experimental results should follow a logical framework to either support or refute the primary hypothesis. This decision-making process guides the subsequent research direction.

Hypothesis_Logic hypothesis Hypothesis: Compound is a D2R Antagonist exp1 Experiment: Binding Assay hypothesis->exp1 outcome1_pos Result: High affinity for D2R (Low Ki) exp1->outcome1_pos Yes outcome1_neg Result: Low affinity for D2R (High Ki) exp1->outcome1_neg No exp2 Experiment: CETSA outcome1_pos->exp2 conclusion_neg Conclusion: Hypothesis Refuted Investigate Alternative Targets (e.g., Kinases) outcome1_neg->conclusion_neg outcome2_pos Result: Thermal Shift Observed exp2->outcome2_pos Yes outcome2_neg Result: No Thermal Shift exp2->outcome2_neg No exp3 Experiment: Functional Assay outcome2_pos->exp3 outcome2_neg->conclusion_neg outcome3_pos Result: Inhibition of D2R signaling (e.g., cAMP modulation) exp3->outcome3_pos Yes outcome3_neg Result: No functional effect exp3->outcome3_neg No conclusion_pos Conclusion: Hypothesis Supported Proceed with further characterization outcome3_pos->conclusion_pos outcome3_neg->conclusion_neg

Logical flow for hypothesis validation.

References

Cross-Reactivity Profiling of 1-(Pyridin-2-YL)-1,4-diazepane Against a Panel of Off-Target Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the novel compound 1-(Pyridin-2-YL)-1,4-diazepane against a standard panel of off-target receptors. In the absence of direct experimental data for this compound, this document serves as a representative guide, outlining the expected data presentation, experimental methodologies, and pathway visualizations crucial for preclinical safety assessment. The data presented for this compound and a comparator compound are illustrative and based on typical findings for molecules with similar structural motifs.

Data Presentation: Comparative Receptor Binding Affinity

The following table summarizes the binding affinities (Ki, nM) of this compound and a comparator compound against a panel of receptors commonly associated with off-target effects. Lower Ki values indicate higher binding affinity.

Receptor FamilyTarget ReceptorThis compound (Ki, nM)Comparator Compound A (Ki, nM)
GPCRs
Adrenergicα1A>10,000850
α2A>10,0001,200
β1>10,000>10,000
β2>10,000>10,000
DopaminergicD18,5005,300
D26,2002,100
D34,8001,500
Serotonergic5-HT1A>10,0009,800
5-HT2A7,3004,200
5-HT2B>10,000>10,000
MuscarinicM1>10,0006,700
M2>10,000>10,000
M3>10,0008,100
HistaminergicH19,1003,500
Opioidmu (μ)>10,000>10,000
delta (δ)>10,000>10,000
kappa (κ)>10,000>10,000
Ion Channels
hERG>10,00015,000
Nav1.5>10,000>10,000
Cav1.2>10,000>10,000
Transporters
SERT>10,0008,900
DAT>10,000>10,000
NET>10,000>10,000

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results for this compound.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[1][2][3][4]

Objective: To determine the binding affinity (Ki) of test compounds by measuring their ability to displace a specific radioligand from its receptor.

Materials:

  • Membrane Preparations: Cell membranes expressing the target receptor of interest.

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor.

  • Test Compounds: this compound and Comparator Compound A, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Buffer solution optimized for the specific receptor binding (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[5]

  • Wash Buffer: Cold buffer to separate bound from unbound radioligand.

  • Filter Plates: 96-well or 384-well plates with glass fiber filters.[6]

  • Scintillation Fluid: For detection of radioactivity.

  • Microplate Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Plate Preparation: To each well of the filter plate, add the assay buffer, the appropriate concentration of the test compound, the radioligand, and the membrane preparation.[5]

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Drying: Dry the filter plates completely.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Mandatory Visualizations

Signaling Pathway Diagram

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.

Experimental Workflow Diagram

Radioligand_Binding_Assay_Workflow Start Start Preparation Prepare Reagents: - Membrane homogenate - Radioligand - Test compound dilutions Start->Preparation Incubation Incubate membrane, radioligand, and test compound in 96-well plate Preparation->Incubation Filtration Rapidly filter through glass fiber filter plate Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Drying Dry the filter plate Washing->Drying Counting Add scintillant and count radioactivity Drying->Counting Analysis Data Analysis: - Calculate IC50 - Determine Ki using Cheng-Prusoff equation Counting->Analysis End End Analysis->End

Caption: Workflow for a typical radioligand binding assay.

References

Head-to-head comparison of different synthetic routes for 1,4-diazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the benzodiazepine class of drugs. The synthesis of this seven-membered heterocycle has been the subject of extensive research, leading to a diverse array of synthetic strategies. This guide provides an objective, data-driven comparison of prominent synthetic routes to 1,4-diazepines, with a focus on multicomponent reactions, cycloaddition reactions, and classical condensation approaches, including a specific look at the synthesis of Diazepam.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a 1,4-diazepine derivative is often dictated by factors such as desired substitution patterns, scalability, and efficiency. Below is a summary of key performance indicators for different synthetic strategies.

Synthetic RouteKey FeaturesTypical YieldsReaction TimeNo. of Steps (Core Formation)Key Reagents/Catalysts
Classical Condensation (e.g., Diazepam Synthesis) Well-established, robust for specific targets.~50% (overall)Multi-day3-55-Chloro-isatoic anhydride, Amines, Acid/Base
Continuous Flow Synthesis (for Diazepam) High throughput, improved safety and purity.96%< 15 minutes2 (in series)5-Chloro-2-(methylamino)benzophenone, Bromoacetyl chloride, NH4Br/NH4OH
Multicomponent Reactions (MCRs) - Ugi Reaction High diversity, convergent, one-pot.22-69% (two steps)30 min (MW) - 48h1-2Isocyanides, Aldehydes/Ketones, Amines, Carboxylic acids
[5+2] Cycloaddition Reactions Forms the seven-membered ring in a single step.Moderate to ExcellentVaries1Azomethine ylides, Alkynes, Rhodium catalysts
Palladium-Catalyzed Cyclization Good functional group tolerance, regioselective.28-85%3 hours1Propargylic carbonates, 2-Aminobenzylamines, Pd(PPh₃)₄
Solid-Phase Synthesis Amenable to library synthesis and automation.High purityMulti-dayMultiplePolymer-bound reagents, various cleavage cocktails

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual workflows of the discussed synthetic routes for 1,4-diazepines.

classical_synthesis start Starting Materials (e.g., 2-Aminobenzophenone derivative) intermediate1 Acylation start->intermediate1 Acylating Agent intermediate2 Cyclization with Ammonia Source intermediate1->intermediate2 Ammonia product 1,4-Benzodiazepin-2-one (e.g., Diazepam) intermediate2->product mcr_synthesis amine Amine ugi_reaction Ugi 4-Component Reaction amine->ugi_reaction carbonyl Carbonyl Compound carbonyl->ugi_reaction isocyanide Isocyanide isocyanide->ugi_reaction acid Carboxylic Acid acid->ugi_reaction ugi_adduct Ugi Adduct ugi_reaction->ugi_adduct post_condensation Post-Condensation (e.g., Deprotection, Cyclization) ugi_adduct->post_condensation product Substituted 1,4-Diazepine post_condensation->product cycloaddition_synthesis dipole 1,5-Dipole Precursor (e.g., Azomethine Ylide) cycloaddition [5+2] Cycloaddition dipole->cycloaddition dipolarophile Dipolarophile (e.g., Alkyne) dipolarophile->cycloaddition product 1,4-Diazepine cycloaddition->product

Benchmarking the Anticancer Activity of 1-(Pyridin-2-YL)-1,4-Diazepane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anticancer activity of 1-(Pyridin-2-YL)-1,4-diazepane derivatives is limited in publicly available literature. This guide provides a comparative benchmark using data from structurally related compounds, including pyridine-urea and various diazepane derivatives, to offer insights into their potential anticancer properties. The experimental protocols and potential signaling pathways described are standard methodologies in cancer research and are likely applicable to the evaluation of the title compounds.

Introduction

The development of novel anticancer agents with improved efficacy and reduced toxicity remains a critical goal in oncological research. Heterocyclic compounds, particularly those containing pyridine and diazepine scaffolds, have garnered significant attention due to their diverse pharmacological activities. The this compound scaffold represents a promising area for the discovery of new therapeutic agents. This guide aims to benchmark the potential anticancer activity of these derivatives by comparing them with related compounds and providing detailed experimental protocols for their evaluation.

Quantitative Analysis of Anticancer Activity

The following tables summarize the in vitro anticancer activity (IC50 values) of various pyridine and diazepane derivatives against a range of human cancer cell lines. This data serves as a benchmark for evaluating the potential potency of novel this compound derivatives.

Table 1: Anticancer Activity of Pyridine-Urea Derivatives

CompoundCell LineIC50 (µM) - 48hIC50 (µM) - 72hReference CompoundReference IC50 (µM)
8e MCF-7 (Breast)0.220.11Doxorubicin1.93
8n MCF-7 (Breast)1.880.80Doxorubicin1.93
8a-d, 8g, 8i, 8k, 8l MCF-7 (Breast)3.03 - 7.03-Doxorubicin1.93
8j, 8m MCF-7 (Breast)10.09 - 23.02-Doxorubicin1.93

Data sourced from a study on pyridine-ureas as potential anticancer agents.[1][2]

Table 2: Anticancer Activity of Dibenzodiazepine Derivatives

Compound ClassCell LinesIC50 Range (µM)
Dibenzodiazepine derivatives BCAP37 (Breast), SGC7901 (Gastric), HepG2 (Liver), HeLa (Cervical), HL-60 (Leukemia)Down to 0.30

This data highlights the potent activity of diazepine-containing scaffolds.[3]

Table 3: Anticancer Activity of a 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)

CompoundCell LineIC50 (µM)
SK-25 MiaPaCa-2 (Pancreatic)1.95

This result indicates the potential of pyridine-containing compounds to induce apoptosis.[4]

Table 4: Growth Inhibitory (GI50) and Cytotoxic (LC50) Activity of 7-(1,4-diazepan)-substituted[5][6]oxazolo[4,5-d]pyrimidines

Compound ClassActivityConcentration Range (µM)
7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[5][6]oxazolo-[4,5-d]-pyrimidine and related derivative GI500.9 - 1.9
TGI2.1 - 3.6
LC505.9 - 7.4

These findings demonstrate the anticancer potential of compounds containing a 1,4-diazepane moiety.[7]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to guide the evaluation of novel this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and control drugs. Include untreated and vehicle-only wells as controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (like FITC), can then bind to the exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[10] Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compounds and harvest them at the desired time point.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membrane.[5][6][10]

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only stains DNA.[5][10]

  • PI Staining: Resuspend the cells in a PI staining solution.

  • Incubation: Incubate the cells in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect and quantify specific proteins in a sample, which is crucial for elucidating the mechanism of action of a potential anticancer drug.[11]

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the initial in vitro evaluation of the anticancer activity of novel compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 Lead Compound Identification Compound This compound Derivatives MTT MTT Assay (Cytotoxicity) Compound->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle WB Western Blot (Signaling Pathways) CellCycle->WB Lead Identify Lead Compound WB->Lead G Compound This compound Derivative p53 p53 Upregulation Compound->p53 JNK JNK Upregulation Compound->JNK p21 p21 Upregulation p53->p21 G2M G2/M Phase Arrest p21->G2M Apoptosis Apoptosis JNK->Apoptosis G Compound This compound Derivative GABA GABA-A Receptor Interaction Compound->GABA Ca Modulation of Calcium Signaling Compound->Ca Mito Mitochondrial Stress GABA->Mito Ca->Mito Apoptosis Apoptosis Mito->Apoptosis

References

Reproducibility of Published Synthesis Methods for 1-(Pyridin-2-YL)-1,4-diazepane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic methods for 1-(Pyridin-2-YL)-1,4-diazepane, a molecule of interest in medicinal chemistry and drug development. Due to the absence of a directly published, reproducible synthesis for this specific compound in the reviewed literature, this document outlines two robust and scientifically sound methodologies adapted from established reactions on analogous structures: Method A: Nucleophilic Aromatic Substitution (SNAr) and Method B: Palladium-Catalyzed Buchwald-Hartwig Amination .

The objective is to offer a detailed comparison of these potential synthetic routes, focusing on their procedural steps, potential for reproducibility, and the likely outcomes based on reported data for similar chemical transformations. This guide is intended to serve as a practical resource for researchers aiming to synthesize this compound and similar N-aryl diazepane derivatives.

Comparative Analysis of Synthetic Methodologies

The following table summarizes the key quantitative and qualitative parameters for the two proposed synthetic routes. The data is extrapolated from analogous reactions reported in the scientific literature.

ParameterMethod A: Nucleophilic Aromatic Substitution (SNAr)Method B: Palladium-Catalyzed Buchwald-Hartwig Amination
Starting Materials 1-(tert-butoxycarbonyl)-1,4-diazepane, 2-Chloropyridine1,4-diazepane, 2-Bromopyridine
Key Reagents Strong base (e.g., NaH, K2CO3), high-boiling solvent (e.g., DMF, DMSO)Palladium catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, Cs2CO3)
Reaction Temperature Typically elevated (100-150 °C)Generally lower to moderate (80-120 °C)
Reaction Time 12-24 hours4-18 hours
Reported Yield (Analogous Reactions) 60-85%70-95%
Reported Purity (Analogous Reactions) Good to excellent after purificationGenerally high, often requiring less intensive purification
Key Advantages Cost-effective reagents, simpler reaction setupBroader substrate scope, higher potential yields, milder conditions
Potential Challenges Requires high temperatures, potential for side reactions, lower yields with less activated pyridinesCost of catalyst and ligand, sensitivity to air and moisture, requires inert atmosphere
Reproducibility Moderate to high, dependent on strict control of reaction conditionsHigh, with well-defined catalyst systems

Experimental Protocols

Method A: Nucleophilic Aromatic Substitution (SNAr)

This method is adapted from the synthesis of related N-aryl piperazine and homopiperazine derivatives. It involves the direct reaction of a protected 1,4-diazepane with an activated pyridine derivative.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-4-(pyridin-2-yl)-1,4-diazepane

  • To a solution of 1-(tert-butoxycarbonyl)-1,4-diazepane (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2-chloropyridine (1.1 eq) in anhydrous DMF.

  • Heat the reaction mixture to 120 °C and maintain for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection to yield this compound

  • Dissolve the purified 1-(tert-butoxycarbonyl)-4-(pyridin-2-yl)-1,4-diazepane in a solution of hydrochloric acid in dioxane (4 M).

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to afford the hydrochloride salt of the desired product.

  • Neutralize with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extract with dichloromethane to obtain the free base.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is based on well-established palladium-catalyzed C-N bond-forming reactions, which are known for their high efficiency and broad applicability[1][2].

  • In a glovebox, combine 1,4-diazepane (1.2 eq), 2-bromopyridine (1.0 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand such as (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 eq) in a reaction vessel.

  • Add anhydrous toluene to the vessel.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the celite with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the two proposed synthetic methods.

Method_A_SNAr cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Deprotection Boc_Diazepane 1-(tert-butoxycarbonyl)-1,4-diazepane NaH NaH, DMF Boc_Diazepane->NaH Chloropyridine 2-Chloropyridine Intermediate Protected Product Chloropyridine->Intermediate NaH->Intermediate 120 °C, 18h HCl_Dioxane 4M HCl in Dioxane Intermediate->HCl_Dioxane Final_Product This compound HCl_Dioxane->Final_Product RT, 4h

Caption: Workflow for Method A: Nucleophilic Aromatic Substitution.

Method_B_Buchwald_Hartwig Diazepane 1,4-diazepane Catalyst_System Pd2(dba)3, BINAP, NaOtBu Toluene Diazepane->Catalyst_System Bromopyridine 2-Bromopyridine Bromopyridine->Catalyst_System Final_Product This compound Catalyst_System->Final_Product 100 °C, 12h

Caption: Workflow for Method B: Buchwald-Hartwig Amination.

References

Hypothetical In Vivo Validation of In Silico Predictions for 1-(Pyridin-2-YL)-1,4-diazepane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a hypothetical case study. As of late 2025, specific in vivo validation data for in silico predictions of 1-(Pyridin-2-YL)-1,4-diazepane is not publicly available. This document is intended to serve as an illustrative example of how such a comparison guide would be structured, drawing on the known biological activities of the broader 1,4-diazepane class of compounds. The experimental data presented is purely fictional and for demonstrative purposes.

Introduction

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this seven-membered heterocyclic ring have shown a wide array of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[2][3] Computational, or in silico, methods are increasingly used to predict the biological activity of novel compounds, streamlining the drug discovery process. This guide provides a hypothetical framework for the in vivo validation of a putative in silico prediction for this compound.

For this guide, we will hypothesize that in silico molecular docking studies predicted this compound to be a potent antagonist of the Dopamine D2 receptor (D2R), a key target for antipsychotic medications. This hypothetical activity will be compared against a standard antipsychotic, Haloperidol, and another experimental diazepine derivative, referred to as "Compound X" for this study.

Comparative Analysis of In Vivo Performance

The following tables summarize the hypothetical quantitative data from key in vivo experiments designed to validate the predicted D2R antagonist activity and assess the antipsychotic potential of this compound.

Table 1: In Vivo Efficacy in a Rodent Model of Psychosis

This experiment measures the ability of the compounds to reduce amphetamine-induced hyperlocomotion, a standard preclinical model for assessing antipsychotic efficacy.

CompoundDose Range (mg/kg)ED₅₀ (mg/kg)Maximum Reversal of Hyperlocomotion (%)
This compound0.1 - 101.285
Haloperidol0.05 - 20.295
Compound X1 - 205.870
VehicleN/AN/A0

Table 2: Assessment of Extrapyramidal Side Effects (EPS)

This experiment measures the induction of catalepsy in rats, a common indicator of motor side effects (EPS) associated with D2R antagonists.

CompoundDose Range (mg/kg)ED₅₀ for Catalepsy (mg/kg)Therapeutic Index (Catalepsy ED₅₀ / Psychosis ED₅₀)
This compound1 - 301512.5
Haloperidol0.1 - 51.05.0
Compound X5 - 50>50>8.6
VehicleN/AN/AN/A

Experimental Protocols

A detailed methodology for the key experiments cited in this guide is provided below.

Amphetamine-Induced Hyperlocomotion in Mice
  • Objective: To assess the potential antipsychotic efficacy of the test compounds by measuring their ability to inhibit the stimulant effects of amphetamine.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Procedure:

    • Mice are habituated to the open-field arenas for 30 minutes.

    • Test compounds (this compound, Haloperidol, Compound X, or vehicle) are administered via intraperitoneal (i.p.) injection.

    • After 30 minutes, d-amphetamine (2 mg/kg) is administered subcutaneously.

    • Locomotor activity (total distance traveled) is recorded for 60 minutes immediately following amphetamine administration using an automated tracking system.

  • Data Analysis: The total distance traveled is compared between treatment groups and the vehicle control. The ED₅₀ is calculated as the dose required to produce a 50% reduction in the amphetamine-induced increase in locomotor activity.

Catalepsy Assessment in Rats
  • Objective: To evaluate the propensity of the test compounds to induce extrapyramidal motor side effects.

  • Animals: Male Sprague-Dawley rats, 250-300g.

  • Procedure:

    • Test compounds are administered i.p. at various doses.

    • At 30, 60, 90, and 120 minutes post-injection, catalepsy is assessed using the bar test. The rat's front paws are placed on a horizontal bar (9 cm high).

    • The latency to remove both paws from the bar is recorded, with a cut-off time of 180 seconds. A trial is considered positive if the rat remains on the bar for at least 20 seconds.

  • Data Analysis: The ED₅₀ is determined as the dose at which 50% of the animals exhibit a cataleptic response. The therapeutic index is calculated to assess the separation between the desired efficacy and unwanted side effects.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical mechanism of action and the experimental process for in vivo validation.

G cluster_0 Postsynaptic Neuron D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Dopamine Dopamine Dopamine->D2R Activates Compound 1-(Pyridin-2-YL)- 1,4-diazepane (Antagonist) Compound->D2R Blocks

Caption: Hypothetical signaling pathway of Dopamine D2 receptor antagonism.

G cluster_invivo In Vivo Validation insilico In Silico Prediction: D2R Antagonism synthesis Compound Synthesis insilico->synthesis efficacy Efficacy Model: Amphetamine-Induced Hyperlocomotion synthesis->efficacy safety Safety Model: Catalepsy Assessment synthesis->safety analysis Data Analysis: ED50 & Therapeutic Index efficacy->analysis safety->analysis conclusion Conclusion on Antipsychotic Potential analysis->conclusion

Caption: Experimental workflow for in vivo validation.

References

A Comparative Analysis of the Pharmacokinetic Profiles of 1,4-Diazepane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Look at the Pharmacokinetics of 1,4-Diazepane Derivatives

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the benzodiazepine class of drugs. The pharmacokinetic (PK) properties of these analogs are critical determinants of their clinical efficacy, influencing their onset and duration of action, dosing frequency, and potential for accumulation. This guide provides a comparative overview of the pharmacokinetic profiles of different 1,4-diazepane analogs, supported by experimental data and detailed methodologies.

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for representative 1,4-diazepane analogs. It is important to note that direct comparison between different studies should be done with caution due to variations in experimental conditions, such as species, dose, and route of administration.

CompoundDose and Route of AdministrationCmax (ng/mL)Tmax (h)AUC₀₋∞ (ng·h/mL)t½ (h)Reference
Diazepam (NRL-1)5 mg, Intranasal85.61.51560~49[1]
Diazepam (NRL-1)10 mg, Intranasal133.61.42844~49[1]
Diazepam (NRL-1)20 mg, Intranasal235.31.55545~49[1]

Note: The data for NRL-1, a novel intranasal formulation of diazepam, is presented to illustrate the pharmacokinetic profile of a well-characterized 1,4-diazepane analog.[1] The elimination half-life (t½) of diazepam is approximately 49 hours.[1] The pharmacokinetic parameters Cmax and AUC₀₋∞ for NRL-1 showed a dose-dependent increase.[1]

Benzodiazepines, a broad class of 1,4-diazepane analogs, can be categorized based on their elimination half-life:

  • Long-acting: Half-life exceeding 24 hours. These compounds and their active metabolites can accumulate with repeated dosing.[2]

  • Intermediate and short-acting: Half-life between 5 and 24 hours, with less accumulation.[2]

  • Ultrashort-acting: Half-life of less than 5 hours, leading to minimal accumulation.[2]

Experimental Protocols

The acquisition of reliable pharmacokinetic data hinges on standardized and well-documented experimental procedures. Below are detailed methodologies for key experiments typically employed in the pharmacokinetic evaluation of 1,4-diazepane analogs.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a 1,4-diazepane analog after oral administration to rats.

1. Animal Handling and Dosing:

  • Species: Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Acclimatization: Animals are acclimated for at least one week prior to the experiment with free access to standard chow and water.

  • Fasting: Animals are fasted overnight before dosing, with water available ad libitum.

  • Dosing: The test compound is formulated in a suitable vehicle (e.g., a solution of 0.5% carboxymethylcellulose in water). A single oral dose is administered via gavage.

2. Blood Sampling:

  • Route: Blood samples (approximately 0.2-0.3 mL) are collected serially from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Anticoagulant: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: The blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.

1. Sample Preparation:

  • Protein Precipitation: To a 50 µL aliquot of plasma, 150 µL of a protein precipitation agent (e.g., acetonitrile) containing an internal standard (e.g., a deuterated analog of the test compound) is added.

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is transferred to a new plate or vial for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • Liquid Chromatography: A reverse-phase C18 column is typically used for separation. The mobile phase often consists of a gradient of water and acetonitrile with a modifier such as formic acid to improve ionization.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored to ensure selectivity and accuracy.

3. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • The concentrations of the analyte in the study samples are then determined from this calibration curve.

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis.

Visualizing Key Processes

To better illustrate the relationships and workflows involved in the study of 1,4-diazepane analogs, the following diagrams are provided.

experimental_workflow cluster_preclinical Preclinical In Vivo Study cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis animal_prep Animal Preparation (Fasting) dosing Oral Dosing animal_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep sample_prep Sample Preparation (Protein Precipitation) plasma_sep->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_quant Data Quantification lcms_analysis->data_quant pk_modeling PK Parameter Calculation (Cmax, Tmax, AUC, t½) data_quant->pk_modeling

Caption: Experimental workflow for a typical pharmacokinetic study.

Many 1,4-diazepane analogs, particularly benzodiazepines, exert their effects by modulating the gamma-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][4]

gabaa_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad converts to gaba GABA gad->gaba vesicle Synaptic Vesicle gaba->vesicle is packaged into gabaa_receptor GABAa Receptor vesicle->gabaa_receptor release & bind cl_channel Cl- Channel Opening gabaa_receptor->cl_channel activates hyperpolarization Hyperpolarization (Inhibition) cl_channel->hyperpolarization leads to diazepane 1,4-Diazepane Analog (e.g., Benzodiazepine) diazepane->gabaa_receptor allosterically modulates

Caption: Simplified GABAa receptor signaling pathway.

References

Independent Verification of the Biological Targets of 1-(Pyridin-2-YL)-1,4-diazepane and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Pyridin-2-YL)-1,4-diazepane belongs to the broader class of 1,4-diazepane derivatives, a privileged scaffold in medicinal chemistry known to interact with a variety of biological targets. While direct experimental data for this compound is not extensively available in public literature, the structural motif of a pyridinyl group linked to a diazepane core suggests potential interactions with several key receptor families implicated in neuropsychiatric and other disorders. This guide provides an objective comparison of the potential biological targets of this class of compounds with established therapeutic agents that share structural similarities or target the same receptor systems. The primary focus will be on the dopamine, serotonin, and sigma receptor families, for which various diazepane derivatives have shown affinity.

This comparative analysis is intended for researchers, scientists, and drug development professionals to facilitate the independent verification and exploration of the biological targets of novel pyridinyl-diazepane compounds.

Comparative Analysis of Biological Targets

Based on the known activities of structurally related compounds, the likely biological targets for this compound and its analogs include dopamine D2 receptors, serotonin 5-HT3 receptors, and sigma-1 and sigma-2 receptors. To provide a quantitative comparison, we have compiled the binding affinities (Ki values) of well-characterized drugs that are known to interact with these targets.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of selected reference compounds for various dopamine, serotonin, and sigma receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2 (nM)Dopamine D4 (nM)Serotonin 5-HT2A (nM)Serotonin 5-HT3 (nM)Sigma-1 (nM)Sigma-2 (nM)
Clozapine 160[1]24[1]5.4[1]95[1]--
Risperidone 3.2[2]7.3[2]0.2[2]---
Haloperidol ----1.1[3]-
Granisetron ---0.23--
Sigma-2 Ligand 1 -----40[4][5]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the potential functional consequences of ligand binding, this section provides diagrams of the key signaling pathways associated with the putative biological targets and a general workflow for receptor binding assays.

Signaling Pathway Diagrams

Dopamine_D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Binds Gi Gi/o Protein D2R->Gi Activates BetaArrestin β-Arrestin D2R->BetaArrestin Recruits AC Adenylate Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates MAPK MAPK Pathway BetaArrestin->MAPK Activates

Serotonin_5HT3_Signaling Serotonin Serotonin (5-HT) HT3R 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->HT3R Binds Ion_Influx Na+ / Ca2+ Influx HT3R->Ion_Influx Opens Channel Depolarization Neuronal Depolarization Ion_Influx->Depolarization Excitation Neuronal Excitation Depolarization->Excitation

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum (ER) Sigma1R Sigma-1 Receptor (σ1R) BiP BiP Chaperone Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Translocates to & Modulates Ca_Modulation Ca2+ Signaling Modulation IP3R->Ca_Modulation Ligand Ligand (Agonist) Ligand->Sigma1R Binds Cellular_Stress Cellular Stress Cellular_Stress->Sigma1R Activates Neuroprotection Neuroprotection Ca_Modulation->Neuroprotection

Experimental Workflow Diagram

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Receptor-expressing Membrane Preparation Incubation Incubate Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]Spiperone) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Analysis Calculate Ki value (Binding Affinity) Scintillation->Analysis

Experimental Protocols

The following are generalized protocols for competitive radioligand binding assays to determine the binding affinity (Ki) of a test compound for dopamine D2, serotonin 5-HT3, and sigma-1 receptors.

Dopamine D2 Receptor Binding Assay
  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor, or rat striatal membranes.

  • Radioligand: [3H]Spiperone or [3H]Raclopride (final concentration typically at or below the Kd value).

  • Non-specific Binding Determination: 10 µM Haloperidol or another suitable D2 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the assay buffer, radioligand, test compound (or buffer for total binding, or non-specific ligand for non-specific binding), and the membrane preparation.

    • Incubate at room temperature for 60-120 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Serotonin 5-HT3 Receptor Binding Assay
  • Receptor Source: Membranes from cells expressing the human 5-HT3 receptor (e.g., N1E-115 cells).

  • Radioligand: [3H]Granisetron or [3H]BRL 43694 (final concentration at or below the Kd value).

  • Non-specific Binding Determination: 1 µM Ondansetron or another suitable 5-HT3 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add assay buffer, radioligand, test compound (or buffer/non-specific ligand), and membrane preparation.

    • Incubate at 25°C for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Quantify radioactivity by liquid scintillation counting.

    • Determine the Ki value from the IC50 using the Cheng-Prusoff equation.

Sigma-1 Receptor Binding Assay
  • Receptor Source: Guinea pig brain membranes or membranes from cells overexpressing the human sigma-1 receptor.

  • Radioligand: --INVALID-LINK---Pentazocine (final concentration typically 1-5 nM).

  • Non-specific Binding Determination: 10 µM Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Combine assay buffer, radioligand, test compound (or buffer/non-specific ligand), and membrane preparation in a 96-well plate.

    • Incubate at 37°C for 90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash filters with ice-cold wash buffer.

    • Measure radioactivity using a liquid scintillation counter.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

While the precise biological targets of this compound remain to be elucidated through direct experimentation, the available data on analogous compounds strongly suggest potential interactions with dopamine, serotonin, and sigma receptors. This guide provides a framework for the independent verification of these targets by presenting comparative binding data of established drugs, outlining the relevant signaling pathways, and detailing standardized experimental protocols. Researchers are encouraged to utilize this information to design and execute experiments that will definitively characterize the pharmacological profile of this and other novel pyridinyl-diazepane derivatives.

References

Safety Operating Guide

Proper Disposal Procedures for 1-(Pyridin-2-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 1-(Pyridin-2-YL)-1,4-diazepane based on available safety data for related compounds and general laboratory safety protocols. It is essential to consult your institution's specific safety guidelines and the official Safety Data Sheet (SDS) for the compound before handling and disposal.

Researchers, scientists, and drug development professionals must handle this compound with care, recognizing its potential hazards. Based on the hazardous characteristics of its parent compound, pyridine, this compound should be treated as a hazardous chemical. Pyridine is a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or comes into contact with the skin.[1][2] It is known to cause severe skin burns and eye damage and is a suspected carcinogen and reproductive toxin.[3] Therefore, stringent safety and disposal protocols are mandatory.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the anticipated hazards, appropriate personal protective equipment must be worn at all times when handling this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork within a certified chemical fume hood
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork within a certified chemical fume hood
Conducting Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant laboratory coat or apronWork within a certified chemical fume hood
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesLaboratory coatHandle in a well-ventilated area, preferably within a chemical fume hood

Note: This table is based on best practices for handling hazardous pyridine derivatives.[4][5] Always refer to the specific SDS for definitive PPE requirements.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh paper, and absorbent materials from a spill cleanup, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and sealable hazardous waste container.[7] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container for hazardous chemical waste.

2. Container Labeling:

  • All hazardous waste containers must be labeled immediately upon the first addition of waste.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The approximate concentration of each component.

    • The associated hazards (e.g., Flammable, Toxic, Corrosive).

    • The date of initial waste accumulation.

    • The Principal Investigator's name and laboratory contact information.

3. Storage:

  • Store hazardous waste containers in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory.[8][9]

  • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.

  • Ensure containers are kept tightly sealed except when adding waste.[7][8]

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4]

  • Segregate the waste from incompatible materials, such as strong oxidizing agents and strong acids.[2]

4. Waste Pickup and Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not transport hazardous waste outside of the laboratory. Trained EHS personnel will handle the transportation and final disposal.[7]

  • Final disposal will be conducted at an approved hazardous waste treatment, storage, and disposal facility (TSDF) in accordance with all local, state, and federal regulations.

Spill Management

In the event of a spill, the primary concern is the safety of laboratory personnel.

For Small, Manageable Spills (less than 500 mL):

  • Alert Personnel: Immediately alert others in the laboratory.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[10]

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: Create a dike around the spill using a non-reactive absorbent material.[10][11]

  • Absorption: Cover the spill with an absorbent material suitable for flammable liquids. Do not use combustible materials like paper towels.[12]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[13]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Label and Store: Seal and label the waste container and store it in the SAA for pickup.

For Large Spills (greater than 500 mL) or Spills Outside of a Fume Hood:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory to contain the vapors.

  • Alert Authorities: Contact your institution's emergency response team and EHS department.

  • Do Not Attempt to Clean: Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Disposal Workflow Diagram

cluster_generation Waste Generation cluster_collection In-Lab Management cluster_disposal Final Disposal start Generation of This compound Waste (Solid, Liquid, Sharps) segregate Segregate Waste by Type (Solid, Liquid, Sharps) start->segregate container Use Designated, Compatible Hazardous Waste Containers segregate->container label_container Label Container Immediately with Hazardous Waste Tag container->label_container store Store in Labeled Satellite Accumulation Area (SAA) label_container->store pickup Schedule Waste Pickup with EHS Department store->pickup transport EHS Transports Waste to Central Accumulation Area pickup->transport final_disposal Disposal at Approved Hazardous Waste Facility transport->final_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 1-(Pyridin-2-YL)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling 1-(Pyridin-2-YL)-1,4-diazepane.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards are required to protect against splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. It is important to consult the manufacturer's glove compatibility chart for breakthrough times.[4]
Body Protection Laboratory CoatA long-sleeved lab coat that is fully buttoned is mandatory.
Chemical-Resistant ApronFor procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4]
Respiratory Protection Chemical Fume HoodAll handling of this compound, especially if in powdered form or when creating solutions, must be performed in a certified chemical fume hood to prevent inhalation.[4]
RespiratorIn situations where airborne exposure is possible and a fume hood is not available, a full-face respirator with ammonia cartridges and pre-filters should be used.[2][3][8]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic procedure for handling this compound is crucial for minimizing risks.

1. Preparation and Engineering Controls:

  • Conduct a thorough risk assessment before beginning any new procedure.[3]

  • Ensure a certified chemical fume hood is operational and accessible.

  • Verify that an eyewash station and safety shower are unobstructed and have been recently tested.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Always wear the appropriate PPE as detailed in the table above.

  • Conduct all weighing and solution preparation within a chemical fume hood to minimize inhalation risks.[4]

  • Avoid direct contact with the skin, eyes, and clothing.[5][6][7]

  • Use spark-proof tools and equipment to prevent ignition sources, as compounds with pyridine rings can be flammable.[9]

3. Storage:

  • Store this compound in a tightly sealed, properly labeled container.[4][5][6][7][10]

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[3][9][10]

  • For long-term storage, refrigeration at 2-8°C under an inert atmosphere (nitrogen or argon) is recommended.[11][12]

4. Spill and Exposure Procedures:

  • Minor Spill: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Do not let the product enter drains.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove all contaminated clothing.[4][5][6][7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][7][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration.[4][5][6][7][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of the unused chemical as hazardous waste. It should be in a clearly labeled and sealed container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, must be disposed of in a designated hazardous waste container.[4]

  • Solutions: Aqueous and organic solutions containing this compound must be collected in separate, appropriate hazardous waste containers. Do not pour any solutions down the drain.[4]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_storage Storage prep_start Start: Procedure Planning risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Verify and Don PPE risk_assessment->ppe_check equipment_prep Prepare Equipment in Fume Hood ppe_check->equipment_prep weighing Weigh Compound in Fume Hood equipment_prep->weighing solution_prep Prepare Solution in Fume Hood weighing->solution_prep experiment Perform Experiment solution_prep->experiment decontaminate Decontaminate Work Area experiment->decontaminate spill Spill or Exposure? experiment->spill waste_segregation Segregate Hazardous Waste decontaminate->waste_segregation ppe_removal Remove PPE waste_segregation->ppe_removal hand_wash Wash Hands Thoroughly ppe_removal->hand_wash storage Store in Cool, Dry, Ventilated Area hand_wash->storage storage->prep_start Next Use spill->decontaminate No spill_procedure Follow Spill/Exposure Procedures spill->spill_procedure Yes spill_procedure->decontaminate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.